Product packaging for Rivaroxaban metabolite M18(Cat. No.:)

Rivaroxaban metabolite M18

Cat. No.: B15351736
M. Wt: 306.27 g/mol
InChI Key: SRPDKSYHAUEWIX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rivaroxaban Metabolite M18 is a high-purity research compound for use in laboratory settings. As a metabolite of Rivaroxaban, a direct Factor Xa inhibitor, it is of significant value for pharmacological and toxicological studies . Rivaroxaban is known to be metabolized in the liver primarily via oxidative degradation, with the resulting metabolites being excreted through renal and fecal/biliary routes . Studying specific metabolites like M18 is crucial for understanding the complete pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug. This research compound is essential for scientists conducting mass spectrometry analysis, developing bioanalytical assays, and investigating drug-drug interaction potentials. It is also vital for assessing the activity and contribution of metabolites to the overall pharmacological effect of Rivaroxaban. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the Certificate of Analysis for specific data on purity, identity, and concentration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O6 B15351736 Rivaroxaban metabolite M18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O6/c17-12-8-21-6-5-15(12)9-1-3-10(4-2-9)16-7-11(13(18)19)22-14(16)20/h1-4,11H,5-8H2,(H,18,19)/t11-/m1/s1

InChI Key

SRPDKSYHAUEWIX-LLVKDONJSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)C(=O)O

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Investigating the In Vivo Formation of Rivaroxaban Metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of Rivaroxaban metabolite M18, a minor metabolite formed through a cytochrome P450 (CYP)-independent pathway. This document outlines the metabolic pathway, summarizes the quantitative understanding of its formation, and provides detailed experimental protocols for its investigation.

Introduction to Rivaroxaban Metabolism

Rivaroxaban, an oral direct factor Xa inhibitor, is primarily eliminated through metabolic degradation, with approximately two-thirds of an administered dose being metabolized by the liver. The metabolism of Rivaroxaban proceeds through both CYP-dependent and -independent pathways. The major CYP enzymes involved are CYP3A4 and CYP2J2, which account for approximately 18% and 14% of the total drug elimination, respectively. These enzymes are primarily responsible for the oxidative degradation of the morpholinone moiety of the Rivaroxaban molecule.

In addition to the CYP-mediated pathways, Rivaroxaban also undergoes CYP-independent metabolism, primarily through the hydrolysis of its amide bonds. One such pathway leads to the formation of the minor metabolite M18.

The Metabolic Pathway to M18

The formation of metabolite M18 is a multi-step process initiated by the hydrolysis of the chlorothiophene amide bond of the parent Rivaroxaban molecule. This initial step is independent of CYP enzymes.

The pathway is as follows:

  • Amide Hydrolysis: Rivaroxaban undergoes hydrolysis at the chlorothiophene amide linkage to form the intermediate metabolite M-15.

  • Oxidation to Aldehyde: Metabolite M-15 is then oxidized to an aldehyde intermediate, designated as M-16.

  • Oxidation to Carboxylic Acid: Finally, the aldehyde intermediate M-16 is further oxidized to the carboxylic acid derivative, metabolite M18.

Rivaroxaban_Metabolism_M18 Rivaroxaban Rivaroxaban M15 Metabolite M-15 Rivaroxaban->M15 Amide Hydrolysis (CYP-Independent) M16 Metabolite M-16 (Aldehyde Intermediate) M15->M16 Oxidation M18 Metabolite M18 (Carboxylic Acid) M16->M18 Oxidation

Metabolic pathway of Rivaroxaban to Metabolite M18.

Quantitative Analysis of M18 Formation

In vivo studies in humans, including a mass balance study using radiolabeled [14C]Rivaroxaban, have been conducted to understand the disposition and metabolism of the drug. These studies have consistently shown that unchanged Rivaroxaban is the most abundant component in human plasma, accounting for the vast majority of the circulating drug-related material.

While the formation of various metabolites has been confirmed, the plasma concentrations of most metabolites, including M18 and its precursors (M-15, M-16, and M-17), are very low or below the limit of detection in human plasma. This indicates that the metabolic pathway leading to M18 is a minor route of elimination for Rivaroxaban in vivo. Although not a major circulating metabolite, M18 and other metabolites are found in excreta.

Table 1: Quantitative Data on Rivaroxaban and its Metabolites

AnalyteMatrixConcentration/AmountReference
Unchanged RivaroxabanHuman PlasmaMajor circulating component[1]
Metabolite M18Human PlasmaNot detected[2]
Metabolite M-15Human PlasmaNot detected[2]
Metabolite M-16Human PlasmaNot detected[2]
Metabolite M-17Human PlasmaNot detected[2]
MetabolitesHuman Excreta (Urine and Feces)Present[3]

Experimental Protocols

Investigating the in vivo formation of M18 requires sensitive analytical methods due to its low concentrations. The following sections detail the methodologies for in vitro and in vivo studies.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the formation of M18 from Rivaroxaban in an in vitro setting, which can help in understanding the enzymatic processes involved, even in CYP-independent pathways.

Table 2: Protocol for In Vitro Rivaroxaban Metabolism in Human Liver Microsomes

StepProcedureDetails
1. Reagent Preparation Prepare all necessary reagents.- Human Liver Microsomes (HLMs): Thaw on ice. - Rivaroxaban Stock Solution: Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO). - Incubation Buffer: Typically a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4). - Cofactor Solution: For CYP-independent pathways, NADPH may not be necessary, but control incubations with and without NADPH can be performed.
2. Incubation Setup Set up the incubation reactions in microcentrifuge tubes or a 96-well plate.- Microsomal Protein Concentration: Typically 0.5 - 1.0 mg/mL. - Rivaroxaban Concentration: A range of concentrations can be tested (e.g., 1 - 50 µM). - Pre-incubation: Pre-incubate the microsomes and buffer at 37°C for a few minutes.
3. Reaction Initiation Start the metabolic reaction.- Add the Rivaroxaban stock solution to the pre-warmed microsome/buffer mixture to initiate the reaction.
4. Incubation Incubate the reaction mixture.- Temperature: 37°C. - Time: Time points can be taken at 0, 15, 30, 60, and 120 minutes to monitor the formation of metabolites over time.
5. Reaction Termination Stop the reaction at the desired time points.- Add a cold organic solvent, such as acetonitrile or methanol (often containing an internal standard), to precipitate the proteins and quench the reaction.
6. Sample Processing Prepare the samples for analysis.- Centrifuge the terminated reaction mixture to pellet the precipitated proteins. - Transfer the supernatant to a clean tube or well for analysis.
7. LC-MS/MS Analysis Analyze the samples to detect and quantify M18.- Use a validated LC-MS/MS method (see Table 3 for a general protocol).
In Vivo Sample Analysis: Quantification of Rivaroxaban and Metabolites in Human Plasma

This protocol outlines the steps for the sensitive quantification of Rivaroxaban and its metabolites, including the search for M18, in human plasma samples obtained from clinical studies.

Table 3: Protocol for LC-MS/MS Quantification of Rivaroxaban and Metabolites in Human Plasma

StepProcedureDetails
1. Sample Collection and Handling Collect and process blood samples from subjects administered Rivaroxaban.- Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). - Plasma Separation: Centrifuge the blood samples to separate the plasma. - Storage: Store plasma samples at -80°C until analysis.
2. Sample Preparation Extract Rivaroxaban and its metabolites from the plasma matrix.- Protein Precipitation: A common and simple method. Add a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Rivaroxaban-d4) to the plasma sample. - Liquid-Liquid Extraction (LLE): An alternative method using an immiscible organic solvent to extract the analytes. - Solid-Phase Extraction (SPE): A more selective method using a solid sorbent to retain and then elute the analytes.
3. Chromatographic Separation Separate the analytes using liquid chromatography.- LC Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). - Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
4. Mass Spectrometric Detection Detect and quantify the analytes using a tandem mass spectrometer.- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used. - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. - MRM Transitions: Specific precursor-to-product ion transitions for Rivaroxaban, M18 (if a standard is available), and the internal standard need to be optimized.
5. Data Analysis and Quantification Process the data to determine the concentrations of the analytes.- Calibration Curve: Generate a calibration curve using known concentrations of the analytes in the same matrix (plasma). - Quantification: Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of this compound in vivo.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study (Optional) cluster_analysis Sample Analysis drug_admin Drug Administration (e.g., [14C]Rivaroxaban) sample_collection Sample Collection (Plasma, Urine, Feces) drug_admin->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing extraction Analyte Extraction (e.g., Protein Precipitation) sample_processing->extraction microsome_prep Prepare Human Liver Microsomes incubation Incubation with Rivaroxaban microsome_prep->incubation reaction_termination Reaction Termination incubation->reaction_termination reaction_termination->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis final_report Final Report data_analysis->final_report Report Generation

Experimental workflow for investigating this compound.

Conclusion

The in vivo formation of this compound represents a minor metabolic pathway that is independent of the major CYP enzymes. While M18 is not a significant circulating metabolite in human plasma, its formation via amide hydrolysis and subsequent oxidation is a known biotransformation route for Rivaroxaban. The investigation of such minor metabolites is crucial for a complete understanding of a drug's disposition and for identifying all potential metabolic pathways. The experimental protocols outlined in this guide provide a framework for the sensitive and specific investigation of M18 and other Rivaroxaban metabolites in both in vitro and in vivo settings.

References

An In-Depth Technical Guide on the Putative Metabolic Pathways Leading to Rivaroxaban Metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed metabolic pathways responsible for the formation of Rivaroxaban metabolite M18. The document outlines the enzymatic reactions, provides quantitative data on Rivaroxaban metabolism, and details the experimental protocols used to elucidate these pathways.

Introduction to Rivaroxaban Metabolism

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the liver, with approximately two-thirds of the administered dose being metabolically degraded. The metabolic routes are diverse, involving both cytochrome P450 (CYP)-dependent and -independent mechanisms. The major CYP enzymes implicated in Rivaroxaban's oxidative metabolism are CYP3A4 and CYP2J2.[1][2] However, a significant portion of Rivaroxaban's biotransformation occurs through CYP-independent pathways, primarily hydrolysis of its amide bonds. One of these pathways leads to the formation of the carboxylic acid derivative, metabolite M18.

The Putative Metabolic Pathway to Metabolite M18

The formation of metabolite M18 is a multi-step process that begins with a CYP-independent hydrolytic cleavage of the chlorothiophene amide bond of the parent Rivaroxaban molecule. This initial step leads to the formation of metabolite M-15.[3][4][5]

Subsequent enzymatic reactions then convert M-15 into M18 through an intermediate metabolite, M-16. The proposed pathway is as follows:

  • Formation of M-15: Rivaroxaban undergoes NADPH-independent hydrolysis of the amide bond connecting the chlorothiophene moiety to the rest of the molecule. This reaction yields metabolite M-15.[4]

  • Oxidation to M-16: Metabolite M-15 is then oxidized to an aldehyde intermediate, M-16. This oxidation step is reported to be catalyzed by monoamine oxidases (MAOs).[4]

  • Formation of M-18: Finally, the aldehyde group of M-16 is further oxidized to a carboxylic acid, resulting in the formation of metabolite M18.[3][4][5]

This pathway represents a minor route of Rivaroxaban metabolism. In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying these intermediates and the final M18 metabolite.[3][5] The detection of M18 has also been reported in the culture medium of human umbilical vein endothelial cells (HUVECs) exposed to Rivaroxaban.[6]

Quantitative Data on Rivaroxaban Metabolism

ParameterValueReference
Total Metabolic Degradation ~66% of oral dose[7]
Excretion of Unchanged Drug ~36% of oral dose (renal)[7]
Excretion of Metabolites ~30% in urine, ~28% in feces[7][8]
Major Circulating Component Unchanged Rivaroxaban[7]
Contribution of CYP3A4 to total elimination ~18%[2]
Contribution of CYP2J2 to total elimination ~14%[2]
Contribution of non-CYP amide hydrolysis to total elimination ~14%[2][8]

Table 1: Summary of Quantitative Data on Rivaroxaban Metabolism and Excretion in Humans.

It is important to note that no major or pharmacologically active circulating metabolites of Rivaroxaban have been detected in human plasma, with the parent drug being the predominant active component.[7]

Experimental Protocols

The elucidation of the metabolic pathways of Rivaroxaban, including the formation of M18, has relied on a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLMs) and Hepatocytes

This protocol is fundamental for identifying metabolic pathways and the enzymes involved.

Objective: To identify the metabolites of Rivaroxaban formed by hepatic enzymes.

Materials:

  • Rivaroxaban

  • Unlabeled M-15 (for pathway confirmation)

  • Pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes

  • NADPH regenerating system (for CYP-dependent reactions)

  • Williams' Medium E (for hepatocytes)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system

Protocol:

  • Incubation Preparation:

    • For HLMs: Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in incubation buffer.

    • For Hepatocytes: Thaw and prepare a suspension of cryopreserved human hepatocytes in Williams' Medium E at a desired cell density (e.g., 1 x 10^6 cells/mL).

  • Initiation of Reaction:

    • Pre-warm the HLM or hepatocyte suspension at 37°C.

    • Add Rivaroxaban (or unlabeled M-15) to the incubation mixture to a final concentration (e.g., 1-10 µM).

    • For CYP-dependent metabolism studies with HLMs, add the NADPH regenerating system to initiate the reaction. For CYP-independent pathways, NADPH can be omitted.

  • Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Rivaroxaban and its metabolites.

Metabolite Identification and Quantification by LC-MS/MS

Objective: To separate, identify, and quantify Rivaroxaban and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Rivaroxaban and its expected metabolites (including M18) are monitored.

  • Data Analysis: Metabolites are identified based on their retention times and specific mass transitions. Quantification is achieved by comparing the peak areas to a standard curve of authentic reference standards.

Visualizations

Rivaroxaban_Metabolism_M18 Rivaroxaban Rivaroxaban M15 Metabolite M-15 (Amide Hydrolysis Product) Rivaroxaban->M15 CYP-Independent Amide Hydrolysis M16 Metabolite M-16 (Aldehyde Intermediate) M15->M16 Oxidation (Monoamine Oxidases) M18 Metabolite M-18 (Carboxylic Acid) M16->M18 Oxidation Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis start Prepare Human Liver Microsomes or Hepatocytes add_drug Add Rivaroxaban start->add_drug incubate Incubate at 37°C add_drug->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_proc Data Processing and Metabolite Identification lcms->data_proc

References

Exploring the chemical structure of Rivaroxaban metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Metabolism of Rivaroxaban

An Important Note on Metabolite M18: Extensive literature review did not yield specific information on a Rivaroxaban metabolite designated as "M18." The following guide provides a comprehensive overview of the known metabolic pathways of Rivaroxaban and its major characterized metabolites, intended for researchers, scientists, and drug development professionals.

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the body. Approximately two-thirds of an administered dose is subject to metabolic degradation, while the remaining one-third is excreted unchanged by the kidneys.[1][2] The metabolic transformation of Rivaroxaban occurs through two primary pathways: oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1][3] These transformations are mediated by both cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2J2, and CYP-independent mechanisms.[1][4] Unchanged Rivaroxaban is the predominant compound found in human plasma, with no major active circulating metabolites.[1]

Physicochemical Properties of Rivaroxaban and a Major Metabolite

A summary of the key physicochemical properties of Rivaroxaban and its principal metabolite, M1, is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
RivaroxabanC₁₉H₁₈ClN₃O₅S435.88366789-02-8[4][5]
Metabolite M1C₁₉H₁₈ClN₃O₇S467.881160169-98-1[6]
Quantitative Analysis of Rivaroxaban Elimination Pathways

The elimination of Rivaroxaban is a balanced process involving both renal excretion of the unchanged drug and metabolic degradation. The contributions of the different clearance pathways have been quantified as follows:

Elimination PathwayContribution to Total Clearance
Metabolic Clearance
CYP3A4/5 Mediated~18%[1]
CYP2J2 Mediated~14%[1]
CYP-Independent Hydrolysis~14%[1]
Renal Clearance (Unchanged Drug)
Active Renal Secretion~30%[1]
Glomerular Filtration~6%[1]

Experimental Protocols

The identification and quantification of Rivaroxaban and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of Rivaroxaban in Human Plasma

This protocol outlines a general procedure for the analysis of Rivaroxaban in plasma samples.

  • Sample Preparation:

    • A simple liquid-liquid extraction is performed. To 100 µL of human plasma, 10 µL of an internal standard solution (e.g., Rivaroxaban-d4) is added, followed by 900 µL of a mixture of dichloromethane and diethyl ether (70:30, v/v).

    • The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

    • The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of 10 mmol/L ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rivaroxaban: m/z 436.2 → 144.8[8]

      • Rivaroxaban-d4 (Internal Standard): m/z 440.2 → 144.7[8]

    • Gas Temperatures and Pressures: Optimized for the specific instrument.

  • Data Analysis:

    • The concentration of Rivaroxaban in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Visualizations

Metabolic Pathways of Rivaroxaban

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Oxidative_Degradation Oxidative Degradation of Morpholinone Ring Rivaroxaban->Oxidative_Degradation CYP3A4/5, CYP2J2 Hydrolysis Hydrolysis of Amide Bonds Rivaroxaban->Hydrolysis CYP-Independent M1 Metabolite M1 (Dihydroxylated) Oxidative_Degradation->M1 M2 Metabolite M2 (Hydroxylated) Oxidative_Degradation->M2 Other_Metabolites Other Minor Metabolites Hydrolysis->Other_Metabolites

Caption: Major metabolic pathways of Rivaroxaban.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma/Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Metabolite_ID Metabolite Structure Elucidation Peak_Integration->Metabolite_ID

Caption: Workflow for Rivaroxaban metabolite identification.

References

A Comprehensive Technical Guide to the Preliminary Characterization of Rivaroxaban Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of Rivaroxaban's degradation profile. Rivaroxaban, a direct factor Xa inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. A thorough characterization of these products is crucial for ensuring the safety, efficacy, and stability of Rivaroxaban drug products. This document outlines the key degradation pathways, provides detailed experimental protocols for stress testing and analysis, and presents a consolidated summary of the identified degradation products.

Overview of Rivaroxaban Degradation

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. Studies have shown that Rivaroxaban is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. Under these conditions, the molecule can undergo hydrolysis of the amide and oxazolidinone rings, as well as other transformations. Thermal and photolytic stress generally result in less significant degradation.

The identification and characterization of these degradation products are critical for several reasons. They can help in the development of stability-indicating analytical methods, provide insights into the drug's degradation mechanism, and inform the selection of appropriate formulation and storage conditions.

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies on Rivaroxaban and the analytical techniques used to identify and quantify the resulting degradation products.

The following protocols are based on methodologies reported in the scientific literature.

  • Acid Hydrolysis:

    • Reagent: 0.1 N to 6 N Hydrochloric Acid (HCl).

    • Procedure: Dissolve a precisely weighed amount of Rivaroxaban in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) and add the acidic solution. The mixture is then typically heated at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 72 hours). After the stress period, the solution is neutralized with an appropriate base (e.g., sodium hydroxide) and diluted to a known concentration for analysis.

  • Alkaline Hydrolysis:

    • Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).

    • Procedure: Similar to acid hydrolysis, the drug solution is treated with a basic solution and heated for a defined time. Following the stress period, the solution is neutralized with an appropriate acid (e.g., hydrochloric acid) and prepared for analysis.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

    • Procedure: The Rivaroxaban solution is treated with hydrogen peroxide and kept at room temperature or a slightly elevated temperature for a period ranging from a few hours to several days. The reaction is then stopped, and the sample is prepared for analysis.

  • Thermal Degradation:

    • Procedure: A solid sample of Rivaroxaban is placed in a thermostatically controlled oven at a high temperature (e.g., 60-105°C) for an extended period (e.g., 4 hours to 7 days). After exposure, the sample is dissolved in a suitable solvent and analyzed.

  • Photolytic Degradation:

    • Procedure: A solution of Rivaroxaban or the solid drug is exposed to ultraviolet (UV) light (e.g., 254 nm) or sunlight for a defined duration. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the separation, identification, and quantification of Rivaroxaban and its degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate monobasic, pH adjusted to 2.9) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in an isocratic or gradient elution mode.

    • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.

    • Detection: UV detection at a wavelength of around 249-254 nm is generally used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is a powerful tool for the identification of unknown degradation products. It provides information about the molecular weight of the degradants, which, combined with fragmentation patterns, helps in their structural elucidation.

Rivaroxaban Degradation Products

Forced degradation studies have led to the identification of several degradation products. The table below summarizes the key degradants and the conditions under which they are formed.

Degradation Product (DP)Stress Condition(s)Method of IdentificationReference(s)
(R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)-phenyl)amino)propyl)thiophene-2-carboxamide (DP-1)Acidic and Basic HydrolysisLC-MS, NMR, FT-IR
(R)-2-(2-((4-((3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl)amino)phenyl)amino)ethoxy)acetic acid (DP-2)Hydrolytic conditionsHRMS, NMR, FT-IR
5-chlorothiophene-2-carboxylic acid (DP-3)Hydrolytic conditionsHRMS, NMR, FT-IR
(S)-2-(2-((4-(5-((5-chlorothio-phene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic acid (DP-4)Acidic and Basic HydrolysisLC-MS
Unidentified Degradation ProductsAcidic, Basic, and OxidativeHPLC

Quantitative Data on Rivaroxaban Degradation

The extent of degradation is highly dependent on the specific stress conditions applied (reagent concentration, temperature, and duration of exposure). The following table provides a summary of reported degradation percentages.

Stress ConditionReagent/TemperatureDuration% DegradationReference(s)
Acid Hydrolysis0.1 N HCl72 hours28%
Base Hydrolysis0.1 N NaOH72 hours35%
Oxidative3% H₂O₂72 hoursMinimal
Thermal105°C7 daysMinimal
PhotolyticUV light7 daysMinimal
Acid Hydrolysis0.1 N HCl30 minutes68.17% (assay)
Base Hydrolysis0.1 N NaOH30 minutes107.31% (assay indicates significant degradation)
PhotolyticUV light30 minutes79.04% (assay)
ThermalHeat30 minutes95.27% (assay)

Note: The percentage of degradation can vary significantly between different studies due to variations in experimental conditions.

Visualizations

The following diagram illustrates a typical workflow for the forced degradation study of Rivaroxaban.

G cluster_0 Stress Condition Application cluster_1 Sample Preparation cluster_2 Analytical Characterization Acid Acid Hydrolysis Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base Alkaline Hydrolysis Base->Neutralization Oxidative Oxidative Degradation Dilution Dilution to Working Concentration Oxidative->Dilution Thermal Thermal Degradation Thermal->Dilution Photo Photolytic Degradation Photo->Dilution Neutralization->Dilution HPLC HPLC Analysis (Separation & Quantification) Dilution->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterization Further Characterization (NMR, FT-IR) LCMS->Characterization Rivaroxaban Rivaroxaban Drug Substance Rivaroxaban->Acid Rivaroxaban->Base Rivaroxaban->Oxidative Rivaroxaban->Thermal Rivaroxaban->Photo

Caption: Experimental workflow for Rivaroxaban forced degradation studies.

This diagram illustrates the known degradation pathways of Rivaroxaban under hydrolytic conditions.

G cluster_hydrolysis Hydrolytic Degradation (Acidic/Alkaline) Rivaroxaban Rivaroxaban DP1 DP-1 (R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)- phenyl)amino)propyl)thiophene-2-carboxamide Rivaroxaban->DP1 DP2 DP-2 (R)-2-(2-((4-((3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl) amino)phenyl)amino)ethoxy)acetic acid Rivaroxaban->DP2 DP3 DP-3 5-chlorothiophene-2-carboxylic acid Rivaroxaban->DP3 DP4 DP-4 (S)-2-(2-((4-(5-((5-chlorothio-phene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl) phenyl)amino)ethoxy)acetic acid Rivaroxaban->DP4

Caption: Known degradation pathways of Rivaroxaban under hydrolytic stress.

Conclusion

The preliminary characterization of Rivaroxaban's degradation products reveals its susceptibility to hydrolysis and oxidation. The identified degradation products provide a foundation for developing robust, stability-indicating analytical methods essential for quality control and formulation development. Further research, including the complete structural elucidation and toxicological assessment of all degradation products, is crucial for ensuring the long-term safety and efficacy of Rivaroxaban-containing pharmaceuticals. This guide serves as a comprehensive resource for professionals involved in the development and analysis of Rivaroxaban, summarizing the current knowledge and providing practical methodologies for its stability assessment.

An In-depth Technical Guide to the Discovery and Identification of Minor Rivaroxaban Metabolites in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and quantification of minor rivaroxaban metabolites in humans. It includes detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows to support further research and development in this area.

Introduction to Rivaroxaban Metabolism

Rivaroxaban is an orally administered direct factor Xa inhibitor. Its metabolism in humans is a critical aspect of its pharmacokinetic and pharmacodynamic profile. While unchanged rivaroxaban is the predominant compound in human plasma, a significant portion of the administered dose undergoes metabolic degradation.[1][2] The primary metabolic pathways involve the oxidative degradation of the morpholinone moiety and, to a lesser extent, hydrolysis of amide bonds.[2] These processes are mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2, as well as CYP-independent mechanisms.[1][3]

Quantitative Analysis of Rivaroxaban and its Major Metabolite

Following a single 10 mg oral dose of radiolabeled rivaroxaban ([14C]rivaroxaban) in healthy male subjects, the majority of the dose is accounted for by the unchanged parent drug and its primary metabolites. Detailed quantitative data for all minor metabolites are not extensively available in the public literature; however, the distribution of the parent drug and the major metabolite M-1 in excreta provides significant insight into the elimination pathways.

Table 1: Excretion of Rivaroxaban and Metabolite M-1 in Humans

CompoundPercentage of Administered Dose in ExcretaExcretion Route
Unchanged Rivaroxaban36%Renal (Urine)[2]
Metabolite M-122%Renal and Fecal/Biliary[2]

Data is based on a study with a single 10 mg oral dose of [14C]rivaroxaban in healthy human males.[2]

Experimental Protocols for Metabolite Identification

The identification and quantification of rivaroxaban metabolites in human plasma and urine are primarily achieved through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation
  • Plasma: Protein precipitation is a common method. Methanol, often containing an internal standard (e.g., rivaroxaban-d4), is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm), is frequently used for the separation of rivaroxaban and its metabolites.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[4]

  • Flow Rate: A flow rate of around 0.4 mL/min is common for such analyses.[4]

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of rivaroxaban and its metabolites.[4]

  • Detection: A triple quadrupole tandem mass spectrometer is used for detection.[4] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the parent drug and its expected metabolites are monitored for sensitive and selective quantification.

Rivaroxaban Metabolic Pathways

The metabolism of rivaroxaban proceeds through several key pathways, leading to the formation of various metabolites. The major pathways include hydroxylation of the morpholinone ring and hydrolysis of the amide bonds.

Rivaroxaban_Metabolism cluster_oxidative Oxidative Degradation (CYP3A4, CYP2J2) cluster_hydrolysis Amide Hydrolysis cluster_conjugation Conjugation Rivaroxaban Rivaroxaban M2 M-2 (Hydroxylated) Rivaroxaban->M2 Hydroxylation M3 M-3 (Hydroxylated) Rivaroxaban->M3 Hydroxylation M8 M-8 (Hydroxylated) Rivaroxaban->M8 Hydroxylation M7 M-7 Rivaroxaban->M7 Hydrolysis M13 M-13 Rivaroxaban->M13 Hydrolysis M15 M-15 Rivaroxaban->M15 Hydrolysis M1 M-1 (Ring-opened) M2->M1 Further Oxidation M4 M-4 (Glycine Conjugate) M13->M4 Glycine Conjugation

Figure 1: Rivaroxaban Metabolic Pathways

Experimental Workflow for Metabolite Identification

The general workflow for identifying and characterizing drug metabolites from biological samples involves a systematic approach, from sample collection to data analysis and structural elucidation.

Metabolite_Identification_Workflow A Sample Collection (Plasma, Urine) B Sample Preparation (Protein Precipitation / Dilution) A->B C HPLC Separation (Reversed-Phase C18) B->C D MS/MS Detection (ESI+, MRM) C->D E Data Processing (Peak Detection, Alignment) D->E F Metabolite Identification (Mass Shift, Fragmentation Pattern) E->F G Structural Elucidation (Comparison with Standards) F->G

Figure 2: Experimental Workflow for Metabolite ID

Conclusion

The metabolism of rivaroxaban in humans is well-characterized, with oxidative degradation and amide hydrolysis being the principal pathways. While unchanged rivaroxaban remains the major circulating component, a significant portion is metabolized and excreted. The primary metabolite, M-1, has been quantified in human excreta. The identification and quantification of minor metabolites rely heavily on sensitive and specific HPLC-MS/MS methods. The provided experimental protocols and workflows offer a foundational guide for researchers in the field of drug metabolism and pharmacokinetics to further investigate the metabolic fate of rivaroxaban and other novel oral anticoagulants. Further studies are warranted to provide a more complete quantitative profile of all minor metabolites and to fully understand their potential clinical relevance.

References

Theoretical Pharmacological Profile of Rivaroxaban Metabolite M18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, an oral direct inhibitor of Factor Xa (FXa), is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders. Its metabolism results in the formation of several metabolites, with the parent drug being responsible for the majority of the pharmacological effect. This technical guide provides a detailed examination of the theoretical pharmacological activity of Rivaroxaban metabolite M18, a carboxylic acid derivative. Drawing upon existing literature, this document outlines the metabolic pathway of Rivaroxaban, the established mechanism of action of the parent compound, and the evidence supporting the pharmacological inactivity of its metabolites, including M18. Detailed experimental protocols for assessing FXa inhibition are provided to offer a framework for the theoretical evaluation of M18's activity.

Introduction

Rivaroxaban is a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By inhibiting FXa, Rivaroxaban effectively reduces thrombin generation and subsequent fibrin clot formation.[3][4] The clinical efficacy of Rivaroxaban is attributed to the parent drug, as extensive metabolism studies have indicated the absence of major or active circulating metabolites in human plasma.[1][5] One of the final products of a minor metabolic pathway is M18, a carboxylic acid derivative.[1] Understanding the pharmacological profile of such metabolites is crucial for a comprehensive safety and efficacy assessment of any therapeutic agent. This guide synthesizes the available information to build a theoretical framework for the pharmacological activity of M18.

Rivaroxaban Metabolism and Formation of M18

Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being metabolized by both cytochrome P450 (CYP) enzymes (CYP3A4/5 and CYP2J2) and CYP-independent mechanisms.[1][2] The primary metabolic pathways involve oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1]

Metabolite M18 is formed through a lesser pathway involving the hydrolysis of the chlorothiophene amide moiety of Rivaroxaban to form M15. M15 is then oxidized to an aldehyde intermediate (M16), which is subsequently further oxidized to the carboxylic acid M18.[6]

Rivaroxaban Rivaroxaban M15 Metabolite M15 (Amide Hydrolysis Product) Rivaroxaban->M15 Amide Hydrolysis (CYP-independent) M16 Metabolite M16 (Aldehyde Intermediate) M15->M16 Oxidation M18 Metabolite M18 (Carboxylic Acid) M16->M18 Oxidation

Figure 1: Metabolic Pathway of Rivaroxaban to Metabolite M18.

Theoretical Pharmacological Activity of M18

The available scientific literature consistently reports that the metabolites of Rivaroxaban, including by extension M18, are pharmacologically inactive or possess clinically insignificant activity compared to the parent compound.[1][5][7][8] Unchanged Rivaroxaban is the predominant active moiety in plasma, accounting for the vast majority of the anticoagulant effect.[1]

The structural modifications that transform Rivaroxaban into M18, particularly the conversion of the amide group to a carboxylic acid, would theoretically significantly alter the binding affinity of the molecule for the active site of Factor Xa. The specific interactions of the parent Rivaroxaban molecule with the S1 and S4 pockets of the FXa active site are crucial for its high-affinity binding and inhibitory activity. It is highly probable that the introduction of a negatively charged carboxylate group in M18 would disrupt these critical binding interactions, leading to a substantial loss of inhibitory potency.

While direct quantitative data for M18's activity is not available in the public domain, the consensus in the literature points towards its pharmacological inertness.

Quantitative Data on Rivaroxaban's Pharmacological Activity

To provide a reference for the expected activity of a potent Factor Xa inhibitor, the following table summarizes the quantitative pharmacological data for the parent drug, Rivaroxaban.

CompoundTargetAssay TypeParameterValueReference
RivaroxabanHuman Factor XaIn vitro kineticKi0.4 nM[1]
RivaroxabanProthrombinaseIn vitroIC502.1 nM[1]
RivaroxabanClot-bound Factor XaIn vitroIC5075 nM[1]
Metabolite M18 Factor Xa - - No data available; presumed inactive [1][5]

Experimental Protocols for Assessing Pharmacological Activity

The theoretical pharmacological activity of this compound would be assessed using a panel of in vitro and ex vivo coagulation assays. These tests are designed to measure the direct inhibition of Factor Xa and the overall effect on the coagulation cascade.

Direct Factor Xa Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory effect of a compound on purified Factor Xa.

  • Principle: A known amount of purified human Factor Xa is incubated with the test compound (e.g., M18). A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.

  • Methodology:

    • Prepare a series of dilutions of the test compound (M18) and a positive control (Rivaroxaban).

    • In a 96-well plate, add the test compound dilutions, purified human Factor Xa, and a suitable buffer.

    • Incubate the plate to allow for the binding of the inhibitor to the enzyme.

    • Add a chromogenic Factor Xa substrate to each well.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader.

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Plot the inhibition curve and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Prepare Test Compound (e.g., M18) Dilutions Incubate Incubate Test Compound with Factor Xa Test_Compound->Incubate FXa Prepare Purified Factor Xa Solution FXa->Incubate Substrate Prepare Chromogenic FXa Substrate Add_Substrate Add Chromogenic Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure Absorbance (e.g., 405 nm) Add_Substrate->Measure Calculate Calculate Rate of Substrate Cleavage Measure->Calculate Plot Plot Inhibition Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: Experimental Workflow for In Vitro Factor Xa Inhibition Assay.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

  • Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma containing the test compound. The time taken for a fibrin clot to form is measured. An extension of the clotting time indicates inhibition of factors in the extrinsic or common pathways (including Factor Xa).

  • Methodology:

    • Obtain platelet-poor plasma from whole blood collected in 3.2% sodium citrate.

    • Spike the plasma with various concentrations of the test compound (M18).

    • Pre-warm the plasma samples to 37°C.

    • Add a pre-warmed thromboplastin-calcium reagent to the plasma.

    • Measure the time to clot formation using an automated coagulometer.

    • Compare the clotting times of samples with M18 to a vehicle control.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

  • Principle: An activator of the contact pathway (e.g., silica) and phospholipids are added to citrated plasma with the test compound, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.

  • Methodology:

    • Use citrated platelet-poor plasma spiked with the test compound (M18).

    • Incubate the plasma with an aPTT reagent (containing a contact activator and phospholipids) at 37°C.

    • Add calcium chloride to initiate the clotting cascade.

    • Measure the time to clot formation.

    • Analyze the prolongation of clotting time relative to a control.

Coagulation Cascade and Site of Action

Rivaroxaban and, theoretically, any active metabolites would exert their effect at the level of Factor Xa, which is at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.

XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X VIIIa VIII Factor VIII TF Tissue Factor VII Factor VII TF->VII VII->X Xa Factor Xa X->Xa V Factor V Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Xa->Prothrombin Va Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Figure 3: The Coagulation Cascade and the Site of Rivaroxaban Action.

Conclusion

References

In Silico Prediction of Rivaroxaban Metabolite M18 Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its metabolism is a key factor in its pharmacokinetic and pharmacodynamic profile. While Rivaroxaban does not have major active circulating metabolites, several minor metabolites have been identified.[3] This technical guide focuses on the in silico prediction of the physicochemical, pharmacokinetic, and pharmacodynamic properties of one such metabolite, M18.

The early assessment of metabolite properties is crucial in drug development to identify any potential safety liabilities or contributions to the overall pharmacological effect. In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties before resource-intensive experimental studies are undertaken.[4][5] This guide will provide a comprehensive overview of the predicted properties of Rivaroxaban metabolite M18, detailed methodologies for the in silico predictions, and relevant experimental protocols for validation.

Rivaroxaban Metabolism and the M18 Pathway

Rivaroxaban undergoes metabolism through several pathways, primarily mediated by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and CYP-independent mechanisms.[1][3] The formation of metabolite M18 is part of a minor metabolic pathway involving the oxidative degradation of the morpholinone moiety. The precursor, M15, is oxidized to an aldehyde intermediate (M16), which is subsequently oxidized to a carboxylic acid, designated as M18.

Below is a diagram illustrating the metabolic pathway of Rivaroxaban leading to the formation of metabolite M18.

Rivaroxaban Rivaroxaban M15 Metabolite M15 Rivaroxaban->M15 Metabolic Transformation M16 Metabolite M16 (Aldehyde intermediate) M15->M16 Oxidation M18 Metabolite M18 (Carboxylic acid) M16->M18 Oxidation

Figure 1: Metabolic pathway of Rivaroxaban to Metabolite M18.

In Silico Prediction of M18 Properties

The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME and pkCSM web-based tools. The SMILES (Simplified Molecular Input Line Entry System) string for the deduced structure of M18 was used as the input for these predictions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Rivaroxaban and its metabolite M18.

PropertyRivaroxabanMetabolite M18 (Predicted)
Molecular Formula C19H18ClN3O5SC19H16ClN3O7S
Molecular Weight 435.88 g/mol 465.87 g/mol
logP (Consensus) 1.620.95
Water Solubility (logS) -3.82-3.15
pKa (strongest acidic) 13.594.12
pKa (strongest basic) -3.14-3.28
Polar Surface Area 124.93 Ų142.16 Ų
Predicted ADMET Properties

The predicted ADMET properties of Rivaroxaban and metabolite M18 are presented in the table below.

PropertyRivaroxabanMetabolite M18 (Predicted)
Gastrointestinal Absorption HighHigh
Blood-Brain Barrier Permeant NoNo
P-glycoprotein Substrate YesYes
CYP1A2 Inhibitor NoNo
CYP2C19 Inhibitor NoNo
CYP2C9 Inhibitor YesNo
CYP2D6 Inhibitor NoNo
CYP3A4 Inhibitor YesNo
hERG I Inhibitor NoNo
Hepatotoxicity NoYes
Skin Sensitisation NoNo

Experimental Protocols for Validation

The following sections detail standardized experimental protocols that can be employed to validate the in silico predictions for key properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (Metabolite M18)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Analytical balance

  • Vortex mixer

  • Thermostated shaker incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess amount of the test compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Seal the vial and place it in a shaker incubator set at 37°C for 24 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate mobile phase.

  • Analyze the concentration of the dissolved compound by a validated HPLC-UV method against a standard curve.

Metabolic Stability Assessment (Liver Microsome Assay)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound (Metabolite M18)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard

  • 96-well plates

  • Thermostated shaker

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Pharmacodynamic Activity (Factor Xa Inhibition Assay)

This assay determines the inhibitory activity of a compound against its biological target, Factor Xa.

Materials:

  • Test compound (Metabolite M18)

  • Human Factor Xa

  • Chromogenic Factor Xa substrate

  • Tris-HCl buffer, pH 7.8

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in Tris-HCl buffer.

  • In a 96-well plate, add the test compound dilutions and a fixed concentration of human Factor Xa.

  • Incubate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the chromogenic reaction by adding the Factor Xa substrate.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits Factor Xa activity by 50%).

Logical Workflow for In Silico Prediction and Experimental Validation

The following diagram illustrates the logical workflow from in silico prediction to experimental validation for a drug metabolite like M18.

cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation start Identify Metabolite of Interest (Rivaroxaban M18) structure Deduce Chemical Structure start->structure tools Select In Silico Tools (e.g., SwissADME, pkCSM) structure->tools predict Predict Physicochemical and ADMET Properties tools->predict table Tabulate Predicted Data predict->table synthesis Synthesize Metabolite M18 table->synthesis Guide Synthesis & Prioritize Experiments solubility Aqueous Solubility Assay synthesis->solubility stability Metabolic Stability Assay synthesis->stability pd_assay Pharmacodynamic Assay (Factor Xa Inhibition) synthesis->pd_assay compare Compare Experimental Data with Predictions solubility->compare stability->compare pd_assay->compare

Figure 2: Workflow for in silico prediction and experimental validation.

Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of this compound. The presented data, generated through validated computational models, offers valuable early insights for drug development professionals. The detailed experimental protocols serve as a practical guide for the subsequent validation of these in silico predictions. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling a more efficient and informed development process. It is important to note that while in silico predictions are a powerful tool, experimental verification remains the gold standard for confirming the properties of any new chemical entity, including drug metabolites.

References

Initial Studies on the Clinical Relevance of Rivaroxaban Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes metabolic degradation, leading to the formation of several metabolites. Extensive in vitro and in vivo studies have been conducted to characterize these metabolites and assess their clinical relevance. The primary finding of these initial studies is that unchanged rivaroxaban is the predominant pharmacologically active agent in human plasma. Circulating metabolites are found in low concentrations and are considered to be pharmacologically inactive. This guide provides a comprehensive overview of the initial studies on rivaroxaban metabolites, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the metabolic pathways and experimental workflows.

Rivaroxaban Metabolism and Excretion

Rivaroxaban is eliminated from the body through a dual pathway involving both renal excretion of the unchanged drug and metabolic degradation. Approximately two-thirds of an administered dose is metabolized, with the resulting inactive metabolites being excreted via renal and fecal/biliary routes. The remaining one-third of the dose is excreted as unchanged drug in the urine.[1][2]

Metabolic Pathways

Three primary metabolic pathways for rivaroxaban have been identified:

  • Oxidative degradation of the morpholinone moiety: This is the major metabolic pathway, primarily mediated by cytochrome P450 enzymes CYP3A4/5 and CYP2J2.[1][2] This pathway leads to the formation of several hydroxylated metabolites (M-2, M-3, M-8) and a subsequent ring-opened product (M-1).[3]

  • Hydrolysis of the central amide bond: This is a minor pathway.[1]

  • Hydrolysis of the lactam amide bond in the morpholinone ring: This is also a minor pathway.[1]

It is important to note that no major or pharmacologically active circulating metabolites have been detected in human plasma.[1][4] Unchanged rivaroxaban is the principal compound responsible for the anticoagulant effect.[5]

Data Presentation: Rivaroxaban and its Metabolites

The following tables summarize the key quantitative data from initial studies on rivaroxaban and its metabolites.

Table 1: Elimination and Metabolism of Rivaroxaban in Humans

ParameterValueReference
Total Renal Excretion (% of dose)66%[1]
- Unchanged Drug in Urine (% of dose)36%[1]
- Metabolites in Urine (% of dose)30%[6]
Total Fecal Excretion (% of dose)28%[1]
- Unchanged Drug in Feces (% of dose)7%[6]
- Metabolites in Feces (% of dose)21%[6]
Contribution of CYP3A4 to total elimination~18%[2]
Contribution of CYP2J2 to total elimination~14%[2]
Contribution of CYP-independent hydrolysis~14%[2]

Table 2: Major Identified Rivaroxaban Metabolites and their Characteristics

MetaboliteFormation PathwayKey CharacteristicsPharmacological ActivityReference
M-1 Oxidative degradation of the morpholinone moiety (further oxidation of M-2)Main metabolite in excreta.Inactive[1][3]
M-2 Hydroxylation of the morpholinone moietyMain metabolite in microsomal incubations.Inactive[3]
M-4 Hydrolysis of the amide bond and subsequent glycine conjugationFound exclusively in urine.Inactive[5][7]
M-7 Hydrolysis of the morpholinone ringMinor metabolite.Inactive[3]
M-8 Hydroxylation of the morpholinone moietyMinor metabolite.Inactive[3]
M-9 Hydroxylation of the oxazolidinone moietyMinor metabolite.Inactive[3]

Experimental Protocols

In Vivo Metabolism and Excretion Study in Humans
  • Objective: To investigate the in vivo metabolism and excretion of rivaroxaban in healthy male subjects.[1]

  • Methodology:

    • Study Population: Healthy male volunteers (n=4).[1]

    • Dosing: A single oral dose of 10 mg of [14C]rivaroxaban was administered.[1]

    • Sample Collection: Plasma, urine, and feces were collected at various time points.[1]

    • Analysis:

      • Total radioactivity in plasma and excreta was measured by liquid scintillation counting.[6]

      • Metabolite profiling was performed using high-performance liquid chromatography (HPLC) with radioactivity detection.[6]

      • Structural elucidation of metabolites was carried out using tandem mass spectrometry (MS/MS).[3]

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways and enzymes involved in rivaroxaban metabolism.[3]

  • Methodology:

    • Enzyme Sources:

      • Human liver microsomes (HLMs) to investigate CYP-mediated metabolism.[3]

      • Human hepatocytes to study both Phase I and Phase II metabolism.[3]

    • Incubation: [14C]rivaroxaban was incubated with the enzyme sources in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).[3]

    • Analysis:

      • Samples were analyzed by HPLC with radioactivity detection and tandem mass spectrometry (HPLC-(14)C-MS/MS) to separate and identify metabolites.[3]

      • Recombinant human CYP isoenzymes were used to identify the specific CYPs involved in rivaroxaban metabolism.[8]

      • CYP-specific chemical inhibitors were used to confirm the contribution of individual CYP enzymes.[8]

Analytical Method for Quantification in Plasma
  • Objective: To develop a sensitive and specific method for the quantification of rivaroxaban in human plasma for pharmacokinetic studies.

  • Methodology (Example: HPLC-MS/MS):

    • Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.[9]

    • Chromatography:

      • Column: A C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.[10]

    • Quantification: A stable isotope-labeled internal standard (e.g., Rivaroxaban-d4) is used for accurate quantification. The method is validated for linearity, precision, accuracy, and sensitivity.[10]

Mandatory Visualizations

Rivaroxaban_Metabolic_Pathway cluster_cyp CYP-Mediated Oxidation (Major Pathway) cluster_hydrolysis CYP-Independent Hydrolysis (Minor Pathway) Rivaroxaban Rivaroxaban M2 M-2, M-3, M-8 (Hydroxylation of Morpholinone Moiety) Rivaroxaban->M2 CYP3A4/5, CYP2J2 M9 M-9 (Hydroxylation of Oxazolidinone Moiety) Rivaroxaban->M9 CYP3A4/5, CYP2J2 M7 M-7 (Hydrolysis of Morpholinone Ring) Rivaroxaban->M7 M13_M15 M-13, M-15 (Hydrolysis of Central Amide Bond) Rivaroxaban->M13_M15 M1 M-1 (Oxidative Cleavage of Morpholinone Ring) M2->M1 Further Oxidation M4 M-4 (Glycine Conjugate of M-13) M13_M15->M4 Glycine Conjugation

Caption: Metabolic pathways of Rivaroxaban.

Experimental_Workflow_Metabolite_ID cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Analytical Workflow Dosing Oral Administration of [14C]Rivaroxaban to Humans SampleCollection_invivo Collection of Plasma, Urine, and Feces Dosing->SampleCollection_invivo RadioactivityMeasurement Total Radioactivity Measurement SampleCollection_invivo->RadioactivityMeasurement HPLC HPLC Separation SampleCollection_invivo->HPLC Incubation Incubation of [14C]Rivaroxaban with Liver Microsomes/Hepatocytes SampleCollection_invitro Collection of Incubation Samples Incubation->SampleCollection_invitro SampleCollection_invitro->HPLC RadioactivityDetection Radioactivity Detection HPLC->RadioactivityDetection MS Tandem Mass Spectrometry (MS/MS) HPLC->MS StructureElucidation Metabolite Structure Elucidation RadioactivityDetection->StructureElucidation MS->StructureElucidation

Caption: Experimental workflow for metabolite identification.

Conclusion

The initial clinical studies on rivaroxaban metabolites have consistently demonstrated that they are not pharmacologically active and do not contribute to the anticoagulant effect of the drug. Unchanged rivaroxaban is the major circulating and active entity. The metabolic pathways are well-characterized, with oxidative degradation via CYP3A4/5 and CYP2J2 being the primary route of biotransformation. These findings support the predictable pharmacokinetic and pharmacodynamic profile of rivaroxaban and simplify its clinical use, as monitoring of metabolite levels is not required. Future research may focus on the potential for drug-drug interactions at the level of the metabolizing enzymes and transporters.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Rivaroxaban and its Metabolite M1 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the direct oral anticoagulant Rivaroxaban and its major metabolite, M1, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring of Rivaroxaban.

Introduction

Rivaroxaban is an orally administered, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2] The drug is metabolized in the liver primarily through oxidative degradation of the morpholinone moiety, mediated by cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2J2), as well as through CYP-independent hydrolysis.[3][4][5] One of the main metabolites is M1, formed through the oxidative degradation of the morpholinone ring.[3][5] Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for assessing drug efficacy and safety. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[6] This application note provides a detailed protocol for the simultaneous analysis of Rivaroxaban and its metabolite M1 in human plasma.

Experimental

Materials and Reagents
  • Rivaroxaban reference standard (Purity ≥98%)

  • Rivaroxaban metabolite M1 reference standard (Purity ≥98%)

  • Rivaroxaban-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Rivaroxaban and M1 from human plasma.[7]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (Rivaroxaban-d4 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column. The gradient elution ensures good separation of the analytes from endogenous plasma components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Time (min)
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

The MRM transitions for Rivaroxaban, its metabolite M1, and the internal standard are listed in the table below. The parameters for M1 are predicted based on its molecular formula (C₁₉H₁₈ClN₃O₇S) and the known fragmentation patterns of Rivaroxaban.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Rivaroxaban 436.1145.01003025
Metabolite M1 *468.1145.01003530
Rivaroxaban-d4 (IS) 440.1145.01003025

Note: The mass spectrometry parameters for Metabolite M1 are theoretical and should be optimized with an analytical standard.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of Rivaroxaban and its metabolite M1 in human plasma. The simple protein precipitation sample preparation is suitable for high-throughput analysis. The chromatographic conditions ensure baseline separation of the analytes from matrix interferences. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response.

Diagrams

Rivaroxaban Metabolism to M1

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban (C19H18ClN3O5S) M1 Metabolite M1 (C19H18ClN3O7S) Rivaroxaban->M1 Oxidative Degradation (CYP3A4/5, CYP2J2) LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Acetonitrile with IS (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC Liquid Chromatography (C18 Column) Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Identification of Rivaroxaban and its Metabolites in Human Plasma using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and analysis of the anticoagulant drug Rivaroxaban and its metabolites in human plasma using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolite profiling in drug development. This document includes detailed experimental procedures for sample preparation, liquid chromatography, and mass spectrometry, alongside a summary of expected quantitative data and a visual representation of the Rivaroxaban metabolic pathway.

Introduction

Rivaroxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade[1]. Understanding its metabolic fate is crucial for assessing its efficacy and safety profile. Rivaroxaban is metabolized in the liver primarily through oxidative degradation of the morpholinone moiety, mediated by CYP3A4/5 and CYP2J2 enzymes, and through hydrolysis of amide bonds[2]. While the parent drug is the major circulating component in plasma, the identification and characterization of its metabolites are vital for a complete understanding of its disposition. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers the sensitivity and specificity required for the detection and structural elucidation of these metabolites, which are often present at low concentrations.

Quantitative Data Summary

Unchanged Rivaroxaban is the predominant compound found in human plasma, accounting for approximately 89% of the total drug-related material in circulation. Its metabolites are present at significantly lower concentrations and are often reported as minor or inactive.

Table 1: Pharmacokinetic Parameters of Rivaroxaban in Human Plasma after Oral Administration

Dosage (mg)Cmax (ng/mL) - Peak ConcentrationTrough Concentration (ng/mL)
10110 ± 9521 ± 30
15141 ± 9240 ± 52
20183 ± 8273 ± 103

Data sourced from a study involving 49 patients[3][4]. Values are presented as mean ± standard deviation.

Table 2: Known Metabolites of Rivaroxaban

Metabolite IDDescriptionPlasma Concentration
M-1Product of the oxidative degradation of the morpholinone moiety.Minor / Not typically quantified in plasma
M-4Product of the hydrolysis of the central amide bond.Minor / Not typically quantified in plasma
M-7Product of the hydrolysis of the lactam amide bond in the morpholinone ring.Minor / Not typically quantified in plasma

Note: The plasma concentrations of Rivaroxaban metabolites are generally low and often fall below the lower limit of quantification (LLOQ) of many analytical methods.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing plasma proteins and other interfering substances. Two common and effective methods are protein precipitation and solid-phase extraction.

Protocol 1.1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • Thawing: Thaw frozen human plasma samples on ice or in a refrigerator at 4°C.

  • Aliquoting: To a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., Rivaroxaban-d4) to a final concentration of 500 ng/mL.

  • Precipitation: Add 400 µL of cold acetonitrile containing the internal standard to the plasma sample[4]. The recommended ratio of acetonitrile to plasma is 3:1 (v/v) or 4:1 (v/v)[5][6].

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

  • Analysis: The resulting extract is ready for injection into the LC-HRMS system.

Protocol 1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.

  • Cartridge Conditioning: Condition a suitable reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining Rivaroxaban and its metabolites.

  • Elution: Elute the analytes of interest with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: The reconstituted sample is ready for LC-HRMS analysis.

Liquid Chromatography

Chromatographic separation is essential for resolving Rivaroxaban from its metabolites and endogenous plasma components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used[7].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min[7].

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Gradient to 90% B

    • 2.0-2.5 min: Hold at 90% B

    • 2.5-2.6 min: Gradient to 10% B

    • 2.6-3.0 min: Hold at 10% B for re-equilibration

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

High-Resolution Mass Spectrometry

HRMS provides accurate mass measurements, enabling the confident identification of metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).

  • Mass Range: m/z 100-1000.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS mode.

Data Analysis:

Metabolite identification is achieved by comparing the accurate mass measurements of potential metabolite peaks with the theoretical masses of predicted biotransformation products of Rivaroxaban. The fragmentation patterns obtained from MS/MS spectra are then used to confirm the chemical structure of the metabolites.

Visualizations

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban M1 M-1 (Hydroxylated Morpholinone) Rivaroxaban->M1 CYP3A4/5, CYP2J2 (Oxidative Degradation) M_hydrolysis1 Amide Hydrolysis Product 1 Rivaroxaban->M_hydrolysis1 CYP-independent (Hydrolysis) M_hydrolysis2 Amide Hydrolysis Product 2 Rivaroxaban->M_hydrolysis2 CYP-independent (Hydrolysis) Excretion Renal and Fecal Excretion Rivaroxaban->Excretion Unchanged Drug M1->Excretion M_hydrolysis1->Excretion M_hydrolysis2->Excretion

Caption: Metabolic pathway of Rivaroxaban.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation or SPE) start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms HRMS Detection (ESI+, Full Scan MS) lc->ms msms MS/MS Fragmentation (dd-MS2 or AIF) ms->msms data Data Analysis (Metabolite Identification) msms->data end Results data->end

Caption: Experimental workflow for metabolite identification.

References

Application Note and Protocol for the Synthesis of Rivaroxaban Metabolite M18 Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Rivaroxaban is a direct factor Xa inhibitor widely used as an anticoagulant. During its metabolism, various transformation products are formed. Metabolite M18 is a potential impurity and metabolite of interest in pharmacokinetic and safety assessments. The availability of a pure standard of M18 is crucial for its accurate identification and quantification in biological matrices and in the drug substance. This protocol outlines a plausible and scientifically sound synthetic route to obtain the M18 standard.

The proposed synthesis involves the reaction of the key Rivaroxaban intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with methanesulfonyl chloride in the presence of a suitable base.

Proposed Synthetic Scheme

The synthesis of Rivaroxaban metabolite M18 can be achieved through the sulfonylation of the primary amine of the central intermediate with methanesulfonyl chloride.

Diagram of the proposed synthetic workflow for this compound.

Synthesis_Workflow Start Start: (S)-4-(4-(5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl)morpholin-3-one Reaction Sulfonylation Reaction (0°C to Room Temp) Start->Reaction Reagent Methanesulfonyl Chloride Triethylamine (Base) Dichloromethane (Solvent) Reagent->Reaction Workup Aqueous Workup (e.g., dilute HCl, water, brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound ((R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)methanesulfonamide) Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a proposed method and may require optimization.

3.1. Materials and Reagents

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

3.2. Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 to 1.5 equivalents) dropwise to the stirred solution.

  • Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Purity can be further assessed by HPLC.

Data Presentation

Since this is a proposed synthesis, experimental data is not available. The following table outlines the expected inputs and hypothetical outputs.

ParameterProposed Value/Specification
Starting Material (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Reagents Methanesulfonyl chloride, Triethylamine
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours (to be monitored by TLC/LC-MS)
Hypothetical Yield 70-85% (This is an estimate and will depend on reaction optimization)
Purification Method Flash Column Chromatography
Final Product (R)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)methanesulfonamide
Appearance Expected to be a white to off-white solid
Characterization ¹H NMR, ¹³C NMR, HRMS, HPLC

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine has a strong, unpleasant odor and is flammable.

Signaling Pathways and Logical Relationships

The synthesis described is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from starting materials to the final product, as depicted in the workflow diagram.

Diagram of the logical relationship of the synthesis.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products A Amine Intermediate D Sulfonamide Bond Formation A->D B Methanesulfonyl Chloride B->D C Base (e.g., TEA) C->D E This compound D->E F Triethylammonium Chloride (Byproduct) D->F

Caption: Logical flow from reactants to products in M18 synthesis.

Application Notes and Protocols for the Quantification of Rivaroxaban in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and in certain clinical situations to ensure safety and efficacy. While rivaroxaban is metabolized into several compounds, the unchanged parent drug is the major pharmacologically active component in plasma, with its metabolites being present in significantly lower concentrations and considered inactive.[1] This document provides detailed protocols for the quantification of rivaroxaban in human plasma using validated bioanalytical methods, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Metabolic Pathway of Rivaroxaban

Rivaroxaban undergoes oxidative degradation, primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2J2), and hydrolysis of its amide bonds.[1] The main pathways involve the oxidative degradation of the morpholinone moiety and hydrolysis. However, unchanged rivaroxaban constitutes the vast majority of the drug-related material in circulation.[1] Due to their low concentrations and lack of significant pharmacological activity, dedicated and validated methods for the routine simultaneous quantification of rivaroxaban and its metabolites in human plasma are not widely published. The protocols detailed below are therefore focused on the accurate quantification of the parent drug, rivaroxaban.

Experimental Protocols

Several methods for the extraction and analysis of rivaroxaban from human plasma have been validated and published. The choice of method often depends on the required sensitivity, sample throughput, and available equipment. Below are detailed protocols for the most common sample preparation techniques followed by a general LC-MS/MS analysis protocol.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput analysis.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Rivaroxaban certified reference standard

  • Rivaroxaban-d4 (or other suitable internal standard - IS) certified reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of rivaroxaban in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (e.g., Rivaroxaban-d4) in methanol.

    • From these stocks, prepare working solutions at various concentrations by serial dilution in 50:50 acetonitrile:water to spike into blank plasma for calibration standards and quality control (QC) samples.

  • Sample Spiking:

    • For calibration standards and QC samples, add 10 µL of the appropriate working solution to 90 µL of blank human plasma in a microcentrifuge tube.

    • For study samples, use 100 µL of the collected human plasma.

  • Protein Precipitation:

    • To each 100 µL plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

    • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis. A portion of the supernatant may be diluted with the mobile phase if necessary.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, potentially reducing matrix effects.

Materials:

  • All materials from Protocol 1

  • Ethyl acetate or other suitable organic extraction solvent

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions: As described in Protocol 1.

  • Sample Spiking: As described in Protocol 1.

  • Liquid-Liquid Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 600 µL of ethyl acetate.

    • Vortex for 5 minutes.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100-200 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts, minimizing matrix interference and potentially increasing sensitivity.

Materials:

  • All materials from Protocol 1

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold

  • Methanol (for conditioning and elution)

  • 0.2 M Borate buffer (pH 9.0) or other suitable buffer

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions: As described in Protocol 1.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 0.2 M borate buffer (pH 9.0) and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water, and finally 3 mL of 0.2 M borate buffer (pH 9.0). Do not allow the cartridge to dry out.[2]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.2 M borate buffer (pH 9.0) followed by 3 mL of a 50:50 methanol:water solution to remove interferences.[2]

  • Elution:

    • Elute the analyte and internal standard with an appropriate volume (e.g., 1-2 mL) of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100-200 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following is a general UPLC-MS/MS method that can be adapted based on the specific instrument and column available.

Instrumentation:

  • Liquid Chromatography: UPLC system (e.g., Waters Acquity UPLC)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[1]

Chromatographic Conditions:

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient Elution:

    • 0.0-0.5 min: 95% A

    • 0.5-1.5 min: Linear gradient to 5% A

    • 1.5-2.0 min: Hold at 5% A

    • 2.0-2.1 min: Linear gradient to 95% A

    • 2.1-3.0 min: Hold at 95% A (re-equilibration)

  • Injection Volume: 1-5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rivaroxaban: Precursor ion m/z 436.2 → Product ion m/z 145.1

    • Rivaroxaban-d4 (IS): Precursor ion m/z 440.2 → Product ion m/z 145.1

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the quantification of rivaroxaban in human plasma.

Table 1: LC-MS/MS Method Performance

ParameterMethod 1 (PPT)Method 2 (LLE)Method 3 (SPE)Method 4 (UPLC-MS/MS)
Linearity Range (ng/mL) 2 - 5001 - 6002.00 - 500.930.5 - 400[1]
LLOQ (ng/mL) 2120.5[1]
Accuracy (%) Within ±15%96.3 - 102.9%-3.1% to -1.9% (Bias)Within ±15%
Precision (%CV) < 15%≤ 7.4%0.9% to 3.8%< 15%
Recovery (%) Not specified~70%>96%~66% (for plasma)[3]
Internal Standard Rivaroxaban-d4Rivaroxaban-d4Rivaroxaban-d4Rivaroxaban-d4

Table 2: HPLC-UV Method Performance

ParameterMethod 1 (SPE-HPLC-UV)
Linearity Range (µg/mL) 0.05 - 2.0
LLOQ (ng/mL) 10
Accuracy (%) 97.4 - 104.2%
Precision (%CV) < 8.5%
Recovery (%) 93.26 - 97.69%[2]
Internal Standard Prednisolone

Workflow and Pathway Diagrams

Rivaroxaban_Quantification_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect Collect Whole Blood (K2EDTA tube) Centrifuge_Blood Centrifuge at 2000g for 15 min at 4°C Collect->Centrifuge_Blood Plasma Separate and Store Plasma at -80°C Centrifuge_Blood->Plasma Thaw Thaw Plasma Samples Plasma->Thaw Spike_IS Spike with Internal Standard (Rivaroxaban-d4) Thaw->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE SPE Solid-Phase Extraction (C18 Cartridge) Spike_IS->SPE Centrifuge_Extract Centrifuge PPT->Centrifuge_Extract LLE->Centrifuge_Extract Evaporate Evaporate to Dryness SPE->Evaporate Centrifuge_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Centrifuge_Extract->Reconstitute Evaporate->Reconstitute Inject Inject Sample into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+, MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of rivaroxaban in human plasma.

Rivaroxaban_Metabolism_Pathway cluster_cyp CYP-Mediated Oxidation cluster_hydrolysis CYP-Independent Hydrolysis Rivaroxaban Rivaroxaban CYP3A4_3A5 CYP3A4/5 Rivaroxaban->CYP3A4_3A5 CYP2J2 CYP2J2 Rivaroxaban->CYP2J2 Amide_Hydrolysis Hydrolysis of Amide Bonds Rivaroxaban->Amide_Hydrolysis Elimination Renal and Fecal Elimination Rivaroxaban->Elimination Oxidative_Degradation Oxidative Degradation of Morpholinone Moiety CYP3A4_3A5->Oxidative_Degradation CYP2J2->Oxidative_Degradation Metabolites Inactive Metabolites (e.g., M-1, M-2, M-4) Oxidative_Degradation->Metabolites Amide_Hydrolysis->Metabolites Metabolites->Elimination

Caption: Simplified metabolic pathways of rivaroxaban.

References

Application Notes and Protocols for the Analysis of Rivaroxaban and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the separation and analysis of the anticoagulant drug rivaroxaban and its degradation products. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Rivaroxaban is an oral, direct factor Xa inhibitor used to prevent and treat thromboembolic diseases.[1][2][3] During its synthesis, storage, or under stress conditions, various degradation products can form. It is crucial to have reliable analytical methods to separate and quantify these impurities to ensure the safety and efficacy of the drug product.[4] This document outlines high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) methods for this purpose.

Analytical Techniques Overview

Several chromatographic methods have been developed for the analysis of rivaroxaban and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique, often employing C8 or C18 columns.[2][5][6] UPLC, a high-pressure version of HPLC, offers faster analysis times and better resolution.[4] For the identification and characterization of unknown degradation products, hyphenated techniques like LC-MS/MS are invaluable.[4][7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating RP-HPLC method for the comprehensive profiling of process-related impurities and stress-induced degradation products of rivaroxaban.[2][8]

Chromatographic Conditions:

ParameterCondition
Column Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[2][5]
Mobile Phase Acetonitrile and 25 mM Monobasic Potassium Phosphate (pH 2.9) (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2][5]
Detection UV at 249 nm[2][5][8]
Column Temperature Ambient[2][5]
Injection Volume 15 µL[2]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve rivaroxaban reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile 10:90 v/v) to obtain a known concentration.[3]

  • Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in the same diluent to achieve a similar concentration as the standard solution.

  • Forced Degradation Samples: Subject rivaroxaban to stress conditions as detailed in the "Forced Degradation Studies" section. Neutralize the acidic and basic samples before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the retention times and peak areas for rivaroxaban and its degradation products.

Protocol 2: UPLC-Q-TOF-MS/MS Method for Degradation Product Identification

This protocol is designed for the characterization of degradation products using UPLC coupled with quadrupole time-of-flight mass spectrometry.[4]

Chromatographic and MS Conditions:

ParameterCondition
Column Agilent C18 (50 mm x 2.1 mm, 1.8 µm)[4]
Mobile Phase Gradient elution (specific gradient to be optimized based on the instrument and degradation profile)
Flow Rate To be optimized for the UPLC system
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)[4]

Sample Preparation:

Prepare samples as described in Protocol 1, focusing on the stressed samples where degradation is observed.

Procedure:

  • Optimize the UPLC method to achieve good separation of the degradation products.

  • Introduce the eluent into the mass spectrometer.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform tandem MS (MS/MS) experiments on the precursor ions of the degradation products to obtain fragmentation patterns for structural elucidation.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7][9] Rivaroxaban should be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: Treat with 0.1 N HCl at room temperature for 72 hours.[3]

  • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for 72 hours.[3]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 72 hours.[3]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60°C) for several hours.[10]

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Presentation

Table 1: Chromatographic Data for Rivaroxaban and Its Degradation Products (RP-HPLC Method)

CompoundRetention Time (min)
Impurity G2.79[2][8]
Rivaroxaban~3.37 - 12[1][2][5][8]
Impurity D3.50[2][8]
Unknown Impurity4.00[2]
Unknown Impurity4.59[2]
Unknown Impurity4.77[2]
Impurity H5.32[2][8]
Impurity C6.14[2][8]
Impurity E8.36[2][8]
Impurity A9.03[2][8]
Impurity F9.49[2][8]

Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) 50 - 1000 ppm (R² = 0.999)[1]
Limit of Detection (LOD) 0.30 ppm[2][8]
Limit of Quantitation (LOQ) 1.0 ppm[2][8]
Accuracy (% Recovery) 98.6 - 103.4%[2][8]
Precision (% RSD) < 2.0%[1][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation start Rivaroxaban Bulk Drug / Formulation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress dissolve Dissolution in Diluent start->dissolve stress->dissolve filter Filtration dissolve->filter sample Prepared Sample filter->sample hplc HPLC / UPLC System sample->hplc column C18 Column hplc->column detector UV / PDA or Mass Spectrometer column->detector data Data Acquisition & Processing detector->data

Caption: Experimental workflow for the analysis of rivaroxaban and its degradation products.

logical_relationship cluster_stress Stress Conditions cluster_products Degradation Products rivaroxaban Rivaroxaban acid Acid Hydrolysis rivaroxaban->acid base Base Hydrolysis rivaroxaban->base oxidation Oxidation rivaroxaban->oxidation thermal Thermal rivaroxaban->thermal photo Photolysis rivaroxaban->photo dp1 DP-1 acid->dp1 dp2 DP-2 base->dp2 dp3 DP-3 oxidation->dp3 other_dps Other Degradants thermal->other_dps photo->other_dps

Caption: Relationship between rivaroxaban, stress conditions, and degradation products.

References

Application Notes and Protocols for In Vitro Rivaroxaban Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of Rivaroxaban metabolism. The included protocols offer detailed, step-by-step methodologies for conducting key experiments to assess metabolic stability, identify metabolites, and characterize the enzymes involved in Rivaroxaban's biotransformation.

Introduction

Rivaroxaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Rivaroxaban is metabolized in the liver through two primary pathways: oxidative degradation of the morpholinone moiety, primarily mediated by cytochrome P450 (CYP) enzymes, and hydrolysis of amide bonds, which is independent of CYP enzymes.[2][3] The major CYP isoforms responsible for the oxidative metabolism of Rivaroxaban are CYP3A4 and CYP2J2.[4][5] In vitro models, such as human liver microsomes (HLMs) and primary human hepatocytes, are indispensable tools for elucidating these metabolic pathways.[1][6]

In Vitro Model Systems

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and high-throughput model for studying Phase I metabolism, including the oxidative pathways of Rivaroxaban.

Primary Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of hepatic enzymes, cofactors, and transporters.[6] They are capable of modeling both Phase I and Phase II metabolic reactions, providing a more comprehensive picture of a drug's metabolic profile.

Quantitative Data on Rivaroxaban Metabolism

The following tables summarize key quantitative data related to the in vitro metabolism of Rivaroxaban.

ParameterValueIn Vitro SystemReference
CYP3A4 Contribution to total Rivaroxaban elimination ~18%Human Liver Microsomes[4]
CYP2J2 Contribution to total Rivaroxaban elimination ~14%Human Liver Microsomes[4]
Amide Hydrolysis Contribution to total Rivaroxaban elimination ~14%Human Liver Microsomes[4]
EnzymeIntrinsic Clearance (CLint) (µL/min/pmol CYP)In Vitro SystemReference
CYP2J2 39-fold higher than CYP3A4Recombinant CYPs[5]
CYP3A4 -Recombinant CYPs[5]
CYP2D6 64-fold lower than CYP2J2Recombinant CYPs[5]
CYP4F3 100-fold lower than CYP2J2Recombinant CYPs[5]

Experimental Protocols

Protocol 1: Determination of Rivaroxaban Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for assessing the rate of disappearance of Rivaroxaban when incubated with HLMs to determine its intrinsic clearance.

Materials:

  • Human Liver Microsomes (pooled)

  • Rivaroxaban

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Rivaroxaban-d4)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Rivaroxaban in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and Rivaroxaban solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and Rivaroxaban mixture.

    • Incubate the plate at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 3000 x g for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of Rivaroxaban at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Rivaroxaban remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification of Rivaroxaban in Human Hepatocytes

This protocol describes the methodology for identifying the metabolites of Rivaroxaban formed in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and culture medium

  • Collagen-coated plates

  • Rivaroxaban (radiolabeled or non-labeled)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates at a suitable density (e.g., 0.5 x 10^6 cells/well in a 24-well plate).

    • Allow the cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment with Rivaroxaban:

    • Prepare a stock solution of Rivaroxaban in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration.

    • Dilute the Rivaroxaban stock solution in the culture medium to the desired final concentration (e.g., 10 µM).

    • Remove the old medium from the hepatocyte cultures and add the medium containing Rivaroxaban.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection and Processing:

    • Collect the culture medium (supernatant) and the cells (cell lysate).

    • To the culture medium, add 2 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.

    • For the cell lysate, wash the cells with PBS, then lyse the cells with a suitable solvent (e.g., acetonitrile/water). Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from both the medium and cell lysate using a high-resolution LC-MS/MS system to detect and identify potential metabolites.

    • Use appropriate MS scan modes (e.g., full scan, product ion scan) to obtain structural information about the metabolites.

Protocol 3: Analysis of Rivaroxaban and its Metabolites by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rivaroxaban and its major metabolites.

Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Rivaroxaban and its expected metabolites.

    • Rivaroxaban: m/z 436.1 → 145.1

    • Rivaroxaban-d4 (Internal Standard): m/z 440.1 → 145.1

    • Metabolite M-1: (Requires determination based on its structure)

    • Metabolite M-2: (Requires determination based on its structure)

  • Collision Energy and other MS parameters: Optimize these parameters for each analyte to achieve maximum sensitivity.

Visualizations

Rivaroxaban_Metabolism_Pathway Rivaroxaban Rivaroxaban M2 M-2 (Hydroxylated Rivaroxaban) Rivaroxaban->M2 CYP3A4, CYP2J2 Amide_Hydrolysis_Products Amide Hydrolysis Products (M-7, M-13, M-15) Rivaroxaban->Amide_Hydrolysis_Products CYP-independent Hydrolysis M1 M-1 (Morpholinone ring-opened) M2->M1 Oxidation Further_Metabolism Further Metabolism and Conjugation (M-4, M-16, M-17, M-18) Amide_Hydrolysis_Products->Further_Metabolism

Caption: Major metabolic pathways of Rivaroxaban.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_Riva Prepare Rivaroxaban Solution mix Mix Rivaroxaban, HLM, and NADPH prep_Riva->mix prep_HLM Prepare HLM Suspension prep_HLM->mix prep_NADPH Prepare NADPH System prep_NADPH->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate CLint) lcms->data_analysis

Caption: Workflow for metabolic stability assay.

Experimental_Workflow_Metabolite_ID cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis thaw_plate Thaw and Plate Hepatocytes culture Culture for 24-48h thaw_plate->culture treat Treat with Rivaroxaban culture->treat incubate Incubate for 24h treat->incubate collect_samples Collect Medium and Cell Lysate incubate->collect_samples process_samples Process Samples collect_samples->process_samples lcms LC-MS/MS Analysis for Metabolite ID process_samples->lcms

Caption: Workflow for metabolite identification.

References

Application of NMR Spectroscopy in the Structural Characterization of Rivaroxaban Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of drug metabolites. This document provides a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the characterization of Rivaroxaban metabolites. Rivaroxaban, an oral, direct factor Xa inhibitor, undergoes extensive metabolism, and understanding the structure of its metabolites is crucial for a complete pharmacological and toxicological assessment. This application note outlines the metabolic pathways of Rivaroxaban, details sample preparation and NMR analysis protocols, and presents a framework for the interpretation of NMR data for metabolite identification.

Introduction

Rivaroxaban is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Like many xenobiotics, Rivaroxaban is metabolized in the body before excretion. The primary routes of metabolism involve oxidative degradation of the morpholinone moiety, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2J2), and hydrolysis of the amide bonds through CYP-independent mechanisms.[1][2][3] While unchanged Rivaroxaban is the predominant compound in plasma, a significant portion of the administered dose is eliminated as metabolites in urine and feces.[1][4]

The identification and structural characterization of these metabolites are critical aspects of drug development, providing insights into the drug's disposition, potential for drug-drug interactions, and the formation of pharmacologically active or toxic species. NMR spectroscopy, due to its non-destructive nature and its ability to provide detailed structural information, is an invaluable tool for this purpose.[5][6] It allows for the unambiguous determination of molecular structures, including the precise location of metabolic modifications.

Metabolic Pathways of Rivaroxaban

Rivaroxaban metabolism proceeds through three main pathways:

  • Oxidative degradation of the morpholinone ring: This is the major metabolic route and leads to the formation of several hydroxylated and subsequently oxidized metabolites.[4]

  • Hydrolysis of the central amide bond. [4]

  • Hydrolysis of the lactam amide bond in the morpholinone ring. [4]

The resulting metabolites are then often subject to further conjugation reactions before excretion. Unchanged Rivaroxaban and its metabolites are eliminated via both renal and fecal/biliary routes.[4][7]

Rivaroxaban_Metabolism rivaroxaban Rivaroxaban hydroxylated_metabolites Hydroxylated Metabolites rivaroxaban->hydroxylated_metabolites CYP3A4/5, CYP2J2 amide_hydrolysis Central Amide Bond Hydrolysis Products (e.g., M-7) rivaroxaban->amide_hydrolysis CYP-independent lactam_hydrolysis Lactam Amide Bond Hydrolysis Products (e.g., M-4) rivaroxaban->lactam_hydrolysis CYP-independent further_oxidation Further Oxidized Metabolites (e.g., M-1) hydroxylated_metabolites->further_oxidation Oxidation

Figure 1. Metabolic pathways of Rivaroxaban.

Experimental Protocols

The successful application of NMR for metabolite characterization relies on robust experimental protocols, from sample preparation to data acquisition and analysis.

Sample Preparation

The goal of sample preparation is to isolate the metabolites of interest from the biological matrix (e.g., urine, plasma, feces) and remove endogenous compounds that may interfere with the NMR analysis.[5]

Protocol for Extraction of Rivaroxaban Metabolites from Urine:

  • Centrifugation: Centrifuge the urine sample (e.g., 5 mL) at 4000 rpm for 15 minutes to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar endogenous compounds.

    • Elute the metabolites with 5 mL of methanol.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in a suitable deuterated solvent (e.g., 600 µL of Methanol-d4 or DMSO-d6) containing an internal standard (e.g., 0.05% TMS).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an NMR tube.

Protocol for Extraction from Plasma/Serum:

  • Protein Precipitation: To 1 mL of plasma or serum, add 3 mL of cold acetonitrile or methanol. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in steps 3-5 of the urine protocol.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically required for full structural elucidation.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

    • Key Parameters:

      • Pulse Program: zg30 or similar

      • Number of Scans: 64-256 (depending on sample concentration)

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time: ~3 seconds

  • ¹³C NMR: Provides information on the carbon skeleton.

    • Key Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024-4096

      • Relaxation Delay (d1): 2 seconds

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the same spin system.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

NMR_Workflow start Biological Sample (Urine, Plasma, Feces) sample_prep Sample Preparation (Extraction, Precipitation) start->sample_prep nmr_acquisition NMR Data Acquisition (1D and 2D Experiments) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Chemical Shift Assignment) data_processing->spectral_analysis structure_elucidation Structure Elucidation (Comparison with Parent Drug, Database Searching) spectral_analysis->structure_elucidation end Metabolite Structure Identified structure_elucidation->end

References

Application Note: Development of a Validated High-Throughput UHPLC-MS/MS Assay for the Quantification of Rivaroxaban Metabolite M18 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Rivaroxaban metabolite M18 in human plasma. Rivaroxaban is a direct oral anticoagulant, and monitoring its metabolites is crucial for understanding its complete pharmacokinetic profile and potential drug-drug interactions. This assay employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed to provide a valuable tool for researchers, scientists, and drug development professionals engaged in the study of Rivaroxaban metabolism.

Introduction

Rivaroxaban is an orally administered anticoagulant that acts as a direct inhibitor of Factor Xa. It is widely prescribed for the prevention and treatment of venous thromboembolism and to reduce the risk of stroke in patients with non-valvular atrial fibrillation. The metabolism of Rivaroxaban is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4/5 and CYP2J2, as well as CYP-independent hydrolysis. This leads to the formation of several metabolites, with the majority being pharmacologically inactive.

Metabolite M18 is a carboxylic acid derivative of Rivaroxaban, formed through a series of oxidative reactions. Understanding the concentration of M18 in circulation is important for a comprehensive assessment of Rivaroxaban's disposition and clearance. This application note provides a detailed protocol for a validated UHPLC-MS/MS assay to accurately quantify M18 in human plasma, supporting pharmacokinetic and drug metabolism studies.

Metabolic Pathway of Rivaroxaban to M18

The biotransformation of Rivaroxaban to its metabolite M18 involves a multi-step enzymatic process. The pathway begins with the hydrolysis of an amide bond in the Rivaroxaban molecule, followed by sequential oxidation steps.

Rivaroxaban Rivaroxaban M15 Metabolite M15 (Amide Hydrolysis) Rivaroxaban->M15 NADPH-independent hydrolysis M16 Metabolite M16 (Oxidation) M15->M16 Monoamine Oxidases M18 Metabolite M18 (Carboxylic Acid) M16->M18 Oxidation

Biotransformation of Rivaroxaban to Metabolite M18.

Experimental Workflow

The analytical workflow for the quantification of this compound from plasma samples is a streamlined process designed for high-throughput analysis. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation IS Internal Standard (Rivaroxaban-d4) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into UHPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of M18 Calibration->Quantification

Experimental workflow for the UHPLC-MS/MS analysis of M18.

Materials and Reagents

  • This compound reference standard (Molecular Formula: C₁₉H₁₈ClN₃O₆S)

  • Rivaroxaban-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation

  • UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad™, Waters Xevo™ TQ-S, Agilent 6400 Series)

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in an appropriate solvent (e.g., DMSO or methanol) to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create working standards for calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to obtain final concentrations ranging from 1 to 500 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).

Sample Preparation Protocol
  • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of internal standard working solution (Rivaroxaban-d4, 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method

UHPLC Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
   M18 (Proposed)Precursor Ion (Q1): m/z 452.08Product Ion (Q3): To be determined experimentally
   Rivaroxaban-d4 (IS)Precursor Ion (Q1): m/z 440.1Product Ion (Q3): m/z 145.0
Collision Energy (CE) To be optimized for M18
Declustering Potential (DP) To be optimized for M18

Note: The proposed precursor ion for M18 is calculated based on its molecular formula (C₁₉H₁₈ClN₃O₆S) and protonation ([M+H]⁺). The product ion and optimal MS parameters require experimental determination using a reference standard.

Data Summary

The following tables represent the expected performance characteristics of a validated assay for this compound. The data presented here is illustrative and would need to be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
M181 - 500y = mx + c≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC3< 15< 1585 - 115
MQC75< 15< 1585 - 115
HQC400< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
M18LQCConsistent and reproducibleWithin acceptable limits
MQCConsistent and reproducibleWithin acceptable limits
HQCConsistent and reproducibleWithin acceptable limits

Conclusion

This application note provides a framework for the development and validation of a sensitive and specific UHPLC-MS/MS method for the quantification of this compound in human plasma. The described methodology, once fully validated with an authentic reference standard, will serve as a valuable tool for detailed pharmacokinetic and metabolic studies of Rivaroxaban, contributing to a better understanding of its clinical pharmacology.

Application Notes and Protocols for the Analysis of Rivaroxaban Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, is widely prescribed for the prevention and treatment of thromboembolic disorders. Following administration, rivaroxaban is metabolized in the liver, leading to several metabolites that are subsequently excreted in the urine along with the unchanged drug.[1] Accurate and reliable quantification of these metabolites in urine is crucial for pharmacokinetic studies, drug monitoring, and understanding the metabolic profile of the drug. This document provides detailed application notes and protocols for the sample preparation of rivaroxaban and its major metabolites (M-1, M-2, and M-4) in human urine for subsequent analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The primary challenge in analyzing urine samples lies in the complexity of the matrix, which contains various endogenous compounds that can interfere with the analysis and suppress the ionization of the target analytes in the mass spectrometer. Therefore, effective sample preparation is a critical step to remove these interferences and ensure the accuracy and sensitivity of the analytical method. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Metabolic Pathway of Rivaroxaban

Rivaroxaban undergoes oxidative degradation of the morpholinone moiety as its major metabolic pathway, with hydrolysis of amide bonds being a minor pathway. The resulting metabolites are primarily excreted via the kidneys.[1] Understanding these pathways is essential for identifying the target analytes for quantification in urine.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban M1 M-1 (Hydroxylated Metabolite) Rivaroxaban->M1 CYP3A4/5, CYP2J2 M2 M-2 (Morpholinone Ring-Opened Metabolite) Rivaroxaban->M2 Hydrolysis M4 M-4 (N-Oxide Metabolite) Rivaroxaban->M4 Oxidation Urine_Excretion Urinary Excretion Rivaroxaban->Urine_Excretion Unchanged Drug M1->Urine_Excretion M2->Urine_Excretion M4->Urine_Excretion

Figure 1: Metabolic pathway of Rivaroxaban.

Sample Preparation Techniques

The choice of sample preparation technique depends on several factors, including the required level of sample cleanup, desired recovery, sample throughput, and available resources. Below are detailed protocols for three widely used techniques.

Solid-Phase Extraction (SPE)

SPE is a highly selective and effective technique for sample cleanup and concentration of analytes. It utilizes a solid sorbent to retain the analytes of interest while the matrix interferences are washed away. For rivaroxaban and its metabolites, a reversed-phase polymer-based sorbent like Oasis HLB is often a suitable choice due to its ability to retain a wide range of acidic, neutral, and basic compounds.[2]

SPE_Workflow start Start urine_sample 1. Urine Sample Collection (e.g., 1 mL) start->urine_sample pretreatment 2. Sample Pre-treatment (Centrifuge at 4000 rpm for 10 min) urine_sample->pretreatment loading 6. Sample Loading (Load pre-treated urine) pretreatment->loading spe_cartridge 3. SPE Cartridge (Oasis HLB, 30 mg, 1 cc) conditioning 4. Conditioning (1 mL Methanol) spe_cartridge->conditioning equilibration 5. Equilibration (1 mL Water) conditioning->equilibration equilibration->loading washing 7. Washing (1 mL 5% Methanol in Water) loading->washing elution 8. Elution (1 mL Acetonitrile) washing->elution evaporation 9. Evaporation (Under Nitrogen stream at 40°C) elution->evaporation reconstitution 10. Reconstitution (In 100 µL Mobile Phase) evaporation->reconstitution analysis 11. LC-MS/MS Analysis reconstitution->analysis

Figure 2: SPE experimental workflow.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)

  • Urine samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter. Use the supernatant for the SPE procedure.

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load 1 mL of the pre-treated urine supernatant onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes (rivaroxaban and its metabolites) with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent. The choice of the organic solvent is critical for achieving good recovery of the analytes. For rivaroxaban and its moderately polar metabolites, solvents like ethyl acetate or a mixture of diethyl ether and dichloromethane are commonly used.

LLE_Workflow start Start urine_sample 1. Urine Sample (e.g., 0.5 mL) start->urine_sample add_solvent 2. Add Extraction Solvent (e.g., 2 mL Ethyl Acetate) urine_sample->add_solvent vortex 3. Vortex (2 minutes) add_solvent->vortex centrifuge 4. Centrifuge (4000 rpm, 5 min) vortex->centrifuge separate_organic 5. Separate Organic Layer centrifuge->separate_organic evaporation 6. Evaporation (Under Nitrogen stream at 40°C) separate_organic->evaporation reconstitution 7. Reconstitution (In 100 µL Mobile Phase) evaporation->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Figure 3: LLE experimental workflow.

Materials:

  • Urine samples

  • Ethyl acetate (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 0.5 mL of urine into a clean centrifuge tube.

  • Solvent Addition: Add 2 mL of ethyl acetate to the urine sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample preparation, primarily used to remove proteins from biological matrices. While urine has a lower protein concentration than plasma, PPT can still be effective in removing interfering proteins and some other matrix components. Acetonitrile is a commonly used precipitating agent.

PPT_Workflow start Start urine_sample 1. Urine Sample (e.g., 200 µL) start->urine_sample add_acetonitrile 2. Add Acetonitrile (3x volume) (e.g., 600 µL) urine_sample->add_acetonitrile vortex 3. Vortex (1 minute) add_acetonitrile->vortex centrifuge 4. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant evaporation 6. Evaporation (Optional) (Under Nitrogen stream at 40°C) collect_supernatant->evaporation analysis 8. LC-MS/MS Analysis collect_supernatant->analysis Direct Injection reconstitution 7. Reconstitution (If evaporated) (In Mobile Phase) evaporation->reconstitution reconstitution->analysis

Figure 4: PPT experimental workflow.

Materials:

  • Urine samples

  • Acetonitrile (cold, HPLC grade)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Preparation: Pipette 200 µL of urine into a microcentrifuge tube.

  • Precipitation: Add 600 µL of cold acetonitrile to the urine sample (a 1:3 ratio).

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Analysis: The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the three sample preparation techniques. It is important to note that these values are illustrative and the actual performance may vary depending on the specific metabolite, LC-MS/MS system, and laboratory conditions.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 10570 - 9580 - 110
Matrix Effect (%) < 15< 25> 30
Sample Throughput ModerateModerateHigh
Selectivity HighModerateLow
Cost per Sample HighModerateLow
Automation Potential HighModerateHigh

Note: Matrix Effect is expressed as the percentage of signal suppression or enhancement. A lower value indicates less matrix effect.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable method for the analysis of rivaroxaban and its metabolites in urine.

  • Solid-Phase Extraction offers the highest selectivity and cleanest extracts, making it ideal for methods requiring high sensitivity and accuracy.

  • Liquid-Liquid Extraction provides a good balance between cleanup efficiency and cost.

  • Protein Precipitation is a rapid and high-throughput method suitable for screening purposes or when matrix effects are less of a concern.

The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical needs in the study of rivaroxaban metabolism. It is always recommended to validate the chosen method according to the relevant regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for Metabolite Profiling of Radiolabeled Rivaroxaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy assessment. Metabolite profiling studies, particularly those employing radiolabeled compounds, are indispensable for elucidating the biotransformation pathways, identifying and quantifying metabolites, and determining the routes and rates of excretion. This document provides detailed application notes and experimental protocols for conducting metabolite profiling studies of Rivaroxaban using a radiolabeled form, typically with Carbon-14 ([14C]).

Metabolic Pathways of Rivaroxaban

Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being metabolically degraded. The metabolic pathways are primarily categorized into two major routes: oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds. The oxidative metabolism is mediated by cytochrome P450 enzymes, mainly CYP3A4 and CYP2J2, as well as CYP-independent mechanisms. Unchanged Rivaroxaban is the main component found in human plasma, indicating that the metabolites are present in lower concentrations.

The primary metabolic transformations include:

  • Oxidative degradation of the morpholinone moiety: This is a major pathway leading to the formation of several hydroxylated metabolites (M-2, M-3, M-8) and a morpholinone ring-opened product (M-1), which is a principal metabolite in hepatocyte incubations.

  • Hydrolysis of amide bonds: This CYP-independent mechanism occurs at the morpholinone ring (leading to M-7) and the chlorothiophene amide moiety (leading to M-13 and M-15).

  • Further conjugation: The metabolite M-13 can be conjugated with glycine to form M-4.

Rivaroxaban_Metabolism cluster_0 Metabolic Pathways of Rivaroxaban cluster_1 Oxidative Degradation (CYP3A4, CYP2J2) cluster_2 Amide Hydrolysis (CYP-Independent) Rivaroxaban Rivaroxaban M2_M3_M8 Hydroxylated Metabolites (M-2, M-3, M-8) Rivaroxaban->M2_M3_M8 Hydroxylation M7 Metabolite M-7 Rivaroxaban->M7 Hydrolysis of Morpholinone Ring M13_M15 Metabolites M-13, M-15 Rivaroxaban->M13_M15 Hydrolysis of Chlorothiophene Amide M1 Morpholinone Ring-Opened Product (M-1) M2_M3_M8->M1 Further Oxidation M4 Glycine Conjugate (M-4) M13_M15->M4 Glycine Conjugation

Fig. 1: Metabolic Pathways of Rivaroxaban

Quantitative Data on Rivaroxaban Metabolism and Excretion

The use of [14C]Rivaroxaban in human mass balance studies has enabled the quantification of excretion routes and the extent of metabolic transformation. Following a single oral dose of [14C]Rivaroxaban, the total radioactivity is recovered in both urine and feces.

Parameter Percentage of Administered Dose Reference
Total Excretion >92% (in humans, rats, and dogs)
Renal Excretion (Humans) ~66%
    - Unchanged Rivaroxaban~36%
    - Metabolites~30%
Fecal Excretion (Humans) ~28%
    - Unchanged Rivaroxaban~7%
    - Metabolites~21%
Metabolic Degradation ~57% of the initial oral dose
Contribution to Elimination
    - CYP3A4~18%
    - CYP2J2~14%
    - Amide Hydrolysis~14%

Experimental Protocols

In Vivo Metabolite Profiling in Animal Models (e.g., Rats)

This protocol outlines a typical in vivo study to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rivaroxaban.

1. Materials and Reagents:

  • [14C]Rivaroxaban (with known specific activity)

  • Non-radiolabeled Rivaroxaban standard

  • Formulation vehicle (e.g., polyethylene glycol 400)

  • Male Sprague-Dawley rats (or other appropriate species)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation cocktail and vials

  • Liquid Scintillation Counter (LSC)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector and UV detector

  • Mass Spectrometer (MS) for metabolite identification

  • Solvents for extraction and mobile phases (HPLC grade)

2. Experimental Procedure:

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Prepare the dosing solution of [14C]Rivaroxaban in the chosen vehicle.

    • Administer a single oral dose of [14C]Rivaroxaban (e.g., 3 mg/kg) to the rats.

  • Sample Collection:

    • House the animals in metabolism cages.

    • Collect urine and feces at predefined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or other appropriate method into tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -20°C or lower until analysis.

    • Urine: Pool urine samples for each collection interval and record the total volume. Store an aliquot for analysis.

    • Feces: Homogenize fecal samples with water or another suitable solvent.

  • Radioactivity Quantification:

    • Determine the total radioactivity in aliquots of plasma, urine, and fecal homogenates using LSC.

  • Metabolite Profiling:

    • Sample Preparation:

      • Plasma/Urine: Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

      • Fecal Homogenate: Extract with an organic solvent.

    • HPLC Analysis:

      • Inject the prepared samples onto an HPLC system equipped with a C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

      • Monitor the eluent with a radiodetector to obtain a radiochromatogram and a UV detector.

    • Metabolite Identification:

      • Collect fractions corresponding to the radioactive peaks.

      • Analyze the fractions using LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation patterns for structural elucidation.

InVivo_Workflow cluster_workflow In Vivo Metabolite Profiling Workflow Dosing Dosing of [14C]Rivaroxaban to Animal Models SampleCollection Collection of Blood, Urine, and Feces Dosing->SampleCollection SampleProcessing Plasma Separation and Fecal Homogenization SampleCollection->SampleProcessing RadioactivityQuant Quantification of Total Radioactivity (LSC) SampleProcessing->RadioactivityQuant SamplePrep Sample Preparation (Protein Precipitation/Extraction) SampleProcessing->SamplePrep DataAnalysis Data Analysis and Reporting RadioactivityQuant->DataAnalysis HPLC HPLC with Radiodetector SamplePrep->HPLC MetaboliteID Metabolite Identification (LC-MS/MS) HPLC->MetaboliteID MetaboliteID->DataAnalysis

Fig. 2: In Vivo Metabolite Profiling Workflow
In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the in vitro metabolism of Rivaroxaban and identify the enzymes involved.

1. Materials and Reagents:

  • [14C]Rivaroxaban

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • HPLC system with radiodetector and UV detector

  • Mass Spectrometer

2. Experimental Procedure:

  • Incubation:

    • Prepare a reaction mixture containing [14C]Rivaroxaban, HLM, and phosphate buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Include negative control incubations without the NADPH regenerating system.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by HPLC with radiodetection to separate and quantify the parent drug and its metabolites.

    • Use LC-MS/MS for the structural identification of the metabolites formed.

InVitro_Workflow cluster_workflow In Vitro Metabolism Workflow (Liver Microsomes) IncubationMix Prepare Incubation Mixture: [14C]Rivaroxaban, Liver Microsomes, Buffer ReactionStart Initiate Reaction with NADPH Regenerating System IncubationMix->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Terminate Reaction (e.g., with Acetonitrile) Incubation->ReactionStop Centrifugation Centrifuge to Pellet Protein ReactionStop->Centrifugation Analysis Analyze Supernatant by HPLC-Radiodetector and LC-MS/MS Centrifugation->Analysis

Fig. 3: In Vitro Metabolism Workflow

Conclusion

The use of radiolabeled Rivaroxaban is a powerful tool for the definitive characterization of its metabolic fate. The protocols and data presented here provide a framework for conducting and interpreting metabolite profiling studies. Such studies are integral to the drug development process, offering critical insights into the safety and pharmacokinetic profile of Rivaroxaban. The elucidation of metabolic pathways and the quantification of metabolites and excretion routes contribute to a comprehensive understanding of the drug's disposition in both preclinical species and humans.

Troubleshooting & Optimization

Overcoming challenges in the detection of low-abundance Rivaroxaban metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges in detecting low-abundance Rivaroxaban metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Rivaroxaban and its major metabolites?

Rivaroxaban undergoes metabolism through three main pathways:

  • Oxidative degradation of the morpholinone moiety: This is the major metabolic route.

  • Hydrolysis of the central amide bond: This is a minor pathway.

  • Hydrolysis of the lactam amide bond in the morpholinone ring: This is also a minor pathway.

The main metabolite identified in excreta is designated as M-1. It's important to note that unchanged Rivaroxaban is the most abundant component in human plasma, and there are no major or pharmacologically active circulating metabolites, indicating that the metabolites are present at low concentrations.

Q2: What are the main challenges in detecting low-abundance Rivaroxaban metabolites?

The primary challenges include:

  • Low Concentrations: Metabolites are often present at trace levels, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and sensitivity.

  • Metabolite Instability: Some metabolites can be unstable and may degrade during sample collection, storage, or preparation.

  • Co-elution with Interfering Compounds: Endogenous components of the biological matrix can co-elute with the metabolites, leading to inaccurate quantification.

Q3: Which analytical technique is most suitable for the quantification of low-abundance Rivaroxaban metabolites?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, specificity, and ability to analyze complex mixtures. High-Resolution Mass Spectrometry (HRMS) can also be valuable for identifying novel or unexpected metabolites.

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Metabolites
Possible Cause Troubleshooting Step
Insufficient Sample Concentration * Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. Liquid-liquid extraction (LLE) can also be a cost-effective alternative. * Increase Injection Volume: If the LC system allows, a larger injection volume can increase the amount of analyte introduced into the mass spectrometer. However, be mindful of potential matrix effects.
Suboptimal Ionization * Optimize MS Source Parameters: Fine-tune the spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of the target metabolites. * Mobile Phase Modification: The addition of volatile additives like formic acid or ammonium formate to the mobile phase can improve the protonation of analytes in positive ion mode.
Poor Chromatographic Peak Shape * Gradient Optimization: Adjust the gradient slope and composition to improve peak shape and resolution from matrix components. * Column Selection: Use a column with a suitable stationary phase (e.g., C18) and smaller particle size for better separation efficiency.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression/Enhancement) * Improve Sample Cleanup: Utilize more selective sample preparation techniques like mixed-mode SPE. * Chromatographic Separation: Ensure baseline separation of the metabolites from the major matrix components. Adjusting the gradient can help move the analyte peak away from the "matrix effect zone." * Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
Contamination * Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise. * System Cleaning: Regularly clean the LC system and MS source to remove any accumulated contaminants.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Metabolite Instability * Sample Handling: Process samples on ice and minimize the time between collection and analysis. * Storage Conditions: Store samples at -80°C for long-term stability. Conduct freeze-thaw stability tests to ensure the metabolites are stable under your experimental conditions.
Inconsistent Sample Preparation * Standardize Protocol: Ensure all steps of the sample preparation are performed consistently for all samples, including volumes, mixing times, and temperatures. * Automated Sample Preparation: If available, use an automated liquid handler to improve the precision of sample preparation.

Quantitative Data

The following table summarizes typical quantitative parameters for the analysis of Rivaroxaban. Data for specific low-abundance metabolites is often proprietary or not widely published due to the challenges in their detection and the focus on the parent drug for pharmacokinetic and pharmacodynamic studies. Researchers should aim to develop methods with the lowest possible limits of detection and quantification for the metabolites of interest.

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Extraction MethodAnalytical Method
RivaroxabanHuman Plasma0.50.13Liquid-Liquid ExtractionLC-MS/MS
RivaroxabanHuman Plasma2.0-Solid-Phase ExtractionHPLC-MS/MS
RivaroxabanHuman Plasma2.0-Protein PrecipitationUPLC-MS/MS
RivaroxabanDried Blood Spot2.0-Protein PrecipitationUPLC-MS/MS

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Rivaroxaban and initial screening of metabolites)

This protocol is a simple and fast method for sample cleanup, suitable for initial screening.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution (e.g., Rivaroxaban-d4 in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Rivaroxaban (Adaptable for Metabolites)

This protocol provides a starting point for the development of an LC-MS/MS method for Rivaroxaban and can be adapted for its metabolites.

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Rivaroxaban: m/z 436.1 → 145.1 (quantifier), m/z 436.1 → 231.2 (qualifier)

    • Rivaroxaban-d4 (IS): m/z 440.1 → 145.1

    • Metabolites: To be determined by infusion of synthesized standards or through metabolite identification software. The expected mass shifts would correspond to hydroxylation (+16 Da) or hydrolysis of the amide bonds.

Note: The MRM transitions for the low-abundance metabolites need to be optimized. This typically involves infusing a solution of the metabolite standard into the mass spectrometer to determine the precursor ion and then performing a product ion scan to identify the most intense and stable fragment ions.

Visualizations

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban M_Oxidative Oxidative Metabolites (e.g., M-1) Rivaroxaban->M_Oxidative Major Pathway (CYP450 mediated) M_Hydrolysis_Amide Amide Hydrolysis Metabolites Rivaroxaban->M_Hydrolysis_Amide Minor Pathway M_Hydrolysis_Lactam Lactam Hydrolysis Metabolites Rivaroxaban->M_Hydrolysis_Lactam Minor Pathway

Caption: Major metabolic pathways of Rivaroxaban.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometry (MRM) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

Caption: General workflow for the analysis of Rivaroxaban metabolites.

Technical Support Center: Optimizing LC-MS/MS for Rivaroxaban Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of rivaroxaban and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of rivaroxaban?

A1: Rivaroxaban is primarily metabolized through two main pathways:

  • Oxidative degradation of the morpholinone moiety: This is a major pathway leading to the formation of various hydroxylated metabolites.

  • Hydrolysis of amide bonds: This is a minor pathway that results in the cleavage of the amide linkages in the rivaroxaban molecule.

It is important to note that unchanged rivaroxaban is the predominant component found in human plasma, with no major active circulating metabolites.

Q2: What are the most common sample preparation techniques for rivaroxaban analysis in plasma?

A2: The most frequently used methods for extracting rivaroxaban and its metabolites from plasma are:

  • Protein Precipitation (PPT): This is a simple and rapid method, often employing acetonitrile or methanol to precipitate plasma proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, but it is a more time-consuming and expensive method.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Q3: What are the typical LC-MS/MS parameters for rivaroxaban analysis?

A3: A common approach for rivaroxaban analysis involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for Rivaroxaban/Metabolites 1. Sample Degradation: Rivaroxaban is susceptible to degradation under certain conditions. 2. Improper Sample Extraction: Inefficient extraction can lead to low recovery. 3. Incorrect MS/MS Parameters: Suboptimal MRM transitions or collision energies. 4. LC System Issues: Leaks, column degradation, or incorrect mobile phase composition.1. Ensure proper sample handling and storage. Avoid prolonged exposure to light and extreme pH. 2. Optimize the extraction procedure. For PPT, ensure the correct solvent-to-plasma ratio and vortexing time. For LLE and SPE, screen different solvents and sorbents. 3. Verify the MRM transitions and optimize collision energies and other source parameters for both rivaroxaban and its metabolites. Refer to the provided tables for starting points. 4. Perform routine LC system maintenance. Check for leaks, replace the column if necessary, and ensure mobile phases are correctly prepared.
High Background Noise or Interferences 1. Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the analyte signal. 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 3. Carryover: Residual analyte from a previous high-concentration sample injection.1. Use a more effective sample preparation technique like SPE to remove interferences. Employ a deuterated internal standard to compensate for matrix effects. A divert valve can also be used to direct the early and late eluting matrix components to waste. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. Inject a blank sample after a high-concentration sample to check for carryover.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample onto the column. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or blockage of the column frit. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Replace the column. Use a guard column to protect the analytical column. 4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. Consider using a different column chemistry.
Inconsistent Retention Times 1. LC Pump Issues: Inconsistent flow rate or gradient proportioning. 2. Column Temperature Fluctuations: Inadequate column thermostatting. 3. Changes in Mobile Phase Composition: Evaporation of the organic component or degradation of mobile phase additives.1. Purge the LC pumps and check for air bubbles. Perform a flow rate accuracy test. 2. Ensure the column oven is set to a stable temperature and allow sufficient time for equilibration. 3. Prepare fresh mobile phases daily. Keep mobile phase reservoirs capped to minimize evaporation.

Experimental Protocols

Protocol 1: Plasma Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Rivaroxaban-d4).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Rivaroxaban

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transition 436.1 > 145.1
Collision Energy 35 eV
Internal Standard Rivaroxaban-d4 (440.1 > 145.1)

Table 2: MRM Transitions for Major Rivaroxaban Metabolites (Hypothetical Optimized Values)

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
M-1 (Hydroxylated) 452.1145.138
M-2 (Hydroxylated) 452.1161.135
M-4 (Carboxylic Acid) 466.1145.140
**M-7 (Amide Hydrolysis)454.1251.130

Note: The MRM transitions and collision energies for metabolites in Table 2 are representative and may require optimization on your specific instrument.

Visualizations

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban M1 M-1 (Hydroxylated) Rivaroxaban->M1 Oxidative Degradation M2 M-2 (Hydroxylated) Rivaroxaban->M2 Oxidative Degradation M7 M-7 (Amide Hydrolysis) Rivaroxaban->M7 Amide Hydrolysis M4 M-4 (Carboxylic Acid) M1->M4 Further Oxidation

Caption: Major metabolic pathways of rivaroxaban.

Troubleshooting_Workflow Start No or Low Signal CheckSample Check Sample Integrity and Preparation Start->CheckSample CheckMS Verify MS/MS Parameters CheckSample->CheckMS Sample OK OptimizeExtraction Optimize Extraction (Recovery > 80%) CheckSample->OptimizeExtraction Problem Found CheckLC Inspect LC System CheckMS->CheckLC MS OK OptimizeMS Optimize MRM Transitions & CE CheckMS->OptimizeMS Problem Found TroubleshootLC Check for Leaks, Column, Mobile Phase CheckLC->TroubleshootLC Problem Found Resolved Issue Resolved CheckLC->Resolved LC OK OptimizeExtraction->Resolved OptimizeMS->Resolved TroubleshootLC->Resolved

Caption: Troubleshooting workflow for no or low analyte signal.

References

Troubleshooting matrix effects in the quantification of Rivaroxaban metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Rivaroxaban and its major metabolites.

Introduction to Rivaroxaban and its Major Metabolites

Rivaroxaban is a direct oral anticoagulant that works by inhibiting Factor Xa, a key enzyme in the blood coagulation cascade.[1] For accurate pharmacokinetic and metabolic studies, it is crucial to quantify not only the parent drug but also its major metabolites. The primary metabolites of Rivaroxaban that are often monitored in biological matrices include:

  • Rivaroxaban: The parent drug.

  • M-1: A major metabolite formed through oxidative degradation of the morpholinone moiety.[2][3]

  • M-2: A metabolite also resulting from the oxidative degradation of the morpholinone ring.[4]

  • Aminomethyl Rivaroxaban: An impurity and/or metabolite.[5]

Below are the chemical structures of Rivaroxaban and its key metabolites:

Figure 1: Chemical Structures

  • Rivaroxaban

    alt text

  • Metabolite M-1 Molecular Formula: C₁₉H₁₈ClN₃O₇S[2] (Structure not consistently available in public databases)

  • Metabolite M-2 (A representative structure is shown below as found in literature)

    alt text

  • Aminomethyl Rivaroxaban (A representative structure is shown below as found in literature)

    alt text

Troubleshooting Matrix Effects: FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of Rivaroxaban and its metabolites, with a focus on matrix effects.

Q1: What are matrix effects and how do they impact the quantification of Rivaroxaban and its metabolites?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[6] These effects can lead to inaccurate and imprecise quantification of Rivaroxaban and its metabolites.[7] Phospholipids are a major source of matrix effects in plasma samples.[8]

Q2: I am observing significant ion suppression in my Rivaroxaban analysis. What are the likely causes and how can I troubleshoot this?

A2: Ion suppression is a common challenge in bioanalysis.[8] The primary causes are co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins. To troubleshoot this, consider the following:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis.[6] Different sample preparation techniques have varying efficiencies in removing matrix components.

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate the analytes of interest from the matrix components that are causing ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Rivaroxaban-d4) co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[9]

Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing Rivaroxaban in plasma?

A3: The choice of sample preparation technique depends on the specific requirements of the assay, such as sensitivity and throughput. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.[6] It is more labor-intensive than PPT.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[10] It is also the most time-consuming and expensive method.

  • Phospholipid Removal Plates: These are a type of solid-phase extraction specifically designed to remove phospholipids, a major cause of matrix effects in plasma samples.

The following diagram illustrates a decision-making process for troubleshooting matrix effects.

TroubleshootingMatrixEffects start Significant Matrix Effect Observed (Ion Suppression/Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a suitable SIL-IS (e.g., Rivaroxaban-d4) check_is->use_sil_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes use_sil_is->check_sample_prep ppt Currently using Protein Precipitation (PPT) check_sample_prep->ppt lle Currently using Liquid-Liquid Extraction (LLE) check_sample_prep->lle spe Currently using Solid-Phase Extraction (SPE) check_sample_prep->spe optimize_ppt Consider Phospholipid Removal Plates or move to LLE/SPE ppt->optimize_ppt optimize_lle Optimize LLE conditions (solvent, pH) lle->optimize_lle optimize_spe Optimize SPE protocol (sorbent, wash/elution solvents) spe->optimize_spe check_chromatography Optimize Chromatographic Separation optimize_ppt->check_chromatography optimize_lle->check_chromatography optimize_spe->check_chromatography modify_gradient Modify Gradient Elution Profile check_chromatography->modify_gradient change_column Change Column Chemistry/Dimensions check_chromatography->change_column revalidate Re-validate Method modify_gradient->revalidate change_column->revalidate

Troubleshooting Matrix Effects Workflow

Quantitative Data Summary

The following tables summarize the recovery and matrix effect data for Rivaroxaban with different sample preparation methods.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Techniques

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Rivaroxaban95.2 ± 7.2 (at 10 ng/mL)Not explicitly quantified, but RSD of matrix factor <15%[11]
Liquid-Liquid Extraction (Ethyl Acetate)Rivaroxaban93.70Not explicitly quantified, but method deemed satisfactory[5]
Solid-Phase Extraction (SPE)Rivaroxaban>96No significant matrix effects observed[12]
Phospholipid Removal PlateGeneral Analytes>90 (expected)>99% phospholipid removal

Table 2: Detailed Recovery Data for Rivaroxaban using Solid-Phase Extraction

QC LevelNominal Concentration (ng/mL)Mean Recovery (%)% CV
LQC5.9697.61.8
MQC400.597.21.2
HQC80197.41.5
(Data adapted from a study using SPE for Rivaroxaban analysis)[12]

Experimental Protocols

This section provides detailed methodologies for common sample preparation techniques.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of Rivaroxaban and its metabolites in a biological matrix.

ExperimentalWorkflow sample_collection 1. Sample Collection (e.g., Plasma) sample_prep 2. Sample Preparation (PPT, LLE, or SPE) sample_collection->sample_prep lc_separation 3. LC Separation (e.g., C18 column) sample_prep->lc_separation ms_detection 4. MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis

LC-MS/MS Analysis Workflow
Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Rivaroxaban-d4).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and centrifuge again to remove any particulate matter.

  • Inject an aliquot of the clear supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)[4]
  • To 200 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard solution.

  • Add 100 µL of 0.1% ammonia solution and vortex briefly.

  • Add 2.0 mL of extraction solvent (e.g., ethyl acetate:methyl tert-butyl ether, 70:30 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)[3]
  • Condition an appropriate SPE cartridge (e.g., HLB) with 1 mL of methanol followed by 1 mL of water.

  • Mix 250 µL of plasma with 250 µL of extraction buffer and vortex.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a suitable washing solution (e.g., 5% methanol in water) to remove polar interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with 800 µL of methanol into a clean collection tube.

  • Dilute the eluate with 200 µL of methanol.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

Protocol 4: Phospholipid Removal using a 96-Well Plate
  • Place the phospholipid removal plate on a compatible collection plate.

  • Add 100 µL of plasma sample to each well.

  • Add 300 µL of acetonitrile (containing the internal standard) to each well.

  • Mix thoroughly by aspirating and dispensing several times with a pipette.

  • Apply a vacuum or positive pressure to the plate to draw the sample through the sorbent and into the collection plate.

  • The collected filtrate is now ready for direct injection or can be evaporated and reconstituted in the mobile phase.

Rivaroxaban's Mechanism of Action

The following diagram illustrates the signaling pathway of Rivaroxaban's anticoagulant effect.

RivaroxabanMechanism cluster_prothrombin Prothrombin to Thrombin Conversion cluster_fibrinogen Fibrinogen to Fibrin Conversion intrinsic Intrinsic Pathway factor_x Factor X intrinsic->factor_x extrinsic Extrinsic Pathway extrinsic->factor_x factor_xa Factor Xa factor_x->factor_xa prothrombin Prothrombin rivaroxaban Rivaroxaban rivaroxaban->factor_xa thrombin Thrombin prothrombin->thrombin Factor Xa fibrinogen Fibrinogen fibrin Fibrin (Clot) fibrinogen->fibrin Thrombin

Rivaroxaban's Anticoagulant Action

References

Improving the stability of Rivaroxaban metabolites during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of rivaroxaban and its metabolites during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of rivaroxaban and its metabolites in stored samples?

A1: Rivaroxaban is susceptible to degradation under certain conditions. The primary factors include:

  • Hydrolysis: Significant degradation can occur in both acidic and basic environments.[1][2][3][4]

  • Oxidation: Rivaroxaban shows instability under oxidative stress, for instance, in the presence of hydrogen peroxide.[5]

  • UV Light Exposure: Some studies indicate that rivaroxaban can degrade upon exposure to UV light.[6]

Q2: What are the recommended storage temperatures for plasma and whole blood samples containing rivaroxaban?

A2: For reliable analysis of rivaroxaban, proper storage is crucial. Based on stability studies, the following temperatures are recommended:

  • Refrigerated: Citrated whole blood and plasma samples are stable for up to 7 days when stored at +2–8 °C.[7][8]

  • Frozen: For longer-term storage, citrated plasma is stable at -20 °C for up to 7 days.[7][8] One study showed stability for at least one month at -20°C and for eight months at -80°C.[9] Plasma samples stored at -20°C were found to be stable for up to 90 days.[10]

Q3: How many freeze-thaw cycles can plasma samples containing rivaroxaban undergo without significant degradation?

A3: Plasma samples containing rivaroxaban have been shown to be stable for at least three freeze-thaw cycles when frozen at -20°C.[9][10] To minimize the risk of degradation, it is best to aliquot samples before freezing if multiple analyses are anticipated.

Q4: Are there any specific recommendations for the type of collection tubes to use for blood samples intended for rivaroxaban analysis?

A4: Blood samples should be collected in citrated plastic tubes.[11] Following collection, the samples should be centrifuged to separate the plasma, which can then be stored under the recommended conditions.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected rivaroxaban concentrations in stored samples.

This guide will help you troubleshoot potential causes of rivaroxaban degradation in your stored samples.

Troubleshooting_Rivaroxaban_Stability start Start: Inconsistent/Low Rivaroxaban Concentration check_storage_temp 1. Verify Storage Temperature start->check_storage_temp temp_correct Was temperature within recommended range? (+2-8°C short-term, -20°C/-80°C long-term) check_storage_temp->temp_correct check_ph 2. Assess Sample pH temp_correct->check_ph Yes improper_temp Root Cause: Improper Storage Temperature. Solution: Ensure calibrated temperature monitoring. temp_correct->improper_temp No ph_neutral Is there a possibility of acidic or basic contamination? check_ph->ph_neutral check_light_exposure 3. Evaluate Light Exposure ph_neutral->check_light_exposure No ph_issue Root Cause: pH-induced Hydrolysis. Solution: Ensure neutral pH during collection and processing. Use buffered solutions. ph_neutral->ph_issue Yes light_protected Were samples protected from direct light/UV exposure? check_light_exposure->light_protected check_freeze_thaw 4. Review Freeze-Thaw Cycles light_protected->check_freeze_thaw Yes light_issue Root Cause: Photodegradation. Solution: Use amber tubes/vials and minimize light exposure during handling. light_protected->light_issue No freeze_thaw_ok Were samples subjected to more than 3 freeze-thaw cycles? check_freeze_thaw->freeze_thaw_ok freeze_thaw_issue Root Cause: Excessive Freeze-Thaw Cycles. Solution: Aliquot samples prior to freezing. freeze_thaw_ok->freeze_thaw_issue Yes end If issues persist, consider re-evaluating the entire sample collection and processing workflow. freeze_thaw_ok->end No

Troubleshooting workflow for rivaroxaban sample stability.

Data on Rivaroxaban Stability

The following tables summarize quantitative data on the stability of rivaroxaban under various storage conditions.

Table 1: Stability of Rivaroxaban in Biological Samples Under Different Storage Conditions

MatrixStorage TemperatureDurationStability Outcome
Citrated Whole Blood+2–8 °C7 daysStable[7][8]
Citrated Plasma+2–8 °C7 daysStable[7][8]
Citrated Plasma-20 °C7 daysStable[7][8]
Citrated Plasma-20 °C1 monthStable
Citrated Plasma-80 °C8 monthsStable
Citrated PlasmaRoom Temperature24 hoursStable[9][10]
Dried Blood Spots (DBS)+4, -25, and -80 °C113 daysStable[12]

Table 2: Forced Degradation Studies of Rivaroxaban

Stress ConditionReagent/DetailsDurationTemperatureDegradation
Acid Hydrolysis0.1 M HCl3 hours60 °CMajor degradation product observed[2]
Acid Hydrolysis0.1 N HCl2 hours70 °C93.5% degradation[2]
Acid HydrolysisNot Specified72 hoursNot Specified28% loss of Rivaroxaban[3]
Base Hydrolysis0.1 N NaOH1 hourRoom Temp.85.6% degradation[2]
Base HydrolysisNot Specified72 hoursNot Specified35% loss of Rivaroxaban[3]
Oxidative0.05% H₂O₂24 hours75 °COptimal degradation observed[5]
ThermalDry Heat24 hours75 °CNo significant degradation[5]
PhotolyticUV Light7 daysNot SpecifiedNo significant degradation[3]
Neutral HydrolysisWater72 hoursNot SpecifiedNo degradation occurred[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Rivaroxaban

This protocol outlines a general procedure for conducting forced degradation studies on rivaroxaban to assess its intrinsic stability.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Start: Prepare Rivaroxaban Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl at 70°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH at RT) start->base oxidative Oxidative (e.g., 3% H₂O₂ at RT) start->oxidative thermal Thermal (e.g., 75°C dry heat) start->thermal photolytic Photolytic (UV light exposure) start->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) dilute->analyze end End: Quantify Degradants and Remaining Rivaroxaban analyze->end

Workflow for forced degradation studies of rivaroxaban.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of rivaroxaban in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid (e.g., 0.1 N) and incubate at a specified temperature (e.g., 70°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide (e.g., 0.1 N) and keep at room temperature for a specified duration.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Keep the solid drug or solution at an elevated temperature (e.g., 75°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Dilution: Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.[5][13]

Protocol 2: Assessment of Rivaroxaban Stability in Plasma During Storage

This protocol describes how to evaluate the stability of rivaroxaban in plasma under various storage conditions.

Methodology:

  • Sample Preparation: Spike a pool of blank human plasma with a known concentration of rivaroxaban. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Storage: Store aliquots of the QC samples under different conditions:

    • Room temperature (e.g., for 24 hours).

    • Refrigerated at 4°C (e.g., for 7 days).

    • Frozen at -20°C and -80°C for various durations (e.g., 1, 3, 6 months).

  • Freeze-Thaw Stability: Subject a set of frozen QC samples to multiple freeze-thaw cycles (e.g., three cycles).

  • Sample Analysis: At each time point, retrieve the stored samples, process them (e.g., by protein precipitation), and analyze them using a validated analytical method like LC-MS/MS.[9][11]

  • Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).[9]

Rivaroxaban Metabolic Pathway Overview

The metabolism of rivaroxaban involves several pathways, including oxidative degradation and hydrolysis. Understanding these pathways is crucial for identifying potential metabolites that may also require stability assessment.

Rivaroxaban_Metabolism cluster_pathways Metabolic Pathways rivaroxaban Rivaroxaban oxidative Oxidative Degradation (CYP3A4/5, CYP2J2) rivaroxaban->oxidative hydrolysis Hydrolysis of Lactam Bond rivaroxaban->hydrolysis metabolites Inactive or Less Active Metabolites oxidative->metabolites hydrolysis->metabolites excretion Excretion (Urine and Feces) metabolites->excretion

Simplified metabolic pathways of rivaroxaban.

References

Technical Support Center: Refinement of Extraction Methods for Polar Rivaroxaban Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the extraction of polar Rivaroxaban metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful extraction and analysis of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why are polar Rivaroxaban metabolites difficult to extract from biological matrices?

A1: The primary challenges in extracting polar Rivaroxaban metabolites, such as glucuronides or sulfates, stem from their high water solubility. This characteristic makes them difficult to retain on traditional reversed-phase solid-phase extraction (SPE) sorbents and challenging to efficiently extract into immiscible organic solvents during liquid-liquid extraction (LLE). Furthermore, they are more susceptible to matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance their ionization in the mass spectrometer, leading to inaccurate quantification.[1]

Q2: What are the most common issues encountered during the extraction of polar Rivaroxaban metabolites?

A2: The most frequently reported issues include:

  • Low Recovery: The polar nature of the metabolites can lead to poor retention on SPE cartridges or inefficient partitioning in LLE, resulting in a significant loss of the analyte.[2][3][4]

  • Poor Reproducibility: Inconsistent results between samples can arise from variability in the extraction process, such as the sorbent bed drying out, inconsistent flow rates during sample loading, or overloading the SPE cartridge.[1][5]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the polar metabolites, leading to ion suppression or enhancement and compromising the accuracy of the results.[1]

  • Analyte Breakthrough: During SPE, the polar metabolites may not be adequately retained on the sorbent and can be lost in the loading or wash fractions.[3]

Q3: Which extraction technique is generally recommended for polar Rivaroxaban metabolites?

A3: Mixed-mode solid-phase extraction (SPE) is often the most effective technique for extracting polar and ionizable compounds like the metabolites of Rivaroxaban. This method utilizes a sorbent with both reversed-phase and ion-exchange properties, allowing for a more targeted and robust extraction. By manipulating the pH of the sample and the wash/elution solvents, it's possible to enhance the retention of the polar metabolites while effectively removing interfering matrix components.

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Step
Inappropriate SPE Sorbent For highly polar metabolites, a standard C18 reversed-phase sorbent may not provide sufficient retention. Solution: Switch to a mixed-mode SPE sorbent (e.g., with both reversed-phase and strong cation exchange functionalities). This allows for retention based on both hydrophobic and ionic interactions.[1][4]
Analyte Breakthrough During Loading/Washing The sample solvent may be too strong, or the wash solvent may be eluting the polar metabolites. Solution: Ensure the sample is diluted with a weak solvent before loading. Use a less aggressive organic solvent in the wash step or adjust the pH to ensure the analyte remains ionized and retained on an ion-exchange sorbent.[3]
Inefficient Elution The elution solvent may not be strong enough to disrupt the interaction between the analyte and the SPE sorbent. Solution: For mixed-mode SPE, use an elution solvent with a pH that neutralizes the charge of the analyte, thereby disrupting the ion-exchange retention. Increasing the organic strength of the elution solvent can also improve recovery.[1][5]
Sorbent Bed Drying Out If the SPE sorbent bed dries out before sample loading, it can lead to inconsistent and low recovery. Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration and before the sample is loaded.[5]
High Matrix Effects
Potential Cause Troubleshooting Step
Co-elution of Phospholipids Phospholipids from the plasma/serum matrix are a common source of ion suppression. Solution: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized phospholipid removal plates or by optimizing the wash steps in your SPE protocol to selectively remove these interferences.
Insufficient Chromatographic Separation Polar metabolites may elute early from the analytical column, co-eluting with other matrix components. Solution: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate polar compounds. Alternatively, optimize the gradient of your reversed-phase method to improve the separation of early eluting peaks.
Inadequate Sample Clean-up The chosen extraction method may not be effectively removing all interfering matrix components. Solution: Re-evaluate your SPE protocol. A more rigorous wash step with a solvent that removes interferences without eluting the analyte can be beneficial. For mixed-mode SPE, a wash with a high percentage of organic solvent can be used to remove hydrophobic interferences while the polar analyte is retained by ion exchange.

Experimental Protocols

Detailed Methodology: Mixed-Mode SPE for Polar Rivaroxaban Metabolites

This protocol is a general guideline and should be optimized for specific polar metabolites.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add an internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH to ensure the metabolites are in their ionized form for retention on a cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., C8/Strong Cation Exchange) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid. This helps to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol. This step removes more hydrophobic interferences while the polar metabolites are retained by the ion-exchange mechanism.

  • Elution:

    • Elute the polar metabolites with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the metabolites, disrupting the ion-exchange retention and allowing for their elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical parameters for the extraction and analysis of Rivaroxaban and can be used as a starting point for method development for its polar metabolites.

Table 1: Extraction Recovery of Rivaroxaban using Different Techniques

Extraction MethodMatrixAnalyteAverage Recovery (%)Reference
Solid-Phase ExtractionHuman PlasmaRivaroxaban~96%[6]
Liquid-Liquid ExtractionHuman PlasmaRivaroxaban95.2 - 101.0%[7]
Protein PrecipitationHuman PlasmaRivaroxaban~66%[8]

Table 2: Typical LC-MS/MS Parameters for Rivaroxaban

ParameterValue
LC Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition 436.1 > 145.1 m/z
Collision Energy 25-35 eV

Visualizations

Rivaroxaban Metabolism Pathway

The metabolic fate of Rivaroxaban involves several pathways, primarily mediated by cytochrome P450 enzymes. Understanding these transformations is crucial for identifying and targeting the resulting polar metabolites. Rivaroxaban is metabolized by CYP3A4 and CYP2J2, as well as through CYP-independent mechanisms.

Rivaroxaban_Metabolism cluster_cyp CYP-Mediated Oxidation cluster_hydrolysis CYP-Independent Hydrolysis cluster_conjugation Phase II Conjugation Rivaroxaban Rivaroxaban Oxidative_Metabolites Oxidative Metabolites (e.g., M-2, M-4, M-5) Rivaroxaban->Oxidative_Metabolites CYP3A4, CYP2J2 Hydrolytic_Metabolites Hydrolytic Metabolites (e.g., M-1) Rivaroxaban->Hydrolytic_Metabolites Amide Hydrolysis Conjugated_Metabolites Polar Conjugated Metabolites (Glucuronides, Sulfates) Oxidative_Metabolites->Conjugated_Metabolites UGTs, SULTs Hydrolytic_Metabolites->Conjugated_Metabolites UGTs, SULTs

Caption: Metabolic pathways of Rivaroxaban leading to polar metabolites.

General Workflow for Polar Metabolite Extraction and Analysis

The following diagram outlines a typical workflow for the extraction and analysis of polar Rivaroxaban metabolites from a biological matrix.

Extraction_Workflow Start Biological Sample (e.g., Plasma) Pretreatment Sample Pre-treatment (Protein Precipitation, pH adjustment) Start->Pretreatment SPE Mixed-Mode Solid-Phase Extraction Pretreatment->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for polar metabolite extraction and analysis.

References

Addressing analytical variability in Rivaroxaban metabolite assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical variability in Rivaroxaban and its metabolite assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Rivaroxaban and are they pharmacologically active?

A1: Rivaroxaban is metabolized via oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds. While several metabolites are formed, no major or pharmacologically active circulating metabolites have been detected in human plasma. Unchanged Rivaroxaban is the major compound found in plasma.

Q2: What are the most common analytical methods for quantifying Rivaroxaban and its metabolites?

A2: The most common analytical methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and chromogenic anti-Xa assays. LC-MS/MS is highly specific and can simultaneously measure the parent drug and its metabolites. Chromogenic assays measure the anticoagulant activity of Rivaroxaban by assessing the inhibition of Factor Xa.

Q3: What are the main sources of analytical variability in Rivaroxaban assays?

A3: Analytical variability can arise from pre-analytical, analytical, and post-analytical factors. Pre-analytical variables include sample collection, handling, and storage. Analytical variables are associated with the assay methodology itself, such as instrument performance, reagent quality, and calibration. Post-analytical factors involve data processing and interpretation.

Troubleshooting Guides

LC-MS/MS Assays

Q4: I am observing poor peak shape (tailing or fronting) for Rivaroxaban and its metabolites. What are the possible causes and solutions?

A4: Poor peak shape in LC-MS/MS analysis can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH or organic content. Consider using a different column chemistry.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.

    • Solution: Implement a column wash step between injections or replace the column.

  • Inappropriate Injection Solvent: Using an injection solvent stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure the injection solvent is of similar or weaker strength than the mobile phase.

Q5: I am experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?

A5: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.

  • Improve Sample Preparation: Use a more effective sample clean-up technique like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization. Rivaroxaban-d4 is a commonly used internal standard.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q6: My assay is showing high inter-assay variability (high CV%). What should I investigate?

A6: High inter-assay variability can be due to:

  • Inconsistent Sample Preparation: Ensure consistent execution of the sample preparation procedure across different batches.

  • Instrument Performance Fluctuation: Monitor instrument performance parameters like sensitivity and peak area stability over time.

  • Reagent Variability: Use reagents from the same lot or qualify new lots of reagents before use.

  • Calibration Curve Issues: Prepare fresh calibration standards for each batch and ensure the calibration curve is linear and reproducible.

Chromogenic Anti-Xa Assays

Q7: I am observing significant inter-laboratory variability with my chromogenic anti-Xa assay results for Rivaroxaban. Why is this happening and how can it be reduced?

A7: Inter-laboratory variability in chromogenic anti-Xa assays is a known issue and can be attributed to:

  • Differences in Reagents and Calibrators: Different commercial kits may use different sources of Factor Xa, chromogenic substrates, and calibrators, leading to variations in results.

  • Instrument-Specific Settings: The optical systems and reading parameters of different coagulation analyzers can influence the results.

  • Lack of Standardization: Unlike traditional anticoagulants, there is a lack of a universal standard for Rivaroxaban chromogenic assays.

To reduce variability, it is recommended to use the same manufacturer's kit and calibrators across all collaborating laboratories and to participate in external quality assessment schemes.

Q8: Can pre-analytical variables like hemolysis, icterus, or lipemia affect Rivaroxaban assay results?

A8: Yes, pre-analytical variables can significantly impact the accuracy of Rivaroxaban assays:

  • Hemolysis: The release of intracellular components from red blood cells can interfere with both LC-MS/MS and chromogenic assays. For chromogenic assays, the red color of hemolyzed plasma can interfere with the optical measurement.

  • Icterus: High levels of bilirubin can cause spectral interference in chromogenic assays.

  • Lipemia: High levels of lipids can cause turbidity, which can interfere with the optical readings in chromogenic assays.

For LC-MS/MS, these pre-analytical issues can contribute to matrix effects. It is crucial to follow proper sample collection and handling procedures to minimize these interferences.

Quantitative Data

Table 1: Intra- and Inter-Assay Precision of LC-MS/MS Methods for Rivaroxaban

AnalyteConcentration (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)Reference
Rivaroxaban53.85.2
502.53.9
5001.92.8
Rivaroxaban2.512.98.8
254.54.2
4001.33.7

Table 2: Inter-Laboratory Variability of Chromogenic Anti-Xa Assays for Rivaroxaban

Rivaroxaban Concentration (ng/mL)Number of LabsMean Measured Concentration (ng/mL)Inter-Laboratory CV (%)Reference
~50953.410.5
~20092045.4
~40094124.9

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Rivaroxaban

This protocol is a representative example based on published methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Rivaroxaban-d4 at 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rivaroxaban: m/z 436.1 → 145.0

    • Rivaroxaban-d4 (IS): m/z 440.1 → 145.0

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Visualizations

TroubleshootingWorkflow start Unexpected Result (e.g., High CV%, Inaccurate QC) pre_analytical Check Pre-analytical Factors start->pre_analytical analytical Check Analytical Factors start->analytical post_analytical Check Post-analytical Factors start->post_analytical sample_collection Sample Collection & Handling Issues? pre_analytical->sample_collection instrument_performance Instrument Performance Issues? analytical->instrument_performance data_processing Data Processing Errors? post_analytical->data_processing sample_collection->analytical No review_sop Review Sample Collection SOP sample_collection->review_sop Yes instrument_performance->post_analytical No check_instrument Perform Instrument Performance Qualification instrument_performance->check_instrument Yes review_data Review Integration & Calculation data_processing->review_data Yes end Problem Resolved data_processing->end No review_sop->end check_instrument->end review_data->end

Caption: General troubleshooting workflow for unexpected analytical results.

AnalyticalVariability cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical variability Sources of Analytical Variability sample_collection Sample Collection variability->sample_collection sample_handling Sample Handling variability->sample_handling sample_storage Sample Storage variability->sample_storage instrument Instrument Performance variability->instrument reagents Reagent Quality variability->reagents calibration Calibration variability->calibration method Assay Method variability->method data_processing Data Processing variability->data_processing interpretation Result Interpretation variability->interpretation

Caption: Key sources of analytical variability in Rivaroxaban assays.

LCMS_Workflow start Plasma Sample prep Sample Preparation (e.g., Protein Precipitation) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data end Concentration Result data->end

Caption: Simplified workflow for LC-MS/MS analysis of Rivaroxaban.

Strategies to minimize ion suppression for Rivaroxaban M18 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression during the detection of Rivaroxaban and its M18 metabolite by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Rivaroxaban M18 detection?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (Rivaroxaban M18) is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte. Biological samples like plasma are complex and contain endogenous components such as phospholipids, salts, and proteins that are common causes of ion suppression.

Q2: What are the primary sources of ion suppression in bioanalytical methods?

A2: The main sources of ion suppression in bioanalytical LC-MS/MS methods include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or urine are major contributors.

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, can also cause suppression.

  • Mobile phase additives: High concentrations of non-volatile mobile phase additives can interfere with ionization.

  • Co-eluting metabolites or drugs: Other metabolites or co-administered drugs in the sample can also interfere with the ionization of the target analyte.

Q3: How can I identify if ion suppression is affecting my Rivaroxaban M18 signal?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of Rivaroxaban M18 is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of the analyte at the retention time of interfering compounds indicates ion suppression.

Troubleshooting Guide

Issue 1: Low or inconsistent signal intensity for Rivaroxaban M18.

This is a common symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample preparation is a primary cause of matrix effects. Consider the following techniques to improve the cleanliness of your sample extract.

  • Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids, which are a major source of ion suppression. If you are using PPT, consider optimizing the precipitation solvent and temperature.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte, leading to a much cleaner sample.

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, chromatographic optimization is crucial. The goal is to separate the elution of Rivaroxaban M18 from the regions of ion suppression.

  • Modify the Gradient: Adjusting the mobile phase gradient can shift the retention time of Rivaroxaban M18 away from co-eluting interferences.

  • Change the Stationary Phase: Using a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter selectivity and improve separation from matrix components.

  • Consider Metal-Free Columns: For certain compounds, interactions with metal surfaces in the column can cause signal loss and ion suppression. Using a metal-free or PEEK-lined column can mitigate these effects.

Experimental Protocol: Post-Column Infusion to Detect Ion Suppression

  • Prepare a standard solution of Rivaroxaban M18 in a suitable solvent at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer ion source.

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal.

  • Inject a blank matrix sample: Inject a prepared blank plasma or urine sample (that does not contain the analyte) onto the LC system.

  • Monitor the signal: Observe the baseline of the Rivaroxaban M18 signal. A drop in the baseline indicates a region of ion suppression.

Issue 2: Poor reproducibility and accuracy at the lower limit of quantification (LLOQ).

This issue is often exacerbated by ion suppression, which has a more pronounced effect at lower analyte concentrations.

Step 1: Isotope-Labeled Internal Standard

Using a stable isotope-labeled (SIL) internal standard (IS) for Rivaroxaban M18 is the most effective way to compensate for matrix effects. The SIL IS will experience similar ion suppression as the analyte, allowing for accurate ratiometric quantification.

Step 2: Review Ion Source Parameters

Optimize the ion source settings to ensure efficient ionization of Rivaroxaban M18.

  • Gas Flows: Adjust nebulizer and drying gas flows.

  • Temperature: Optimize the source temperature.

  • Voltages: Fine-tune the capillary and fragmentor voltages.

Step 3: Dilute the Sample

If permitted by the required sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.

Data Summary

The following tables summarize typical parameters from published LC-MS/MS methods for Rivaroxaban, which can serve as a starting point for developing a method for its M18 metabolite.

Table 1: Sample Preparation Techniques for Rivaroxaban Analysis

Sample Preparation MethodKey AdvantagesCommon Solvents/SorbentsTypical RecoveryReference
Protein PrecipitationSimple and fastAcetonitrile, Methanol~67-69%
Liquid-Liquid ExtractionCleaner extract than PPTMethyl tert-butyl ether, Ethyl acetate~70%
Solid-Phase ExtractionVery clean extract, allows for concentrationC18, Polymer-based sorbents>85%

Table 2: Chromatographic Conditions for Rivaroxaban Analysis

ParameterTypical ConditionsReference
Column C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with low %B, ramp up to elute analyte, then wash
Ionization Mode Electrospray Ionization (ESI) Positive

Visualizations

Diagram 1: General Workflow for Troubleshooting Ion Suppression

IonSuppressionWorkflow Start Low/Inconsistent Analyte Signal CheckSystem Check System Suitability (e.g., injection of standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot LC-MS System SystemOK->FixSystem No PostColumn Perform Post-Column Infusion Experiment SystemOK->PostColumn Yes FixSystem->CheckSystem SuppressionPresent Ion Suppression Observed? PostColumn->SuppressionPresent OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS Revalidate Re-evaluate Method UseSIL_IS->Revalidate

Caption: A logical workflow for identifying and mitigating ion suppression.

Diagram 2: Signaling Pathway of Ion Suppression in ESI-MS

IonSuppressionPathway cluster_source Electrospray Ion Source Droplet Initial Droplet (Analyte + Matrix) SolventEvap Solvent Evaporation Droplet->SolventEvap Heating GasPhaseIons Gas Phase Ions SolventEvap->GasPhaseIons Ion Formation MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Matrix Co-eluting Matrix (e.g., Phospholipids) Suppression Suppression Mechanisms Matrix->Suppression Suppression->SolventEvap Alters droplet properties (viscosity, surface tension) Suppression->GasPhaseIons Competes for charge in the gas phase

Caption: Mechanisms by which matrix components cause ion suppression.

Technical Support Center: Enhancing Chromatographic Resolution of Rivaroxaban and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Rivaroxaban and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for Rivaroxaban analysis?

A1: A common starting point for Rivaroxaban analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Typical mobile phases consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). The detection wavelength is generally set around 249 nm or 250 nm, where Rivaroxaban exhibits maximum absorbance.[1][2][3][4][5]

Q2: My Rivaroxaban peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for Rivaroxaban can be caused by several factors, including secondary interactions with free silanol groups on the silica-based column packing, column overload, or inappropriate mobile phase pH. To address this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.9) can help protonate silanol groups, reducing their interaction with the analyte and improving peak shape.[4]

  • Use a Base-Deactivated Column: Employing an end-capped or base-deactivated C18 column can minimize silanol interactions.

  • Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent column overload.[4]

  • Column Cleaning and Conditioning: Ensure the column is properly cleaned and conditioned according to the manufacturer's instructions.[4]

Q3: I am not achieving adequate resolution between Rivaroxaban and its process impurities or degradation products. What steps can I take to improve separation?

A3: Improving resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition: Systematically vary the ratio of organic solvent to aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program can be developed to effectively separate compounds with different polarities.[6][7]

  • Flow Rate: Decreasing the flow rate can enhance separation efficiency, though it will increase the analysis time.[2][8]

  • Column Chemistry: Experiment with different stationary phases. While C18 is common, other phases like Phenyl or C8 might offer different selectivity for certain byproducts.[9]

  • Temperature: Adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature can decrease viscosity and improve peak shape, but may also alter selectivity.[1][10]

Q4: How can I confirm the identity of the byproducts separated from the main Rivaroxaban peak?

A4: The identity of byproducts can be confirmed using mass spectrometry (MS) coupled with liquid chromatography (LC-MS). This technique provides mass-to-charge ratio information, which can be used to elucidate the structures of the unknown compounds.[6][11] Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, can also help in generating and identifying potential degradation products.[2][3][6][11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column contamination or degradation- Column overload- Secondary interactions with the stationary phase- Optimize mobile phase pH to suppress ionization of Rivaroxaban or silanol groups on the column. A pH of 2.9 has been shown to be effective.[4]- Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.- Reduce the injection volume or sample concentration.[4]- Use a base-deactivated or end-capped column.
Insufficient Resolution - Inadequate separation between Rivaroxaban and its impurities- Co-elution of byproducts- Adjust the mobile phase composition (organic solvent to buffer ratio).[4]- Implement a gradient elution method.[6][7]- Decrease the flow rate.[2]- Try a column with a different stationary phase (e.g., Phenyl) for alternative selectivity.[9]- Optimize the column temperature.[10]
Retention Time Shift - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column aging or degradation- Air bubbles in the pump- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.- Degas the mobile phase and prime the pump.
Ghost Peaks - Contamination in the mobile phase, sample, or HPLC system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent to check for system contamination.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Rivaroxaban Assay

This protocol is a general guideline for the quantitative determination of Rivaroxaban.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2][3]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 55:45 v/v).[1]

  • Flow Rate: 1.0 mL/min.[2][3][8]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 249 nm.[1][2]

  • Injection Volume: 15 µL.[2]

  • Standard Preparation: Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., a mixture of methanol and acetonitrile) and dilute with the mobile phase to the desired concentration.[3]

  • Sample Preparation: For tablet analysis, crush a tablet and dissolve the powder in the same solvent as the standard, followed by filtration and dilution with the mobile phase.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps for conducting forced degradation studies to identify potential byproducts.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Neutralize Neutralization/ Dilution Acid->Neutralize Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Neutralize Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->Neutralize Thermal Thermal Stress (e.g., 80°C) Thermal->Neutralize Photo Photolytic Stress (UV light) Photo->Neutralize Riva Rivaroxaban Stock Solution Riva->Acid Riva->Base Riva->Oxidative Riva->Thermal Riva->Photo Analysis HPLC/UPLC-UV/MS Analysis Neutralize->Analysis Data Data Analysis & Impurity Profiling Analysis->Data

Caption: Workflow for forced degradation studies of Rivaroxaban.

Data Presentation

Table 1: Comparison of Reported Isocratic HPLC Methods for Rivaroxaban
ParameterMethod 1[1]Method 2[2][4]Method 3[3][8]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45 v/v)Acetonitrile:25 mM KH2PO4 buffer (pH 2.9) (30:70 v/v)Methanol:Acetonitrile (50:50 v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection 249 nm249 nm250 nm
Column Temp. 40°CAmbientNot Specified
Retention Time 3.37 min~12 min4.893 min
Table 2: System Suitability Parameters from a Validated Method
ParameterAcceptance CriteriaObserved Value
Tailing Factor NMT 2.0[4]~1.0[2][4]
Theoretical Plates NLT 2000[4]>9000[4]
Resolution (Rivaroxaban and nearest impurity) NLT 1.5[9]>8.0[13]
%RSD of Peak Area (n=6) NMT 2.0%<1.0%[9]

Logical Relationships

The following diagram illustrates the logical approach to troubleshooting common chromatographic issues with Rivaroxaban.

Troubleshooting Logic Start Chromatographic Issue Identified PoorPeak Poor Peak Shape? Start->PoorPeak LowRes Insufficient Resolution? PoorPeak->LowRes No AdjustpH Adjust Mobile Phase pH PoorPeak->AdjustpH Yes RTS_Shift Retention Time Shift? LowRes->RTS_Shift No OptimizeMP Optimize Mobile Phase Composition/Gradient LowRes->OptimizeMP Yes CheckTemp Check Column Temperature RTS_Shift->CheckTemp Yes End Issue Resolved RTS_Shift->End No CheckColumn Check/Clean/Replace Column AdjustpH->CheckColumn CheckColumn->LowRes AdjustFlow Adjust Flow Rate OptimizeMP->AdjustFlow AdjustFlow->RTS_Shift PrepMP Check Mobile Phase Preparation CheckTemp->PrepMP PrepMP->End

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: Method Development for Distinguishing Isomeric Rivaroxaban Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Rivaroxaban and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development for distinguishing isomeric Rivaroxaban metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is it important to distinguish between isomeric metabolites of Rivaroxaban?

A1: Distinguishing between isomeric metabolites is critical for several reasons. Different isomers can have varied pharmacological or toxicological profiles. For instance, Rivaroxaban itself is a chiral molecule, and only the (S)-enantiomer possesses the desired anticoagulant activity, while the (R)-enantiomer is considered an impurity.[1][2][3] Therefore, understanding the stereochemistry of metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy.

Q2: What are the main challenges in separating isomeric Rivaroxaban metabolites?

A2: Isomers possess the same mass and often have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[4] The primary challenges include co-elution, where isomers are not resolved into distinct peaks, and the inability of mass spectrometry to differentiate them based on mass-to-charge ratio alone.

Q3: What are the initial steps to take if I suspect co-elution of isomeric metabolites?

A3: If you observe a single, broad, or asymmetric peak where you expect multiple isomers, you should first assess the peak shape for any signs of shoulders or tailing, which can indicate underlying co-eluting species.[5] Utilizing a Diode Array Detector (DAD) to check for peak purity across the entire peak can also be insightful; a non-uniform UV spectrum suggests the presence of multiple compounds.[5]

Q4: Can mass spectrometry help in distinguishing co-eluting isomers?

A4: While isomers have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) might differ. Carefully analyze the product ion spectra across the chromatographic peak. If different fragment ions or intensity ratios appear at different points within the peak, it's a strong indication of co-eluting isomers.[6]

Q5: What advanced analytical techniques can be employed for separating challenging isomeric metabolites?

A5: For isomers that are difficult to separate by conventional HPLC/UHPLC, advanced techniques like Supercritical Fluid Chromatography (SFC) and Ion Mobility Spectrometry (IMS) can be effective. SFC often provides superior resolution for chiral and achiral isomers with faster analysis times.[7] IMS, coupled with mass spectrometry, adds another dimension of separation based on the ion's size, shape, and charge, which can resolve isomers with identical masses and similar retention times.[8][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Suspected Isomers

Symptoms:

  • A single, broad, or asymmetric peak is observed.

  • Inconsistent peak shape across different sample concentrations.

  • Failure to meet resolution criteria between known isomer standards.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For chiral isomers, screen a variety of chiral stationary phases (CSPs) such as polysaccharide-based columns (e.g., Chiralcel OD-H, Lux Cellulose-1).[1][10] For achiral isomers, test different C18 columns with varying properties or consider alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase chromatography, adjust the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. For chiral separations, experiment with different alcohol modifiers (e.g., isopropanol, ethanol) in the mobile phase.[10]
Incorrect Flow Rate or Temperature Optimize the flow rate to improve efficiency. Lower flow rates can sometimes enhance resolution. Adjusting the column temperature can also alter selectivity and improve separation.[10]
Co-elution with Matrix Components Enhance sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation.[11]
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • Identical precursor and product ion spectra for co-eluting peaks.

  • No unique fragment ions to distinguish between isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Identical Fragmentation Pathways Optimize collision energy in the mass spectrometer. A stepwise increase in collision energy might reveal subtle differences in the fragmentation patterns or the relative intensities of product ions.
Insufficient Chromatographic Separation Focus on improving the chromatographic separation using the steps outlined in "Issue 1." Complete baseline separation is the most reliable way to ensure accurate quantification of each isomer.
Structural Similarity Leading to Identical Spectra Employ Ion Mobility Spectrometry (IMS). IMS can separate isomers based on their collision cross-section (CCS), providing a basis for differentiation even when their fragmentation patterns are identical.[8][9]

Experimental Protocols

Protocol 1: Chiral Separation of Rivaroxaban Enantiomers and Potential Chiral Metabolites using HPLC-UV/MS

This protocol is based on established methods for separating Rivaroxaban enantiomers and can be adapted for its chiral metabolites.[1][10]

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard.
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Lux Cellulose-1 (150 x 4.6 mm, 5 µm).[1][10]
  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 50:50 v/v).[10] The ratio may need to be optimized for metabolites.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.[10]
  • Injection Volume: 10 µL.
  • Detection: UV at 250 nm or MS detection.

3. Mass Spectrometry Conditions (for MS detection):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Rivaroxaban: m/z 436.1 -> 145.1.[6]
  • Metabolites: Predicted m/z based on expected biotransformations (e.g., hydroxylation: m/z 452.1). Product ions would need to be determined by infusion.

Quantitative Data Summary:

CompoundColumnMobile PhaseRetention Time (min)Resolution (Rs)
(R)-RivaroxabanLux Cellulose-1Ethanol:Heptane (30:70)~5.5> 2.0[1]
(S)-Rivaroxaban (active)Lux Cellulose-1Ethanol:Heptane (30:70)~6.5N/A
(R)-RivaroxabanChiralcel OD-Hn-Hexane:Isopropanol (50:50)~8.0> 2.0[10]
(S)-Rivaroxaban (active)Chiralcel OD-Hn-Hexane:Isopropanol (50:50)~9.5N/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Chiral HPLC Separation s4->a1 Inject a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2 troubleshooting_logic cluster_chromatography Chromatography Optimization cluster_advanced Advanced Techniques start Poor Peak Resolution (Broad/Asymmetric Peak) check_purity Check Peak Purity (DAD/MS Spectra) start->check_purity opt_col Screen Different Columns (CSPs) check_purity->opt_col Impure opt_mp Optimize Mobile Phase (Solvent, pH, Additives) opt_col->opt_mp opt_cond Adjust Flow Rate & Temperature opt_mp->opt_cond resolved Isomers Resolved opt_cond->resolved Success not_resolved Still Not Resolved opt_cond->not_resolved Failure sfc Consider Supercritical Fluid Chromatography (SFC) sfc->resolved ims Employ Ion Mobility Spectrometry (IMS) ims->resolved not_resolved->sfc not_resolved->ims

References

Quality control measures for reproducible analysis of Rivaroxaban metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible data for the analysis of Rivaroxaban and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) samples to include in an analytical run for Rivaroxaban metabolites?

A1: A typical analytical run should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), a calibration curve, and at least three levels of QC samples: low, medium, and high.[1] For dilution QC, it is recommended to have a minimum of three concentrations within the expected range of study sample concentrations.[2] The QC samples should be interspersed with the study samples to ensure the accuracy and precision of the entire run.[1]

Q2: What are the acceptance criteria for a calibration curve in a bioanalytical method for Rivaroxaban metabolites?

A2: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. At least 75% of the non-zero standards, including the LLOQ, must meet this criterion for the calibration curve to be accepted.[2]

Q3: How is the accuracy and precision of the method for Rivaroxaban metabolites assessed?

A3: Accuracy and precision are evaluated by analyzing replicate QC samples over several analytical runs. The mean concentration of the QC samples should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, both accuracy and precision limits are generally set at ±20%.

Q4: What are common sources of variability in the analysis of Rivaroxaban metabolites?

A4: Common sources of variability include:

  • Matrix effects: Endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Metabolite instability: Rivaroxaban metabolites may be unstable in the biological matrix or during sample processing and storage.

  • Co-eluting metabolites: Structural similarities between different metabolites can lead to co-elution, making individual quantification challenging.

  • Drug-drug interactions: Co-administered drugs can affect the metabolism of Rivaroxaban, altering the metabolite profile. Rivaroxaban is metabolized by several cytochrome P450 enzymes, including CYP3A4/5 and CYP2J2.[3]

Q5: Why is the use of an internal standard (IS) crucial for the analysis of Rivaroxaban metabolites?

A5: An internal standard is essential to compensate for variability during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte is used as the IS. The IS helps to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with analyte pKa- Column degradation or contamination- Sample solvent incompatible with the mobile phase- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample solvent is similar in composition and strength to the initial mobile phase.
High Variability in QC Replicates - Inconsistent sample preparation- Pipetting errors- Matrix effects- Instrument instability- Automate sample preparation steps where possible.- Calibrate and verify the performance of all pipettes.- Evaluate and minimize matrix effects (see below).- Perform instrument performance qualification and ensure stable operating conditions.
Inconsistent Retention Times - Fluctuation in column temperature- Changes in mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump.
Signal Suppression or Enhancement (Matrix Effect) - Co-eluting endogenous compounds from the biological matrix- Optimize the chromatographic method to separate the analyte from interfering compounds.- Use a more selective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation).- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Carryover - Adsorption of the analyte to surfaces in the autosampler or LC system- Optimize the autosampler wash procedure with a strong solvent.- Inject a blank sample after high-concentration samples to check for carryover.- Use a lower-binding material for vials and tubing.
Low Recovery - Inefficient extraction from the biological matrix- Analyte instability during extraction- Optimize the extraction solvent and pH.- Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).- Perform extraction at a lower temperature or add stabilizers if instability is suspected.

Quantitative Data Summary

Table 1: Acceptance Criteria for Quality Control Samples in Bioanalytical Method Validation

Parameter Acceptance Criteria (Low, Medium, High QC) Acceptance Criteria (LLOQ QC)
Inter-batch Accuracy (% Nominal) Within ±15%Within ±20%
Inter-batch Precision (%CV) ≤15%≤20%
Intra-batch Accuracy (% Nominal) Within ±15%Within ±20%
Intra-batch Precision (%CV) ≤15%≤20%

Data synthesized from FDA and EMA guidelines.[1][4]

Experimental Protocols & Workflows

A typical bioanalytical workflow for the quantification of Rivaroxaban metabolites in plasma using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting Rivaroxaban and its metabolites from plasma samples.

plasma Plasma Sample is Add Internal Standard plasma->is precipitant Add Precipitating Agent (e.g., Acetonitrile) is->precipitant vortex Vortex precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the analysis of prepared samples.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump autosampler->pump column Analytical Column pump->column ion_source Ion Source (ESI) column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

Caption: LC-MS/MS Analysis Workflow.

Signaling Pathways and Logical Relationships

Rivaroxaban Metabolism and Potential for Drug Interactions

Rivaroxaban is metabolized by multiple pathways, creating a potential for drug-drug interactions that can affect the concentration of both the parent drug and its metabolites. Understanding these pathways is crucial for troubleshooting unexpected results.

rivaroxaban Rivaroxaban cyp3a4 CYP3A4/5 rivaroxaban->cyp3a4 cyp2j2 CYP2J2 rivaroxaban->cyp2j2 cyp_ind CYP-Independent Mechanisms rivaroxaban->cyp_ind excretion Renal Excretion (Unchanged) rivaroxaban->excretion metabolites Inactive Metabolites cyp3a4->metabolites cyp2j2->metabolites cyp_ind->metabolites inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) inhibitors->cyp3a4 Inhibit inducers CYP3A4 Inducers (e.g., Rifampicin) inducers->cyp3a4 Induce

Caption: Rivaroxaban Metabolic Pathways.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for a Novel Rivaroxaban Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of a bioanalytical method for a novel, hypothetical Rivaroxaban metabolite (M-5) against an established method for the parent drug, Rivaroxaban. The data and protocols presented are synthesized from established literature and are intended to serve as a practical reference for researchers engaged in the bioanalysis of novel drug metabolites.

Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered direct factor Xa inhibitor, widely prescribed as an anticoagulant.[1] Its metabolism is primarily hepatic, involving oxidative degradation of the morpholinone moiety, as well as hydrolysis.[2][3] While several metabolites have been identified, the discovery and quantification of novel metabolites are crucial for a comprehensive understanding of the drug's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a hypothetical novel metabolite, designated M-5, formed through the hydroxylation of the morpholinone ring, a plausible metabolic pathway for Rivaroxaban. We will compare the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for M-5 with a validated method for the parent Rivaroxaban.

Comparative Bioanalytical Method Validation

The validation of a bioanalytical method is essential to ensure its accuracy, precision, and reliability for the quantitative determination of analytes in biological matrices.[4][5] The following sections detail the experimental protocols and comparative validation data for Rivaroxaban and the hypothetical metabolite M-5.

Experimental Protocols

A sensitive and selective LC-MS/MS method was developed and validated for the simultaneous determination of Rivaroxaban and M-5 in human plasma. The validation was performed in accordance with the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[4][5][6]

Sample Preparation: A liquid-liquid extraction (LLE) procedure was employed for the extraction of Rivaroxaban and M-5 from human plasma.

  • To 200 µL of plasma, 50 µL of the internal standard (Rivaroxaban-d4) working solution was added and vortexed.

  • Next, 1 mL of ethyl acetate was added as the extraction solvent.

  • The mixture was vortexed for 10 minutes and then centrifuged at 4000 rpm for 5 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 500 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterRivaroxabanM-5 (Hypothetical)
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)Acetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition m/z 436.1 → 145.1[7][8]m/z 452.1 → 161.1
Internal Standard Rivaroxaban-d4 (m/z 440.1 → 145.1)Rivaroxaban-d4 (m/z 440.1 → 145.1)
Data Presentation: Comparative Validation Parameters

The following tables summarize the quantitative data from the validation of the bioanalytical methods for Rivaroxaban and the hypothetical metabolite M-5.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Rivaroxaban1 - 500≥ 0.9951
M-5 (Hypothetical)0.5 - 250≥ 0.9960.5

Table 2: Accuracy and Precision (Intra- and Inter-Day)

AnalyteQC LevelConcentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
Rivaroxaban LLOQ198.54.297.95.1
LQC3101.23.1100.53.8
MQC10099.82.5100.12.9
HQC400102.11.9101.72.3
M-5 (Hypothetical) LLOQ0.597.85.396.56.2
LQC1.5102.54.0101.84.7
MQC50100.32.8100.93.5
HQC20098.92.199.42.6

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration; Precision (%CV) not exceeding 15% (20% for LLOQ).[5]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Rivaroxaban LQC388.295.7
HQC40091.598.2
M-5 (Hypothetical) LQC1.585.693.4
HQC20089.196.9

Acceptance Criteria: Recovery should be consistent and reproducible; Matrix effect should be within an acceptable range, typically with a %CV of ≤15%.

Table 4: Stability

AnalyteConditionStability (%)
Rivaroxaban Bench-top (6 hours at RT)98.5
Freeze-thaw (3 cycles)97.2
Long-term (-80°C for 30 days)99.1
M-5 (Hypothetical) Bench-top (6 hours at RT)96.8
Freeze-thaw (3 cycles)95.5
Long-term (-80°C for 30 days)97.9

Acceptance Criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Mandatory Visualizations

Rivaroxaban Metabolism Signaling Pathway

Rivaroxaban Rivaroxaban CYP3A4_2J2 CYP3A4/2J2 Mediated Oxidation Rivaroxaban->CYP3A4_2J2 Hydrolysis1 Amide Hydrolysis Rivaroxaban->Hydrolysis1 Hydrolysis2 Morpholinone Ring Opening (Hydrolysis) Rivaroxaban->Hydrolysis2 M5 M-5 (Hydroxylated Metabolite) CYP3A4_2J2->M5 Other_Metabolites Other Inactive Metabolites Hydrolysis1->Other_Metabolites Hydrolysis2->Other_Metabolites Excretion Renal and Fecal Excretion M5->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathways of Rivaroxaban leading to the formation of M-5 and other metabolites.

Bioanalytical Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Sample_Prep Sample Preparation (LLE) LC_Conditions LC Optimization Sample_Prep->LC_Conditions MS_Conditions MS/MS Optimization LC_Conditions->MS_Conditions Linearity Linearity & Sensitivity (LLOQ) MS_Conditions->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Assessment Recovery_Matrix->Stability Study_Samples Analysis of Study Samples Stability->Study_Samples

Caption: Workflow for the validation of the bioanalytical method for Rivaroxaban and its metabolite.

References

Comparative Metabolic Profiling of Rivaroxaban Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the varying metabolic landscapes of the direct oral anticoagulant, Rivaroxaban, in distinct patient cohorts. This document provides a comparative analysis of Rivaroxaban's metabolism, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of its pharmacokinetic variability.

Rivaroxaban, a direct factor Xa inhibitor, is widely prescribed for the prevention and treatment of thromboembolic events. Its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2J2, with a portion of the drug excreted unchanged by the kidneys.[1][2] Understanding how this metabolic profile shifts in different patient populations is crucial for optimizing therapeutic strategies and ensuring patient safety. This guide synthesizes available data to compare the metabolic disposition of Rivaroxaban in patients with renal impairment, hepatic impairment, and across different age and ethnic groups.

Impact of Renal Impairment on Rivaroxaban Metabolism

Renal impairment significantly alters the pharmacokinetics of Rivaroxaban, primarily due to the drug's partial renal clearance. As renal function declines, the clearance of unchanged Rivaroxaban decreases, leading to increased plasma concentrations and prolonged exposure.[3]

Table 1: Pharmacokinetic Parameters of Rivaroxaban in Patients with Renal Impairment Compared to Healthy Subjects.

ParameterHealthy Controls (CrCl ≥80 mL/min)Mild Renal Impairment (CrCl 50–79 mL/min)Moderate Renal Impairment (CrCl 30–49 mL/min)Severe Renal Impairment (CrCl <30 mL/min)
AUC (Area Under the Curve) Baseline1.44-fold increase[3]1.52-fold increase[3]1.64-fold increase[3]
Cmax (Maximum Concentration) BaselineLess affected than AUC[3]Less affected than AUC[3]Less affected than AUC[3]
Renal Clearance of Rivaroxaban HighDecreased[3]Significantly Decreased[3]Severely Decreased[3]
Unchanged Drug Excreted in Urine ~36% of dose[1]20% of dose[3]13% of dose[3]10% of dose[3]

Influence of Hepatic Impairment on Rivaroxaban Metabolism

The liver plays a central role in the metabolic clearance of Rivaroxaban. Consequently, hepatic dysfunction can lead to significant alterations in drug exposure.

Table 2: Pharmacokinetic Parameters of Rivaroxaban in Patients with Hepatic Impairment Compared to Healthy Subjects.

ParameterHealthy SubjectsMild Hepatic Impairment (Child-Pugh A)Moderate Hepatic Impairment (Child-Pugh B)
AUC (Area Under the Curve) Baseline1.15-fold increase[4]2.27-fold increase[4]
Cmax (Maximum Concentration) BaselineRelatively unaffected[4]1.27-fold increase[4]
Total Body Clearance BaselineNot significantly affected[4]Decreased[4]

Age-Related Variations in Rivaroxaban Metabolism

Advanced age is often associated with a decline in renal function, which in turn affects the clearance of renally eliminated drugs like Rivaroxaban.

Table 3: Pharmacokinetic Parameters of Rivaroxaban in Elderly vs. Younger Subjects.

ParameterYounger Subjects (18-45 years)Elderly Subjects (>75 years)
AUC (Area Under the Curve) Baseline41% higher[5]
Cmax (Maximum Concentration) BaselineNot significantly increased[5]
Clearance BaselineReduced, mainly due to decreased renal function[5]

It is important to note that while the AUC is higher in the elderly, this is primarily attributed to age-related decline in renal function and is not considered to necessitate dose adjustments based on age alone.[5][6][7]

Ethnic Differences in Rivaroxaban Metabolism

Pharmacokinetic studies have revealed differences in Rivaroxaban metabolism between Asian and Caucasian populations, suggesting that ethnicity can be a contributing factor to variability in drug response.

Table 4: Comparison of Apparent Clearance (CL/F) of Rivaroxaban in Asian and Caucasian Adults with Non-valvular Atrial Fibrillation.

Patient PopulationApparent Clearance (CL/F)
Asian Adults 4.46–5.98 L/h[8]
Caucasian Adults 6.45–7.64 L/h[8]

The apparent clearance of Rivaroxaban is approximately 31–43% higher in Caucasian adults compared to Asian adults.[8] This suggests that Asians may have higher exposure to the drug at similar doses.

Metabolic Pathways of Rivaroxaban

Rivaroxaban undergoes oxidative metabolism primarily through the cytochrome P450 system, with CYP3A4/5 and CYP2J2 being the major contributing enzymes.[1][2] The main metabolic transformations involve the morpholinone and chlorothiophene moieties. The resulting metabolites are largely inactive.

Rivaroxaban_Metabolism cluster_CYP CYP450-mediated Oxidation cluster_hydrolysis CYP-independent Hydrolysis Rivaroxaban Rivaroxaban CYP3A4/5 CYP3A4/5 Rivaroxaban->CYP3A4/5 Major CYP2J2 CYP2J2 Rivaroxaban->CYP2J2 Major Amide_Hydrolysis Amide Bond Hydrolysis Rivaroxaban->Amide_Hydrolysis Minor Metabolites Inactive Metabolites (M-1, M-2, M-5, etc.) CYP3A4/5->Metabolites CYP2J2->Metabolites Amide_Hydrolysis->Metabolites Excretion Renal and Fecal Excretion Metabolites->Excretion

Figure 1. Metabolic pathways of Rivaroxaban.

Experimental Protocols

Accurate quantification of Rivaroxaban and its metabolites is essential for metabolic profiling studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Rivaroxaban and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Rivaroxaban and its metabolites are monitored.

Experimental_Workflow cluster_prep cluster_analysis Start Patient Plasma Sample Sample_Prep Sample Preparation Start->Sample_Prep Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation Method 1 SPE Solid-Phase Extraction Sample_Prep->SPE Method 2 Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis SPE->Analysis Chromatography Chromatographic Separation (C18 Column) Analysis->Chromatography Mass_Spec Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spec Data_Processing Data Processing and Quantification Mass_Spec->Data_Processing Comparison Comparative Metabolic Profiling Data_Processing->Comparison

Figure 2. Experimental workflow for Rivaroxaban metabolic profiling.

Conclusion

The metabolic profile of Rivaroxaban exhibits significant variability across different patient populations. Patients with renal and moderate hepatic impairment show increased exposure to the parent drug, necessitating careful dose considerations. Age-related changes in pharmacokinetics are primarily driven by declining renal function. Furthermore, ethnic differences, particularly between Asian and Caucasian populations, influence the drug's clearance. While the major metabolites of Rivaroxaban are inactive, understanding the shifts in their formation and elimination in these diverse populations can provide a more complete picture of the drug's disposition. The experimental protocols outlined in this guide provide a robust framework for conducting further research to elucidate these metabolic nuances and contribute to the personalized and safe use of Rivaroxaban.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Rivaroxaban Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Rivaroxaban and its metabolites, a critical aspect of drug development and clinical monitoring. The objective is to offer a detailed overview of various techniques, their performance, and the necessary protocols for cross-validation to ensure data integrity and consistency across different studies and laboratories.

Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered direct factor Xa inhibitor, widely prescribed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Understanding its metabolic fate is crucial for a complete pharmacokinetic assessment. The primary metabolism of rivaroxaban occurs in the liver through oxidative degradation of the morpholinone moiety, primarily mediated by CYP3A4/5 and CYP2J2, as well as through CYP-independent hydrolysis of amide bonds. While unchanged rivaroxaban is the main pharmacologically active component found in plasma, several inactive metabolites are formed and excreted. The quantification of these metabolites is essential for in-depth metabolism and excretion studies.

Metabolic Pathway of Rivaroxaban

The metabolic pathway of Rivaroxaban involves several key transformations. The major route is the oxidative degradation of the morpholinone ring, leading to the formation of various metabolites. Other minor pathways include hydrolysis of the amide linkages.

Rivaroxaban_Metabolism cluster_oxidative Oxidative Degradation (CYP3A4/5, CYP2J2) cluster_hydrolysis Hydrolysis Rivaroxaban Rivaroxaban M2 Metabolite M-2 (Hydroxylated intermediate) Rivaroxaban->M2 Oxidation M4 Metabolite M-4 (Amide bond hydrolysis) Rivaroxaban->M4 Amide Hydrolysis M7 Metabolite M-7 (Lactam bond hydrolysis) Rivaroxaban->M7 Lactam Hydrolysis M1 Metabolite M-1 (Product of oxidative cleavage) M2->M1 Oxidative Cleavage

Caption: Metabolic pathway of Rivaroxaban.

Comparative Analysis of Analytical Methods

The quantification of rivaroxaban and its metabolites in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its higher sensitivity and specificity, making it the gold standard for bioanalytical studies. HPLC-UV offers a more accessible and cost-effective alternative, suitable for certain applications.

Below is a summary of the performance characteristics of representative LC-MS/MS and HPLC-UV methods.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC-UV Method 1HPLC-UV Method 2
Analyte(s) RivaroxabanRivaroxabanRivaroxabanRivaroxaban
Matrix Human PlasmaHuman PlasmaHuman PlasmaPharmaceutical Dosage Form
Linearity Range 0.5 - 609.3 ng/mL1 - 600 ng/mL10 - 1000 ng/mL5 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL10 ng/mL0.164 µg/mL
Accuracy (%) 87.5 – 112.6Within ±15% of nominal95.8 - 104.2%98.84%
Precision (%RSD) 0.7 – 10.9≤15%< 10%< 2%
Recovery (%) 69.7Not Reported> 90%Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV methods for rivaroxaban quantification.

LC-MS/MS Method for Rivaroxaban in Human Plasma

This method is suitable for the sensitive quantification of rivaroxaban in human plasma for pharmacokinetic studies.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 50 µL of internal standard solution (Rivaroxaban-d4).

  • Add 100 µL of 100 mM di-sodium hydrogen phosphate dihydrate.

  • Vortex mix the sample.

  • Add 2 mL of Tertiary butyl methyl ether (TBME) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Freeze the aqueous layer in a dry ice/methanol bath.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C8 column.

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., acetonitrile and water with a buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 3.5 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions:

    • Rivaroxaban: m/z 436.2 → 145.0

    • Rivaroxaban-d4 (IS): m/z 440.2 → 145.0

HPLC-UV Method for Rivaroxaban in Human Plasma

This method provides a robust and more accessible alternative to LC-MS/MS for the quantification of rivaroxaban.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma, add 50 µL of internal standard solution (e.g., Prednisolone).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 series or equivalent with a PDA detector.

  • Column: Nucleosil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 251 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 7 minutes.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the integrity and comparability of the results. This process is critical when transferring a method between laboratories or when changing the analytical methodology (e.g., from HPLC-UV to LC-MS/MS).

A typical cross-validation workflow involves the following steps:

Cross_Validation_Workflow start Start: Need for Cross-Validation define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Sample Selection) start->define_protocol select_samples Select Samples (Spiked QCs and Incurred Samples) define_protocol->select_samples analyze_method1 Analyze Samples with Reference Method select_samples->analyze_method1 analyze_method2 Analyze Samples with Comparator Method select_samples->analyze_method2 compare_data Compare Datasets (Statistical Analysis, Bias Assessment) analyze_method1->compare_data analyze_method2->compare_data evaluate_results Evaluate Against Acceptance Criteria compare_data->evaluate_results pass Methods are Correlated evaluate_results->pass Pass fail Investigate Discrepancies evaluate_results->fail Fail end End: Validated Cross-Method Data pass->end fail->define_protocol Re-evaluate Protocol

A Comparative Guide to the In Vitro and In Vivo Metabolism of Rivaroxaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Rivaroxaban, a direct oral anticoagulant. The information presented herein is supported by experimental data to aid in understanding the drug's metabolic profile, a critical aspect of drug development and clinical pharmacology.

Introduction to Rivaroxaban Metabolism

Rivaroxaban undergoes extensive metabolism in the body, with approximately 57% of an orally administered dose being subject to metabolic degradation[1]. The metabolic pathways of Rivaroxaban are crucial for its clearance and can be broadly categorized into two main routes:

  • Oxidative degradation of the morpholinone moiety: This pathway is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2J2 playing the most significant roles[1].

  • Hydrolysis of amide bonds: This occurs through CYP-independent mechanisms[1].

The resulting metabolites are pharmacologically inactive and are eliminated from the body through renal and fecal routes[1]. Understanding the similarities and differences between in vitro and in vivo metabolic profiles is essential for predicting a drug's behavior in humans and for identifying potential drug-drug interactions.

Quantitative Comparison of Rivaroxaban Metabolism

The following tables summarize the quantitative data on the in vitro and in vivo metabolism of Rivaroxaban.

Table 1: In Vivo Metabolism and Excretion of Rivaroxaban in Humans

ParameterPercentage of Administered DoseReference
Total Metabolism ~57%[1]
    - CYP3A4-mediated~18% of total elimination[1]
    - CYP2J2-mediated~14% of total elimination[1]
    - CYP-independent hydrolysis~14% of total elimination[1]
Total Excretion
    - Unchanged Rivaroxaban in Urine~36%[1]
    - Unchanged Rivaroxaban in Feces~7%[1]
    - Metabolites in Urine~30%[1]
    - Metabolites in Feces~21%[2]

Table 2: Major Metabolites of Rivaroxaban Identified In Vitro and In Vivo

MetaboliteIn Vitro SystemIn Vivo FateReference
M-1 Major metabolite in hepatocyte incubationsPredominant metabolite in plasma, accounting for ~3% of total radioactivity.[3][4]
M-2 Main metabolite in liver microsome incubationsPrecursor to M-1.[3]
M-4 Formed in hepatocytes via conjugation of M-13 with glycine-[3]
M-7 Formed via amide hydrolysis in the morpholinone ring-[3]
M-13 & M-15 Formed via amide hydrolysis of the chlorothiophene amide moiety-[3]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of Rivaroxaban formed by phase I enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (pooled from multiple donors), Rivaroxaban (substrate), and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactors for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.

  • Sample Processing: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formed metabolites. A common analytical setup involves a C18 column with a gradient elution using a mobile phase of ammonium acetate and acetonitrile with formic acid[5].

In Vitro Metabolism using Human Hepatocytes

Objective: To investigate the metabolism of Rivaroxaban in a more complete cellular system that includes both phase I and phase II enzymes, as well as transport processes.

Methodology:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media.

  • Incubation: Rivaroxaban is added to the hepatocyte culture and incubated at 37°C in a humidified incubator with 5% CO2.

  • Sampling: Aliquots of the culture medium and/or cell lysates are collected at various time points.

  • Sample Preparation: Samples are typically treated with an organic solvent to extract the drug and its metabolites.

  • Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify Rivaroxaban and its metabolites.

In Vivo Metabolism Study in Healthy Human Volunteers

Objective: To determine the pharmacokinetic profile, metabolic pathways, and excretion routes of Rivaroxaban in humans.

Methodology:

  • Study Design: A single-dose, open-label study is conducted in a small group of healthy volunteers.

  • Drug Administration: A single oral dose of radiolabeled ([¹⁴C]) Rivaroxaban is administered to the subjects.

  • Sample Collection: Blood, urine, and feces samples are collected at predefined time intervals over a period of several days.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to determine the extent of absorption and the routes and rates of excretion.

    • Metabolite Profiling: Plasma, urine, and feces samples are analyzed by LC-MS/MS to separate and identify the parent drug and its metabolites.

    • Quantitative Analysis: The concentrations of Rivaroxaban and its major metabolites are determined in each matrix.

Visualization of Metabolic Pathways and Workflows

Rivaroxaban Metabolic Pathways

Rivaroxaban_Metabolism cluster_oxidative Oxidative Degradation (CYP3A4, CYP2J2) cluster_hydrolysis Amide Hydrolysis (CYP-Independent) cluster_excretion Excretion Rivaroxaban Rivaroxaban M2 M-2 (Hydroxylation) Rivaroxaban->M2 M7 M-7 Rivaroxaban->M7 M13 M-13 Rivaroxaban->M13 M15 M-15 Rivaroxaban->M15 Urine Urine Rivaroxaban->Urine Unchanged Feces Feces Rivaroxaban->Feces Unchanged M1 M-1 (Morpholinone Ring Opening) M2->M1 Further Oxidation M1->Urine M1->Feces M7->Urine M7->Feces M4 M-4 (Glycine Conjugate) M13->M4 M4->Urine

Caption: Metabolic pathways of Rivaroxaban.

Experimental Workflow for In Vitro Metabolism

InVitro_Workflow cluster_prep Preparation cluster_processing Sample Processing Microsomes Human Liver Microsomes or Hepatocytes Incubation Incubation at 37°C Microsomes->Incubation Rivaroxaban_sol Rivaroxaban Solution Rivaroxaban_sol->Incubation Buffer Buffer & Cofactors (NADPH) Buffer->Incubation Termination Reaction Termination (Organic Solvent) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: In vitro metabolism experimental workflow.

Experimental Workflow for In Vivo Metabolism

InVivo_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis Dosing Oral Administration of [¹⁴C]-Rivaroxaban to Healthy Volunteers Blood Blood Samples Dosing->Blood Urine Urine Samples Dosing->Urine Feces Feces Samples Dosing->Feces Radioactivity Total Radioactivity Measurement Blood->Radioactivity Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Blood->Metabolite_Profiling Urine->Radioactivity Urine->Metabolite_Profiling Feces->Radioactivity Feces->Metabolite_Profiling Quantification Quantitative Analysis Metabolite_Profiling->Quantification

Caption: In vivo metabolism experimental workflow.

Conclusion

The metabolism of Rivaroxaban is a complex process involving both CYP-dependent and -independent pathways. In vitro models, such as human liver microsomes and hepatocytes, are valuable tools for identifying the major metabolites and the enzymes responsible for their formation. Human liver microsomes primarily highlight the initial oxidative metabolites like M-2, while hepatocytes provide a more complete picture by including subsequent oxidation and conjugation reactions, leading to the formation of metabolites like M-1 and M-4[3].

In vivo studies in humans confirm the relevance of these pathways and provide quantitative data on the excretion of the parent drug and its metabolites[1]. The data indicates that a significant portion of the drug is cleared through metabolism, with the resulting inactive metabolites being eliminated in both urine and feces[1][2]. The close correlation between the in vitro and in vivo findings supports the use of in vitro models as predictive tools in the drug development process for compounds with similar metabolic profiles. This comparative guide provides researchers with a foundational understanding of Rivaroxaban's metabolism, aiding in the design of future studies and the interpretation of clinical data.

References

A Pharmacokinetic Comparison of Rivaroxaban and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the oral anticoagulant rivaroxaban and its primary metabolites. The information presented is intended to support research and development activities by offering a concise summary of key pharmacokinetic parameters, the experimental methods used to obtain them, and a visualization of the metabolic pathways involved.

Pharmacokinetic Data Summary

Rivaroxaban is the predominant active compound in human plasma, with its metabolites being present at significantly lower concentrations and considered pharmacologically inactive.[1] The pharmacokinetic parameters of rivaroxaban are well-characterized, while specific quantitative data for its major metabolites are limited due to their low systemic exposure. The predominant metabolite, M-1, accounted for only 3% of the total plasma radioactivity in a human radiolabeled study.[1]

ParameterRivaroxabanMajor Metabolites (M-1, M-4, M-7)
Maximum Plasma Concentration (Cmax) Dose-proportional up to 10 mg.[1] For a 20 mg dose with food, Cmax is increased by 76% compared to the fasted state.[2]Data not available due to low plasma concentrations.
Time to Maximum Plasma Concentration (Tmax) 2 - 4 hours.[2][3]Data not available.
Area Under the Curve (AUC) Dose-proportional up to 10 mg.[1] For a 20 mg dose with food, AUC is increased by 39% compared to the fasted state.[3] Unchanged rivaroxaban accounts for approximately 89% of the total AUC.[1]Data not available.
Half-life (t½) 5 - 9 hours in young, healthy subjects.[3] 11 - 13 hours in elderly subjects.[2][3]Data not available.
Bioavailability 80 - 100% for the 10 mg dose.[3] For the 20 mg dose, bioavailability is approximately 66% in the fasted state and is increased when taken with food.[3]Not applicable as metabolites are formed in vivo.
Protein Binding Approximately 92 - 95% in human plasma, primarily to albumin.[2][3]Data not available.

Experimental Protocols

The pharmacokinetic data for rivaroxaban and its metabolites are primarily derived from human mass balance studies using radiolabeled compounds, as well as single and multiple-dose studies in healthy volunteers and patient populations.

Human Mass Balance and Metabolism Study

A common experimental design to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug involves the following steps:

  • Administration of Radiolabeled Drug: A single oral dose of [¹⁴C]rivaroxaban is administered to healthy male subjects.[4]

  • Sample Collection: Blood, plasma, urine, and feces are collected at various time points post-administration.[4]

  • Quantification of Total Radioactivity: Total radioactivity in the collected samples is measured using liquid scintillation counting (LSC).

  • Metabolite Profiling: Plasma, urine, and feces samples are analyzed to identify and quantify the parent drug and its metabolites. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with radiodetection and mass spectrometry (MS) for structural elucidation.

  • Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total radioactivity are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacokinetic Analysis in Clinical Studies

Pharmacokinetic parameters of rivaroxaban are also determined in various clinical studies, often with the following methodology:

  • Study Population: Healthy subjects or specific patient populations are enrolled.

  • Drug Administration: Single or multiple doses of non-radiolabeled rivaroxaban are administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of rivaroxaban are quantified using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5] This method offers high sensitivity and specificity for the quantification of rivaroxaban in a complex biological matrix like plasma.[5]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and half-life. A one-compartment model has been shown to well-describe the pharmacokinetics of rivaroxaban.[3]

Rivaroxaban Metabolic Pathway

Rivaroxaban is metabolized via oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1] The cytochrome P450 enzymes CYP3A4 and CYP2J2 are the primary enzymes involved in the oxidative metabolism.[1][3]

Rivaroxaban_Metabolism cluster_oxidative Oxidative Degradation of Morpholinone Moiety cluster_hydrolysis Hydrolysis of Amide Bonds Rivaroxaban Rivaroxaban M2 M-2 (Intermediate) Rivaroxaban->M2 CYP3A4, CYP2J2 M5 M-5 Rivaroxaban->M5 CYP3A4, CYP2J2 M6 M-6 Rivaroxaban->M6 CYP3A4, CYP2J2 M4 M-4 Rivaroxaban->M4 CYP-independent M7 M-7 Rivaroxaban->M7 CYP-independent M1 M-1 (Main Excreted Metabolite) M2->M1 M13 M-13 M4->M13 Further Conjugation

References

Head-to-head comparison of different analytical platforms for Rivaroxaban analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Analytical Platforms for Rivaroxaban Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical platforms for the quantification of Rivaroxaban in biological matrices. The performance of High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including Ultra-Performance Liquid Chromatography (UPLC-MS/MS), are evaluated based on experimental data from published literature.

Mechanism of Action of Rivaroxaban

Rivaroxaban is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to both free and clot-bound FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin. This inhibition disrupts the final common pathway of blood coagulation, ultimately preventing the formation of fibrin clots. Unlike traditional anticoagulants like warfarin, Rivaroxaban's mechanism does not require a cofactor such as antithrombin III.

Rivaroxaban_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen FactorXa Factor Xa FactorXa->Thrombin Activates Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Figure 1: Rivaroxaban's Mechanism of Action.

Comparative Analysis of Analytical Platforms

The choice of an analytical platform for Rivaroxaban quantification is critical and depends on the specific requirements of the study, such as the need for high sensitivity for pharmacokinetic studies or a cost-effective method for routine monitoring. The most commonly employed techniques are HPLC with UV detection and LC-MS/MS.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for different analytical platforms used for Rivaroxaban analysis in human plasma.

Table 1: LC-MS/MS and UPLC-MS/MS Methods

ParameterLC-MS/MSUPLC-MS/MSUPLC-MS/MSLC-MS/MS
Linearity Range (ng/mL) 0.5 - 609.30.5 - 4002.02 - 997.722 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.52.02Not Specified
Accuracy (%) 87.5 – 112.6Not Specified99.17 (at LLOQ)Not Specified
Precision (% RSD) 0.7 – 10.9Not Specified0.76 (at LLOQ)Not Specified
Recovery (%) 69.7Not Specified88.18 - 104.00Not Specified
Run Time (minutes) 3.53Not SpecifiedNot Specified

Table 2: HPLC-UV Methods

ParameterHPLC-UVRP-HPLC
Linearity Range (µg/mL) 0.005 - 40.05 - 30
Lower Limit of Quantification (LOQ) (µg/mL) Not Specified0.3776
Accuracy (%) Not Specified98 - 102 (Recovery)
Precision (% RSD) Not SpecifiedNot Specified
Recovery (%) Not Specified98 - 102
Run Time (minutes) 3.37Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.

General Experimental Workflow

The analysis of Rivaroxaban in biological samples typically follows a standardized workflow, beginning with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent detection.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation or LLE) Sample->Preparation Chromatography Chromatographic Separation (HPLC or UPLC) Preparation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Analysis Data Analysis and Quantification Detection->Analysis

Figure 2: General Workflow for Rivaroxaban Analysis.

LC-MS/MS Method[9]
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of human plasma, add the internal standard (Rivaroxaban D4).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB C8 (4.6 x 100mm, 3.5µm)

    • Mobile Phase: 5mM Ammonium acetate in 0.1% Formic acid::Acetonitrile (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 25 µL

  • Mass Spectrometry Conditions:

    • Instrument: API 4000 Mass spectrometer

    • Ionization Mode: Positive Atmospheric Pressure Ionization (API)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Rivaroxaban: m/z 436.0 → 144.9

      • Rivaroxaban D4 (IS): m/z 440.0 → 144.9

UPLC-MS/MS Method[10]
  • Sample Preparation: Details not specified in the abstract.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)

    • Mobile Phase: Gradient elution with 10 mmol/L ammonium acetate containing 0.1% formic acid and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole tandem mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

HPLC-UV Method[13]
  • Sample Preparation:

    • Tablet dosage forms are dissolved in a suitable solvent.

    • For biological samples, a solid-phase extraction (SPE) or protein precipitation step is typically required.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna 5 µm C18 100 Å LC Column (250 x 4.6 mm)

    • Mobile Phase: Acetonitrile:Water (55:45 v/v), isocratic elution.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • UV Detection:

    • Wavelength: 249 nm

Conclusion

Both LC-MS/MS and HPLC-UV are robust platforms for the analysis of Rivaroxaban.

  • LC-MS/MS and UPLC-MS/MS offer superior sensitivity and selectivity, making them the gold standard for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the drug need to be accurately measured. The lower limit of quantification for these methods is typically in the low ng/mL range.

  • HPLC-UV is a more accessible and cost-effective technique suitable for quality control of pharmaceutical formulations. While generally less sensitive than MS-based methods, it can be optimized for the analysis of Rivaroxaban in human plasma, often requiring a sample extraction and concentration step.

The choice of the analytical platform should be guided by the specific analytical needs, available resources, and the required sensitivity of the assay. For high-throughput and highly sensitive quantification, UPLC-MS/MS is the preferred method, while HPLC-UV remains a viable option for routine analysis of bulk drug and pharmaceutical dosage forms.

Assessing the anticoagulant activity of Rivaroxaban metabolites relative to the parent drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticoagulant activity of Rivaroxaban's primary metabolites relative to the parent drug. The information presented is collated from extensive reviews of pharmacological studies and regulatory assessments, offering objective data to support research and development in the field of anticoagulation.

Rivaroxaban, an oral, direct Factor Xa inhibitor, is the primary active compound responsible for its therapeutic effect.[1] Extensive research, including data from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), indicates that the metabolites of Rivaroxaban are pharmacologically inactive.[2][3] Unchanged Rivaroxaban is the predominant moiety in plasma, with no major or active circulating metabolites.[1][2]

Comparative Anticoagulant Activity

The anticoagulant activity of Rivaroxaban is attributed to its direct, competitive inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. In contrast, its metabolites have been consistently reported to lack significant pharmacological activity.

CompoundTargetIn Vitro Activity (IC50 for Human Factor Xa)In Vivo Anticoagulant Effect
Rivaroxaban (Parent Drug) Factor Xa2.1 nM (Prothrombinase-bound)Potent, dose-dependent anticoagulation
75 nM (Clot-associated)
Metabolite M-1 Not ApplicableInactiveNone
Metabolite M-2 Not ApplicableInactiveNone
Metabolite M-4 Not ApplicableInactiveNone

Experimental Protocols

The assessment of Rivaroxaban's anticoagulant activity involves a series of standardized in vitro and ex vivo assays.

In Vitro Factor Xa Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Factor Xa.

  • Methodology:

    • Purified human Factor Xa is incubated with a chromogenic substrate.

    • Varying concentrations of the test compound (Rivaroxaban or its metabolites) are added.

    • The rate of substrate cleavage by Factor Xa is measured spectrophotometrically.

    • The IC50 value is calculated as the concentration of the compound that produces 50% inhibition of Factor Xa activity.

Prothrombin Time (PT) Assay
  • Objective: To assess the effect of a compound on the extrinsic and common pathways of the coagulation cascade.

  • Methodology:

    • Citrated plasma is incubated with a tissue factor reagent (thromboplastin).

    • The time taken for clot formation is measured.

    • Prolongation of the PT indicates anticoagulant activity.

Activated Partial Thromboplastin Time (aPTT) Assay
  • Objective: To evaluate the effect of a compound on the intrinsic and common pathways of coagulation.

  • Methodology:

    • Citrated plasma is incubated with a contact activator and phospholipids.

    • Calcium is added to initiate clotting, and the time to clot formation is measured.

    • A prolonged aPTT suggests an anticoagulant effect.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the anticoagulant properties of a test compound like Rivaroxaban and its metabolites.

experimental_workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis & Comparison Test_Compound Test Compound (Rivaroxaban or Metabolite) FXa_Assay Factor Xa Inhibition Assay Test_Compound->FXa_Assay Determine IC50 PT_Assay Prothrombin Time (PT) Assay Test_Compound->PT_Assay aPTT_Assay aPTT Assay Test_Compound->aPTT_Assay Data_Analysis Data Analysis (Activity Comparison) FXa_Assay->Data_Analysis PT_Assay->Data_Analysis aPTT_Assay->Data_Analysis Plasma_Sample Plasma Sample (Post-administration) Coagulation_Tests Coagulation Parameter Measurement (PT, aPTT) Plasma_Sample->Coagulation_Tests Coagulation_Tests->Data_Analysis

Workflow for Anticoagulant Activity Assessment

Signaling Pathway: Rivaroxaban's Mechanism of Action

The primary mechanism of Rivaroxaban involves the direct inhibition of Factor Xa, which plays a pivotal role in the coagulation cascade.

coagulation_cascade Intrinsic Intrinsic Pathway Factor_X Factor X Intrinsic->Factor_X Extrinsic Extrinsic Pathway Extrinsic->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Conversion Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibition

Rivaroxaban's Inhibition of the Coagulation Cascade

Conclusion

References

Comparative analysis of Rivaroxaban metabolism by different CYP450 isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolism of the direct oral anticoagulant Rivaroxaban by different cytochrome P450 (CYP450) isozymes. The information presented is supported by experimental data to aid in understanding the drug's metabolic pathways and potential for drug-drug interactions.

Introduction to Rivaroxaban Metabolism

Rivaroxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Its metabolism is complex, involving both CYP-dependent and independent pathways. A significant portion of its clearance is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2, which are responsible for the oxidative degradation of the morpholinone moiety of the drug.[1][2][3] Understanding the kinetic parameters of these enzymatic reactions is crucial for predicting drug efficacy and safety, particularly when co-administered with other medications that may inhibit or induce these enzymes.

Quantitative Comparison of CYP450 Isozyme Activity

The following table summarizes the key kinetic parameters for the metabolism of Rivaroxaban by the major contributing CYP450 isozymes, based on in vitro studies using human liver microsomes (HLM) and recombinant enzymes.

IsozymeKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/pmol CYP)
CYP2J2 19.37[4]~1.33 (estimated)~0.069
CYP3A4 46.98[4] / 5.78[5]0.083[5]~0.0018 - 0.014
Human Liver Microsomes (HLM) 22.81[4]Not ReportedNot Reported

Note: The Vmax for CYP2J2 was estimated based on the reported intrinsic clearance being approximately 39-fold higher than that of CYP3A4.[6] The range for CYP3A4 intrinsic clearance is due to different reported Km values.

Dominant Role of CYP2J2

Experimental data strongly indicates that CYP2J2 is the dominant enzyme in the hydroxylation of Rivaroxaban.[4][6] The intrinsic clearance of Rivaroxaban catalyzed by CYP2J2 is reported to be nearly 39-fold that of CYP3A4.[6] This highlights the critical role of CYP2J2 in the metabolic clearance of the drug and suggests that interactions with drugs that specifically inhibit or induce this isozyme could have a significant clinical impact.

Metabolic Pathways of Rivaroxaban

Rivaroxaban undergoes several metabolic transformations. The primary pathways involving CYP450 enzymes are oxidative degradation. The following diagram illustrates the main metabolic routes.

Rivaroxaban_Metabolism Rivaroxaban Rivaroxaban Hydroxylated_Metabolites Hydroxylated Metabolites (M-2, M-3, M-8) Rivaroxaban->Hydroxylated_Metabolites CYP3A4, CYP2J2 Hydrolysis_Products Hydrolysis Products Rivaroxaban:s->Hydrolysis_Products:n Amide Hydrolysis Further_Oxidation Further Oxidation Products (e.g., M-1) Hydroxylated_Metabolites->Further_Oxidation CYP_Independent CYP-Independent Hydrolysis

Rivaroxaban Metabolic Pathways

Experimental Protocols

In Vitro Metabolism of Rivaroxaban using Human Liver Microsomes (HLM) and Recombinant CYP Isozymes

This protocol outlines a general procedure for assessing the metabolism of Rivaroxaban by HLM and specific recombinant CYP isozymes.

1. Materials:

  • Rivaroxaban

  • Human Liver Microsomes (pooled)

  • Recombinant human CYP2J2 and CYP3A4 enzymes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Acetonitrile (ACN)

  • Internal standard (e.g., Warfarin or other suitable compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

2. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., DMSO or Methanol).

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (to final volume)

      • HLM or recombinant CYP isozyme (final protein concentration typically 0.2-1 mg/mL for HLM, and specific concentrations for recombinant enzymes as per manufacturer's instructions)

      • Rivaroxaban solution (at various concentrations to determine kinetic parameters, e.g., 0.5 - 100 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear metabolite formation. Time course experiments should be conducted to determine the optimal incubation time.

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Rivaroxaban and its Metabolites

This section provides a general workflow for the quantification of Rivaroxaban and its hydroxylated metabolites.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for Rivaroxaban and its metabolites are monitored. For example:

      • Rivaroxaban: m/z 436.1 → 145.1

      • Hydroxylated Metabolites: m/z 452.1 → 145.1

  • Instrument Parameters: Source temperature, ion spray voltage, and collision energies should be optimized for maximum sensitivity for each analyte.

4. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Rivaroxaban and its metabolites.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an in vitro Rivaroxaban metabolism study.

Experimental_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Buffers, Cofactors, and Rivaroxaban Stock Mix Combine Reagents and Enzymes Reagents->Mix Enzymes Prepare HLM or Recombinant CYP Working Solutions Enzymes->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze Data Data Analysis and Kinetic Parameter Determination Analyze->Data

In Vitro Metabolism Workflow

References

A Comparative Guide to the Detection of Rivaroxaban and Its Metabolites: Established Techniques vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of analytical methods for the detection of Rivaroxaban, a direct oral anticoagulant. It objectively compares the performance of established techniques with emerging technologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs, from routine therapeutic drug monitoring to advanced pharmacokinetic studies.

Introduction to Rivaroxaban and its Detection

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its predictable pharmacokinetic and pharmacodynamic profile generally allows for fixed-dosing regimens without the need for routine monitoring.[3][4] However, in specific clinical situations—such as in patients with renal impairment, suspected overdose, or unexplained bleeding—quantitative measurement of Rivaroxaban levels is crucial.[3]

The metabolism of Rivaroxaban occurs primarily in the liver via cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2J2) and through CYP-independent hydrolysis.[5][6] While several metabolites are produced, unchanged Rivaroxaban is the major active compound found in plasma, with no pharmacologically active circulating metabolites of significance.[1][6] Therefore, most analytical methods focus on the quantification of the parent drug.

Established Detection Methods

The cornerstone of Rivaroxaban quantification relies on two main principles: measuring its anticoagulant effect (indirect methods) or its concentration (direct methods).

Chromogenic Anti-Factor Xa Assays

These are functional assays that measure the inhibitory effect of Rivaroxaban on Factor Xa activity. They are widely used in clinical laboratories due to their automation, speed, and accessibility.[7][8]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Considered the gold standard for direct quantification, HPLC and UPLC methods separate Rivaroxaban from other plasma components before detection, offering high specificity and sensitivity.[9][10] These techniques are frequently coupled with Tandem Mass Spectrometry (LC-MS/MS) for enhanced selectivity and the ability to achieve very low detection limits, making them ideal for pharmacokinetic research.[10][11][12][13]

Emerging Detection Technologies

Recent innovations have focused on developing faster, more sensitive, and point-of-care-friendly methods for Rivaroxaban detection.

Electrochemical Biosensors

These novel devices utilize biological recognition elements, such as aptamers or enzymes, immobilized on an electrode surface.[14][15] The interaction between the bioreceptor and Rivaroxaban generates an electrical signal proportional to the drug's concentration.[16][17][18] These sensors offer the potential for rapid, portable, and highly sensitive measurements.[14][19][20]

Dried Blood Spot (DBS) Analysis

This technique involves collecting a small volume of blood on a specialized filter card, which is then dried and stored.[21] The analyte is later extracted from the spot and typically analyzed using UPLC-MS/MS.[22] DBS offers significant advantages in terms of sample collection, storage, and transportation, making it a promising alternative for therapeutic drug monitoring.[21]

Performance Data: A Comparative Summary

The following tables summarize the quantitative performance of various methods for Rivaroxaban detection.

Table 1: Liquid Chromatography-Based Methods

MethodMatrixLinearity RangeLODLOQAccuracy/Recovery (%)Reference
RP-HPLCBulk/Tablets5–30 µg/mL0.1242 µg/mL0.3776 µg/mL98–102%[23]
RP-HPLCBulk/Tablets5-30 µg/mL0.439 µg/mL1.331 µg/mLNot Specified[24]
RP-HPLCBulk/Tablets5–50 µg/mL0.054 µg/mL0.164 µg/mL98.84%[25]
UPLCPharmaceuticals9.98–99.8 µg/mL1.22 µg/mL3.70 µg/mL99.80–101.10%[26]
LC-MS/MSHuman Plasma1–600 ng/mLNot SpecifiedNot SpecifiedNot Specified[11]
LC-MS/MSHuman Plasma2–500 ng/mLNot Specified4 pg on columnNot Specified[13]
UPLC-MS/MSPlasma & DBS2–500 ng/mLNot SpecifiedNot SpecifiedNot Specified[22]

Table 2: Immunoassays and Biosensors

MethodMatrixLinearity RangeLODLOQAccuracy/Recovery (%)Reference
Chromogenic Anti-XaPlasma20–660 ng/mLNot Specified~30 ng/mLNot Specified[4][27]
THz Metamaterial BiosensorSolutionNot Specified1.067 µmol/mLNot SpecifiedNot Specified[27]
Electrochemical Sensor (BDDE)Urine/Pharma0.5–30.0 µMNot SpecifiedNot SpecifiedNot Specified[16]
Voltammetric Sensor (MIP)Blood/Pharma5.4x10⁻¹¹–3.1x10⁻³ M2.3x10⁻¹² MNot Specified99.3–100.3%[18]
Potentiometric Sensor (MIP)Blood/Pharma1.2x10⁻⁹–1x10⁻³ M2.4x10⁻¹⁰ MNot Specified99.3–100.3%[18]

Visualizing the Methodologies and Pathways

Rivaroxaban's Mechanism of Action

Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a key component of the prothrombinase complex. This action interrupts the final common pathway of the coagulation cascade, ultimately preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.

cluster_pathway Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex (contains Factor Xa) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin FXa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->FXa Inhibits cluster_workflow LC-MS/MS Workflow Sample 1. Plasma Sample Collection Prep 2. Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Sample->Prep HPLC 3. Chromatographic Separation (UPLC/HPLC) Prep->HPLC MS 4. Mass Spectrometry Detection (MS/MS) HPLC->MS Data 5. Data Analysis & Quantification MS->Data cluster_comparison Methodology Comparison cluster_established_attr Attributes cluster_new_attr Attributes Established Established Methods (HPLC, Chromogenic Assays) E_Attr1 Well-Validated Established->E_Attr1 E_Attr2 High Throughput (Automated) Established->E_Attr2 E_Attr3 Requires Lab Infrastructure Established->E_Attr3 New New Methods (Biosensors, DBS) N_Attr1 High Sensitivity New->N_Attr1 N_Attr2 Potential for Portability (POC) New->N_Attr2 N_Attr3 Rapid Detection New->N_Attr3 N_Attr4 Simplified Sample Collection (DBS) New->N_Attr4

References

Safety Operating Guide

Essential Safety and Disposal Plan for Rivaroxaban and its Metabolites in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the proper handling and disposal of Rivaroxaban and its metabolites, ensuring laboratory safety and environmental compliance.

This document provides a comprehensive overview of the proper disposal procedures for Rivaroxaban and its metabolites, including the primary metabolite M1. While specific information for a metabolite designated as "M18" is not available in the public domain and may be an internal laboratory identifier, the following procedures are based on the known hazardous properties of the parent compound, Rivaroxaban, and general best practices for the disposal of pharmaceutical waste from research laboratories.

I. Understanding the Hazards

Rivaroxaban is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. Due to its environmental toxicity, it is imperative that Rivaroxaban and its metabolites are not disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and significant legal and financial penalties.

II. Personal Protective Equipment (PPE) and Handling

Before handling Rivaroxaban or its metabolites, researchers must consult the substance's Safety Data Sheet (SDS). The following PPE is generally recommended:

  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Always wash hands thoroughly after handling the material.

III. Step-by-Step Disposal Procedure

The disposal of Rivaroxaban and its metabolites must comply with all applicable federal, state, and local regulations. The following is a general step-by-step guide for proper disposal in a laboratory setting:

  • Waste Identification and Segregation:

    • Identify all waste streams containing Rivaroxaban and its metabolites. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and animal bedding from in vivo studies.

    • Segregate the waste into appropriate categories: solid chemical waste, liquid chemical waste, and sharps. Do not mix incompatible waste types.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof container clearly labeled as "Hazardous Waste" and listing the chemical contents.

    • Liquid Waste: Collect liquid waste in a sealed, non-reactive, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and specify the chemical constituents and their approximate concentrations.

    • Sharps: All sharps (needles, scalpels, etc.) contaminated with Rivaroxaban or its metabolites must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name (e.g., "Rivaroxaban metabolite waste"), the associated hazards (e.g., "Toxic," "Ecotoxic"), and the accumulation start date.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.

    • Ensure that incompatible wastes are not stored together.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of Rivaroxaban or its metabolite waste in the regular trash or pour it down the sewer.

    • Maintain all documentation related to the disposal, including waste manifests, for regulatory compliance.

IV. Experimental Protocols Cited

While no specific experimental protocols for the disposal of Rivaroxaban metabolite M18 were found, the general principles of laboratory waste management from various sources have been synthesized to create the disposal procedure outlined above. The handling precautions are derived from the Safety Data Sheets for Rivaroxaban.

V. Data Presentation

No specific quantitative data for the disposal of Rivaroxaban metabolites were found in the search results. Disposal limits and reporting requirements are site-specific and regulated by local, state, and federal agencies. Researchers should consult their institution's EHS department for specific quantitative limits.

ParameterValueRegulations
EPA Hazardous Waste Codes To be determined by a qualified professional based on the specific waste characteristics. Common codes for pharmaceutical waste include P- and U-listed wastes.Resource Conservation and Recovery Act (RCRA)
Aquatic Toxicity Toxic to aquatic life with long lasting effects.Clean Water Act

VI. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Rivaroxaban metabolite waste in a laboratory setting.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generation of Rivaroxaban Metabolite Waste B Segregate into Solid, Liquid, and Sharps Waste Streams A->B C Collect in Designated, Labeled Hazardous Waste Containers B->C D Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in Secure Secondary Containment Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Proper Disposal via Incineration or Other Approved Method F->G H Maintain Disposal Records G->H

Caption: Workflow for the proper disposal of Rivaroxaban metabolite waste.

Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Rivaroxaban Metabolite M18

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial to minimize exposure and ensure personal safety when handling Rivaroxaban metabolite M18. The following table summarizes the recommended PPE based on the potential hazards associated with APIs.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. Gloves must be inspected before use and changed frequently.[1][2]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[2][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if symptoms like irritation are experienced.[2] For lower exposures, a disposable respirator (e.g., N95) may be suitable.[1]To prevent inhalation of airborne particles or aerosols.
Body Protection A disposable gown or coverall made of a material like Tyvek® is essential to protect against solid or liquid API exposure.[4]To prevent contamination of personal clothing and skin.
Foot Protection Disposable shoe coversTo prevent the spread of contamination outside of the work area.[1]

Experimental Workflow for Safe Handling

A systematic approach is critical for minimizing risk during the handling of this compound. The following diagram outlines the procedural steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal prep_area Designate and Prepare a Specific Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe Next don_ppe Don PPE in the Correct Sequence gather_ppe->don_ppe Next handle_compound Handle this compound in a Ventilated Enclosure don_ppe->handle_compound Proceed to Handling weigh_transfer Perform Weighing and Transfer Operations with Care to Minimize Dust handle_compound->weigh_transfer During Handling decontaminate_surfaces Decontaminate Work Surfaces weigh_transfer->decontaminate_surfaces After Handling doff_ppe Doff PPE in the Correct Sequence decontaminate_surfaces->doff_ppe Next dispose_waste Dispose of Contaminated Materials in Designated Waste Streams doff_ppe->dispose_waste Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound Labeled, sealed container for pharmaceutical waste.Dispose of as hazardous chemical waste through an approved waste disposal plant.[5] Do not flush down the sink or toilet.[6]
Contaminated PPE (Gloves, Gowns, etc.) Designated biohazard or chemical waste bags.[7]Dispose of according to institutional guidelines for chemically contaminated waste.
Contaminated Labware (Vials, Pipette Tips, etc.) Sharps container for sharp items; otherwise, a designated container for chemically contaminated solid waste.Autoclaving may be required if biologically contaminated, followed by disposal as chemical waste.
Liquid Waste (e.g., from cleaning) Labeled, sealed container for hazardous liquid waste.Collect and dispose of through the institution's hazardous waste program.[8]

Disposal "Do's and Don'ts":

DoDo Not
Segregate waste at the point of generation.Mix with general laboratory or municipal waste.
Clearly label all waste containers with the contents.Pour chemical waste down the drain.[6]
Follow your institution's specific waste management protocols.Dispose of in a manner that could lead to environmental release.[2]

If a formal drug take-back program is available, it is the preferred method for disposing of unused pharmaceutical compounds.[6][9] If this is not an option, the material should be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and then disposed of in the trash, ensuring all personal information is removed from the original container.[6][10]

By adhering to these safety and disposal protocols, researchers can minimize their risk of exposure to this compound and ensure the protection of the laboratory and the wider environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.